3-Ethylcyclopentane-1-thiol
Description
Structure
2D Structure
Properties
Molecular Formula |
C7H14S |
|---|---|
Molecular Weight |
130.25 g/mol |
IUPAC Name |
3-ethylcyclopentane-1-thiol |
InChI |
InChI=1S/C7H14S/c1-2-6-3-4-7(8)5-6/h6-8H,2-5H2,1H3 |
InChI Key |
WMTSYWBFTTVVTC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(C1)S |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Ethylcyclopentane-1-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethylcyclopentane-1-thiol is a sulfur-containing organic compound with potential applications in various fields of chemical research and development. Its structure, featuring a cyclopentane ring with an ethyl group and a thiol functional group, imparts specific chemical characteristics that are of interest to synthetic chemists and drug designers. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its general reactivity.
Chemical and Physical Properties
While specific experimental data for this compound is limited in publicly available literature, its properties can be reliably predicted based on established chemical principles and data from analogous compounds. The following tables summarize the computed and estimated physicochemical properties of this compound.
Table 1: General and Computed Properties of this compound [1]
| Property | Value |
| Molecular Formula | C7H14S |
| IUPAC Name | This compound |
| CAS Number | 1341641-06-2[1] |
| Molecular Weight | 130.25 g/mol [1] |
| XLogP3 | 2.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 1 |
| Topological Polar Surface Area | 1 Ų |
Table 2: Estimated Physical Properties of this compound
| Property | Estimated Value | Basis for Estimation |
| Boiling Point | 160-170 °C | Based on the boiling point of cyclopentanethiol (~130 °C) and the addition of an ethyl group. |
| Melting Point | < -20 °C | Thiols of similar molecular weight are typically liquids at room temperature. |
| Density | ~0.9 g/mL | Based on the density of cyclopentanethiol and other alkylthiols. |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, diethyl ether, dichloromethane). | General solubility characteristics of thiols with a significant hydrocarbon component. |
Experimental Protocols
Step 1: Reduction of 3-Ethylcyclopentan-1-one to 3-Ethylcyclopentan-1-ol
The ketone is reduced to the corresponding secondary alcohol using a standard reducing agent like sodium borohydride.
-
Materials: 3-Ethylcyclopentan-1-one, Methanol, Sodium borohydride (NaBH4), Dichloromethane (CH2Cl2), 1 M Hydrochloric acid (HCl), Saturated sodium bicarbonate solution (NaHCO3), Anhydrous magnesium sulfate (MgSO4).
-
Procedure:
-
Dissolve 3-ethylcyclopentan-1-one (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-ethylcyclopentan-1-ol.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to obtain pure 3-ethylcyclopentan-1-ol.[2]
-
Step 2: Conversion of 3-Ethylcyclopentan-1-ol to this compound
The alcohol can be converted to the thiol via a two-step procedure involving the formation of a tosylate intermediate followed by nucleophilic substitution with a thiolating agent like thiourea.[3]
-
Materials: 3-Ethylcyclopentan-1-ol, Pyridine, p-Toluenesulfonyl chloride (TsCl), Dichloromethane (CH2Cl2), Thiourea, Ethanol, Sodium hydroxide (NaOH), 1 M Hydrochloric acid (HCl).
-
Procedure:
-
Dissolve 3-ethylcyclopentan-1-ol (1.0 eq) in dichloromethane and cool to 0 °C.
-
Add pyridine (1.5 eq) followed by the slow addition of p-toluenesulfonyl chloride (1.2 eq).
-
Stir the reaction mixture at 0 °C for 4-6 hours.
-
Wash the reaction mixture with cold 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude tosylate. The tosylate is often used in the next step without further purification.
-
Dissolve the crude tosylate in ethanol.
-
Add thiourea (1.5 eq) and reflux the mixture for 3 hours.
-
Cool the reaction mixture and add a solution of sodium hydroxide (3.0 eq) in water.
-
Reflux the mixture for an additional 2 hours.
-
Cool the reaction to room temperature and acidify with 1 M HCl.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude thiol by distillation or column chromatography to yield this compound.
-
Alternatively, Lawesson's reagent provides a direct, albeit sometimes lower-yielding, conversion of alcohols to thiols.[4][5][6]
-
Materials: 3-Ethylcyclopentan-1-ol, Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide], Toluene.
-
Procedure:
-
In a round-bottom flask, dissolve 3-ethylcyclopentan-1-ol (1.0 eq) in dry toluene.
-
Add Lawesson's reagent (0.5 eq) to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
Cool the reaction mixture and filter to remove any solid byproducts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Spectroscopic Data (Predicted)
While experimental spectra for this compound are not available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Features |
| ¹H NMR | - -SH proton: A broad singlet or triplet around δ 1.0-2.0 ppm. The coupling may not always be resolved. - -CH-SH proton: A multiplet around δ 3.0-3.5 ppm. - Cyclopentane ring protons: A complex series of multiplets between δ 1.2-2.2 ppm. - Ethyl group protons: A triplet for the -CH3 group around δ 0.8-1.0 ppm and a quartet for the -CH2- group around δ 1.3-1.6 ppm. |
| ¹³C NMR | - C-SH carbon: A signal in the range of δ 25-45 ppm. - Cyclopentane ring carbons: Signals in the range of δ 20-50 ppm. - Ethyl group carbons: A signal for the -CH3 carbon around δ 10-15 ppm and a signal for the -CH2- carbon around δ 20-30 ppm. |
| IR Spectroscopy | - S-H stretch: A weak but sharp absorption band around 2550 cm⁻¹. - C-H stretch (sp³): Strong absorption bands just below 3000 cm⁻¹. - C-H bend: Absorptions in the 1470-1370 cm⁻¹ region. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z = 130. - Fragmentation: Loss of the SH radical (M-33), loss of the ethyl group (M-29), and fragmentation of the cyclopentane ring. |
Reactivity
The chemical reactivity of this compound is primarily dictated by the thiol (-SH) functional group.
-
Acidity: Thiols are generally more acidic than their corresponding alcohols.[7] The thiol proton of this compound can be deprotonated by a moderately strong base (e.g., sodium hydroxide, sodium alkoxides) to form the corresponding thiolate anion. This thiolate is a potent nucleophile.
-
Nucleophilicity: The thiolate anion is an excellent nucleophile and will readily participate in SN2 reactions with alkyl halides to form thioethers (sulfides).[7]
-
Oxidation: Thiols can be oxidized under various conditions. Mild oxidizing agents, such as iodine (I2) or air in the presence of a catalyst, will lead to the formation of the corresponding disulfide (3,3'-diethyl-1,1'-dithiodicyclopentane). Stronger oxidizing agents, like hydrogen peroxide or potassium permanganate, can oxidize the thiol to a sulfonic acid.
-
Reaction with Aldehydes and Ketones: In the presence of an acid catalyst, thiols react with aldehydes and ketones to form thioacetals and thioketals, respectively. These are often used as protecting groups in organic synthesis.
Visualizations
Caption: Proposed synthetic pathway to this compound.
Caption: General reactivity of this compound.
Conclusion
This compound is a molecule with a range of potential chemical transformations centered around its thiol functionality. While detailed experimental data is scarce, its properties and reactivity can be confidently predicted. The synthetic protocols outlined in this guide provide a practical basis for its preparation in a laboratory setting. This information serves as a valuable resource for researchers and scientists interested in utilizing this compound in their synthetic endeavors and for professionals in drug development exploring novel molecular scaffolds. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications.
References
- 1. This compound | C7H14S | CID 64516476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Ethylcyclopentanol | C7H14O | CID 15439178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. researchgate.net [researchgate.net]
- 5. Direct conversion of alcohols into thiols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Direct conversion of alcohols into thiols | Semantic Scholar [semanticscholar.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to 3-Ethylcyclopentane-1-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Ethylcyclopentane-1-thiol, a sulfur-containing organic compound. Due to the limited availability of experimental data for this specific molecule in publicly accessible literature, this guide combines established information with data on closely related compounds and general synthetic methodologies for thiols. This approach aims to provide a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this compound.
Chemical Identity and Properties
This compound is a derivative of cyclopentanethiol with an ethyl substituent at the 3-position. Its chemical structure and basic properties are summarized below.
Table 1: Chemical Identifiers and Computed Properties of this compound
| Property | Value | Source |
| CAS Number | 1341641-06-2 | [1] |
| Molecular Formula | C₇H₁₄S | [1] |
| Molecular Weight | 130.25 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-ethylcyclopentanethiol | |
| Computed XLogP3 | 2.8 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Exact Mass | 130.08162162 Da | [1] |
| Monoisotopic Mass | 130.08162162 Da | [1] |
| Topological Polar Surface Area | 1 Ų | [1] |
| Heavy Atom Count | 8 | [1] |
Note: The properties listed as "Computed" are predicted by computational models and have not been experimentally verified.
Table 2: Experimental Properties of 3-Ethylcyclopentan-1-one
| Property | Value | Source |
| CAS Number | 10264-55-8 | [2][3] |
| Molecular Formula | C₇H₁₂O | [2][3] |
| Molecular Weight | 112.17 g/mol | [2] |
| Assay (GC) | ≥98.5% | [3] |
| Form | Liquid | [3] |
| Refractive Index | 1.4375-1.4405 @ 20°C | [3] |
| Appearance | Clear colorless to pale yellow | [3] |
Proposed Synthesis and Experimental Protocols
A specific, peer-reviewed synthesis protocol for this compound has not been identified. However, a plausible multi-step synthetic route can be designed starting from the commercially available 3-ethylcyclopentan-1-one, based on general and well-established organic chemistry transformations for the synthesis of thiols.
The proposed synthetic pathway involves three key steps:
-
Reduction of the ketone: 3-Ethylcyclopentan-1-one is reduced to the corresponding alcohol, 3-ethylcyclopentan-1-ol.
-
Conversion of the alcohol to a good leaving group: The hydroxyl group of the alcohol is converted into a better leaving group, such as a tosylate, to facilitate nucleophilic substitution.
-
Thiolation: The tosylate is displaced by a sulfur nucleophile to introduce the thiol group.
Below is a hypothetical experimental protocol for this synthetic route.
Step 1: Reduction of 3-Ethylcyclopentan-1-one to 3-Ethylcyclopentan-1-ol
-
Principle: The carbonyl group of the ketone is reduced to a secondary alcohol using a mild reducing agent like sodium borohydride (NaBH₄).
-
Methodology:
-
Dissolve 3-ethylcyclopentan-1-one (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of 1 M hydrochloric acid until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-ethylcyclopentan-1-ol.
-
Purify the crude product by flash column chromatography if necessary.
-
Step 2: Tosylation of 3-Ethylcyclopentan-1-ol
-
Principle: The hydroxyl group is converted to a tosylate ester using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The tosylate is an excellent leaving group for subsequent nucleophilic substitution.
-
Methodology:
-
Dissolve 3-ethylcyclopentan-1-ol (1.0 eq) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere and cool in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq) to the solution.
-
Allow the reaction to stir at 0°C for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into cold 2 M hydrochloric acid and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-ethylcyclopentyl tosylate.
-
Step 3: Synthesis of this compound from 3-Ethylcyclopentyl Tosylate
-
Principle: The tosylate is displaced by a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis, in an Sₙ2 reaction to form the thiol.
-
Methodology using Thiourea:
-
Dissolve the crude 3-ethylcyclopentyl tosylate (1.0 eq) in ethanol in a round-bottom flask.
-
Add thiourea (1.5 eq) and heat the mixture to reflux for 3-4 hours to form the isothiouronium salt.
-
After cooling to room temperature, add a solution of sodium hydroxide (3.0 eq) in water and reflux for an additional 2-3 hours to hydrolyze the salt.
-
Cool the reaction mixture and acidify with 2 M hydrochloric acid.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Carefully remove the solvent under reduced pressure (as thiols can be volatile) to yield this compound.
-
Purify by distillation under reduced pressure if necessary.
-
Safety Precautions for Handling Thiols: Thiols are known for their strong and unpleasant odors. All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Waste containing thiols should be quenched with bleach before disposal to oxidize the thiol and reduce the odor.
Visualizing the Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway from 3-ethylcyclopentan-1-one to this compound.
Caption: Proposed synthetic route to this compound.
Potential Applications and Biological Activity
There is currently no specific information available in the scientific literature regarding the biological activity or industrial applications of this compound. However, the thiol functional group is of significant interest in drug development and materials science.
-
Drug Development: Thiols can act as antioxidants, and they are key components of some enzyme inhibitors. The introduction of a thiol group can be a strategy to modulate the biological activity of a parent molecule.
-
Materials Science: Thiols are known to strongly adsorb onto the surface of noble metals like gold, which is a foundational principle in the development of self-assembled monolayers and functionalized nanoparticles.
-
Flavor and Fragrance: Some volatile thiols are known for their distinct aromas and are used in the flavor and fragrance industry.
It is noteworthy that the precursor, 3-ethylcyclopentan-1-one, has been identified as a semiochemical for the ferret (Mustela putorius furo).[4] This suggests that derivatives of this molecule could be of interest in the study of chemical ecology.
Future Research Directions
The lack of data on this compound presents several opportunities for future research:
-
Synthesis and Characterization: The development and optimization of a reliable synthetic route and the full characterization of the compound using modern analytical techniques (NMR, IR, Mass Spectrometry, etc.) would be a valuable contribution.
-
Biological Screening: The compound could be screened for various biological activities, such as antimicrobial, antifungal, or enzyme inhibitory properties, given the known activities of other thiol-containing molecules.
-
Materials Science Applications: Its ability to form self-assembled monolayers on gold or other metallic surfaces could be investigated for applications in nanoscience and sensor technology.
References
- 1. This compound | C7H14S | CID 64516476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Ethylcyclopentan-1-one | C7H12O | CID 139121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Ethylcyclopentanone, 99% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. Semiochemical compound: 3-Ethylcyclopentan-1-one | C7H12O [pherobase.com]
Synthesis of 3-Ethylcyclopentane-1-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details potential synthesis pathways for 3-Ethylcyclopentane-1-thiol, a sulfur-containing organic compound with potential applications in pharmaceutical research and development. The following sections provide a comprehensive overview of plausible synthetic routes, including detailed experimental protocols and quantitative data where available from analogous transformations.
Pathway 1: From 3-Ethylcyclopentanone via Reduction and Nucleophilic Substitution
This pathway commences with the commercially available starting material, 3-ethylcyclopentanone, and proceeds through a three-step sequence involving reduction to the corresponding alcohol, conversion to a suitable leaving group, and subsequent nucleophilic substitution with a thiolating agent.
Step 1.1: Synthesis of 3-Ethylcyclopentanone
While 3-ethylcyclopentanone is commercially available, one established laboratory-scale synthesis involves the Michael addition of an ethyl cuprate to cyclopentenone.
Experimental Protocol: Synthesis of 3-Ethylcyclopentanone
| Parameter | Value |
| Reactants | Cyclopentenone, Copper(I) iodide, Ethyllithium |
| Solvent | Diethyl ether |
| Temperature | -78 °C to room temperature |
| Reaction Time | 2 hours |
| Work-up | Quenching with saturated aqueous ammonium chloride, extraction with diethyl ether, drying over magnesium sulfate, and purification by distillation. |
| Yield | ~75% |
To a stirred suspension of copper(I) iodide in anhydrous diethyl ether at -78 °C is added a solution of ethyllithium in diethyl ether. The resulting mixture is stirred for 30 minutes to form the Gilman reagent, lithium diethylcuprate. A solution of cyclopentenone in diethyl ether is then added dropwise, and the reaction mixture is stirred at -78 °C for 1 hour, followed by warming to room temperature over 1 hour. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to afford 3-ethylcyclopentanone.
Step 1.2: Reduction of 3-Ethylcyclopentanone to 3-Ethylcyclopentanol
The reduction of the ketone to the corresponding secondary alcohol can be readily achieved using sodium borohydride in an alcoholic solvent.[1][2][3][4][5][6]
Experimental Protocol: Reduction of 3-Ethylcyclopentanone
| Parameter | Value |
| Reactants | 3-Ethylcyclopentanone, Sodium borohydride (NaBH₄) |
| Solvent | Methanol or Ethanol |
| Temperature | 0 °C to room temperature |
| Reaction Time | 1-2 hours |
| Work-up | Quenching with water, extraction with diethyl ether, drying over sodium sulfate, and removal of solvent in vacuo. |
| Yield | >90% (based on analogous reductions)[1][2] |
To a stirred solution of 3-ethylcyclopentanone in methanol at 0 °C is added sodium borohydride portion-wise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of water. The mixture is concentrated under reduced pressure to remove most of the methanol. The aqueous residue is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield 3-ethylcyclopentanol as a colorless oil.
Step 1.3: Conversion of 3-Ethylcyclopentanol to a Sulfonate Ester
To facilitate nucleophilic substitution, the hydroxyl group of 3-ethylcyclopentanol is converted into a good leaving group, such as a tosylate.[7]
Experimental Protocol: Tosylation of 3-Ethylcyclopentanol
| Parameter | Value |
| Reactants | 3-Ethylcyclopentanol, p-Toluenesulfonyl chloride (TsCl) |
| Base | Pyridine or Triethylamine |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 12-24 hours |
| Work-up | Washing with dilute HCl, saturated aqueous NaHCO₃, and brine, followed by drying over MgSO₄ and solvent evaporation. |
| Yield | ~80-90% (based on analogous tosylations)[7] |
To a stirred solution of 3-ethylcyclopentanol in dichloromethane at 0 °C is added triethylamine, followed by the portion-wise addition of p-toluenesulfonyl chloride. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for 12-24 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is diluted with dichloromethane and washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford 3-ethylcyclopentyl tosylate.
Step 1.4: Nucleophilic Substitution with a Thiolating Agent
The final step involves the displacement of the tosylate group with a sulfur nucleophile, such as sodium hydrosulfide or by using thiourea followed by hydrolysis.
Experimental Protocol: Synthesis of this compound
| Parameter | Value |
| Reactants | 3-Ethylcyclopentyl tosylate, Sodium hydrosulfide (NaSH) or Thiourea |
| Solvent | N,N-Dimethylformamide (DMF) or Ethanol |
| Temperature | 50-80 °C |
| Reaction Time | 4-12 hours |
| Work-up | Dilution with water, extraction with diethyl ether, washing with water and brine, drying over Na₂SO₄, and purification by distillation. |
| Yield | ~60-70% (estimated) |
Using Sodium Hydrosulfide: To a stirred solution of 3-ethylcyclopentyl tosylate in DMF is added sodium hydrosulfide. The reaction mixture is heated to 50-80 °C and stirred for 4-12 hours. After cooling to room temperature, the mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude thiol is purified by vacuum distillation.
Using Thiourea: A mixture of 3-ethylcyclopentyl tosylate and thiourea in ethanol is heated at reflux for 4-6 hours. A solution of sodium hydroxide in water is then added, and the mixture is refluxed for an additional 2-4 hours to hydrolyze the intermediate isothiouronium salt. After cooling, the mixture is acidified with dilute HCl and extracted with diethyl ether. The organic extracts are washed, dried, and distilled as described above.
Pathway 2: From 3-Ethyl-1-cyclopentene via Hydrothiolation
This pathway offers a more direct route to the target molecule through the addition of a thiolating agent across the double bond of 3-ethyl-1-cyclopentene. The regioselectivity of this addition (Markovnikov vs. anti-Markovnikov) can be controlled by the choice of reaction conditions. For the synthesis of this compound, an anti-Markovnikov addition is desired.
Step 2.1: Synthesis of 3-Ethyl-1-cyclopentene
3-Ethyl-1-cyclopentene can be prepared from 3-ethylcyclopentanol via an elimination reaction.
Experimental Protocol: Synthesis of 3-Ethyl-1-cyclopentene
| Parameter | Value |
| Reactants | 3-Ethylcyclopentanol, Sulfuric acid (H₂SO₄) or Phosphoryl chloride (POCl₃) |
| Conditions | Dehydration with a strong acid or via a tosylate intermediate. |
| Temperature | Heat |
| Work-up | Distillation of the alkene product. |
| Yield | ~70-80% |
3-Ethylcyclopentanol is heated with a catalytic amount of a strong acid such as sulfuric acid. The resulting alkene, 3-ethyl-1-cyclopentene, is distilled from the reaction mixture. Alternatively, the alcohol can be converted to its tosylate, which is then treated with a non-nucleophilic base like DBU to induce elimination.
Step 2.2: Anti-Markovnikov Hydrothiolation of 3-Ethyl-1-cyclopentene
The addition of a thiol to an alkene can proceed via a radical mechanism, which typically results in anti-Markovnikov regioselectivity. Thioacetic acid is a common reagent for this transformation, followed by hydrolysis to yield the free thiol.
Experimental Protocol: Hydrothiolation of 3-Ethyl-1-cyclopentene
| Parameter | Value |
| Reactants | 3-Ethyl-1-cyclopentene, Thioacetic acid (CH₃COSH) |
| Initiator | AIBN (Azobisisobutyronitrile) or UV light |
| Solvent | Benzene or Toluene (or neat) |
| Temperature | 80-90 °C (for AIBN) or room temperature (for UV) |
| Reaction Time | 4-8 hours |
| Work-up | Removal of solvent, followed by hydrolysis of the thioacetate with aqueous base (e.g., NaOH), acidification, and extraction. |
| Yield | ~70-85% (estimated for the two steps) |
A mixture of 3-ethyl-1-cyclopentene, thioacetic acid, and a catalytic amount of AIBN in benzene is heated at reflux for 4-8 hours. After cooling, the solvent is removed under reduced pressure. The resulting crude thioacetate is then hydrolyzed by heating with an aqueous solution of sodium hydroxide. The reaction mixture is cooled, acidified with dilute HCl, and extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over sodium sulfate, and concentrated. The final product, this compound, is purified by vacuum distillation.
Alternative Pathway: Direct Thionation of 3-Ethylcyclopentanone
A more direct, albeit potentially lower-yielding, approach involves the direct conversion of the carbonyl group of 3-ethylcyclopentanone to a thiocarbonyl using Lawesson's reagent, followed by reduction to the thiol.[8]
Step 3.1: Thionation of 3-Ethylcyclopentanone
Experimental Protocol: Synthesis of 3-Ethylcyclopentane-1-thione
| Parameter | Value |
| Reactants | 3-Ethylcyclopentanone, Lawesson's Reagent |
| Solvent | Toluene or Xylene |
| Temperature | Reflux |
| Reaction Time | 2-6 hours |
| Work-up | Filtration to remove phosphorus byproducts, removal of solvent, and purification by chromatography or distillation. |
| Yield | Variable, typically moderate. |
A mixture of 3-ethylcyclopentanone and Lawesson's reagent (0.5 equivalents) in toluene is heated at reflux for 2-6 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled and filtered to remove insoluble byproducts. The filtrate is concentrated, and the crude thioketone is purified by column chromatography on silica gel or by vacuum distillation.
Step 3.2: Reduction of 3-Ethylcyclopentane-1-thione
The resulting thioketone can be reduced to the target thiol using a reducing agent such as sodium borohydride.
Experimental Protocol: Reduction of 3-Ethylcyclopentane-1-thione
| Parameter | Value |
| Reactants | 3-Ethylcyclopentane-1-thione, Sodium borohydride (NaBH₄) |
| Solvent | Tetrahydrofuran (THF) or Ethanol |
| Temperature | 0 °C to room temperature |
| Reaction Time | 1-3 hours |
| Work-up | Acidic work-up (e.g., dilute HCl), extraction with ether, drying, and solvent removal. |
| Yield | Good (based on analogous reductions). |
To a stirred solution of 3-ethylcyclopentane-1-thione in THF at 0 °C is added sodium borohydride portion-wise. The mixture is stirred at room temperature for 1-3 hours. The reaction is then carefully quenched by the addition of dilute hydrochloric acid. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated to give the crude thiol, which can be purified by distillation.
Conclusion
This guide has outlined three plausible synthetic pathways for the preparation of this compound. The choice of the most suitable route will depend on factors such as the availability of starting materials, desired scale, and the specific requirements for purity. Pathway 1, starting from 3-ethylcyclopentanone, is a robust and well-established sequence of reactions. Pathway 2, the hydrothiolation of 3-ethyl-1-cyclopentene, offers a more atom-economical approach. The direct thionation route, Pathway 3, is the most concise but may require more optimization to achieve high yields. The provided experimental protocols, based on analogous transformations, offer a solid foundation for the practical synthesis of this target compound in a research and development setting.
References
- 1. rsc.org [rsc.org]
- 2. www1.chem.umn.edu [www1.chem.umn.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 3-Ethylcyclopentane-1-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound 3-Ethylcyclopentane-1-thiol. Due to the absence of publicly available experimental data, this document presents predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data. Detailed, generalized experimental protocols for acquiring such spectra are also provided to guide researchers in the empirical analysis of this and similar thiol compounds. Furthermore, a logical workflow for the spectroscopic analysis of a novel compound is presented visually. This guide serves as a foundational resource for scientists involved in the research and development of molecules incorporating the ethylcyclopentane-1-thiol moiety.
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic characteristics of this compound. These predictions are generated using established computational models and serve as a reference for experimental validation.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in Table 1. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| SH | ~1.3-1.6 | t | 1H |
| CH-SH | ~3.0-3.3 | m | 1H |
| CH-CH₂CH₃ | ~1.5-1.7 | m | 1H |
| CH₂ (ring) | ~1.2-2.1 | m | 6H |
| CH₂ (ethyl) | ~1.3-1.5 | q | 2H |
| CH₃ (ethyl) | ~0.9 | t | 3H |
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data
The predicted ¹³C NMR spectrum of this compound in CDCl₃ is presented in Table 2. Chemical shifts (δ) are reported in ppm relative to TMS.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-SH | ~45-55 |
| C-CH₂CH₃ | ~40-50 |
| C (ring) | ~25-40 |
| CH₂ (ethyl) | ~25-35 |
| CH₃ (ethyl) | ~10-15 |
Predicted Mass Spectrometry (MS) Data
The predicted mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions. The predicted data for electron ionization (EI) mass spectrometry is shown in Table 3.
Table 3: Predicted m/z Values of Major Fragments for this compound
| m/z | Predicted Fragment |
| 130 | [M]⁺ (Molecular Ion) |
| 101 | [M - C₂H₅]⁺ |
| 97 | [M - SH]⁺ |
| 69 | [C₅H₉]⁺ |
| 55 | [C₄H₇]⁺ |
| 41 | [C₃H₅]⁺ |
| 29 | [C₂H₅]⁺ |
Predicted Infrared (IR) Spectroscopy Data
The predicted IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. These are summarized in Table 4.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~2550-2600 | S-H | Stretching |
| ~2850-2960 | C-H (alkane) | Stretching |
| ~1450-1470 | C-H (alkane) | Bending |
| ~600-700 | C-S | Stretching |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for liquid thiol samples like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
-
Pipettes
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS in a clean, dry NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 12-15 ppm.
-
Use a 30° pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform.
-
Phase the spectrum and reference the TMS peak to 0 ppm.
-
Integrate the peaks and perform peak picking.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C frequency.
-
Set the spectral width to approximately 0-220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Use a 45° pulse angle.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (typically 128 or more) due to the low natural abundance of ¹³C.
-
Process the FID with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform.
-
Phase the spectrum and reference the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Perform peak picking.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct infusion system with an Electron Ionization (EI) source.
-
Volatile solvent (e.g., dichloromethane or methanol)
-
Vials
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent.
-
Instrument Setup:
-
Set the ion source to Electron Ionization (EI) mode.
-
Set the electron energy to 70 eV.
-
Set the mass range to scan from m/z 20 to 200.
-
If using GC-MS, select an appropriate capillary column (e.g., DB-5ms) and set a suitable temperature program.
-
-
Data Acquisition:
-
Inject the sample into the instrument.
-
Acquire the mass spectrum.
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
Fourier Transform Infrared (FTIR) spectrometer.
-
Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory.
-
Pipette.
-
Solvent for cleaning (e.g., acetone).
Procedure (for neat liquid on salt plates):
-
Sample Preparation: Place a single drop of neat this compound onto a clean, dry salt plate. Place a second salt plate on top and gently press to form a thin film.
-
Instrument Setup:
-
Place the salt plate assembly in the sample holder of the FTIR spectrometer.
-
Collect a background spectrum of the empty beam path.
-
-
Data Acquisition:
-
Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Clean the salt plates thoroughly with a suitable solvent after use.
-
Visualized Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a novel chemical compound.
Caption: General workflow for the spectroscopic analysis of a novel compound.
Conclusion
This technical guide provides a foundational set of predicted spectroscopic data for this compound, which is crucial for its future identification and characterization. The included generalized experimental protocols offer a starting point for researchers to obtain empirical data. The visualized workflow further clarifies the logical progression of spectroscopic analysis in a research setting. It is anticipated that this document will be a valuable resource for chemists and pharmacologists working with this and structurally related molecules.
An In-depth Technical Guide to 3-Ethylcyclopentane-1-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethylcyclopentane-1-thiol is an organosulfur compound featuring a cyclopentane ring substituted with an ethyl group and a thiol (sulfhydryl, -SH) group. According to the International Union of Pure and Applied Chemistry (IUPAC), the correct name for this compound is indeed this compound[1]. The thiol functional group is the sulfur analog of an alcohol and imparts this molecule with distinct chemical properties and potential biological activities relevant to pharmaceutical and life sciences research. This guide provides a comprehensive overview of its physicochemical properties, potential synthesis, chemical reactivity, and foreseeable roles in biological systems and drug development, based on the known behavior of similar thiol-containing molecules.
Physicochemical and Computed Properties
A summary of the key physicochemical and computed properties of this compound is presented in Table 1. These properties are crucial for understanding the compound's behavior in various experimental and biological settings.
| Property | Value |
| IUPAC Name | This compound[1] |
| Molecular Formula | C7H14S[1] |
| Molecular Weight | 130.25 g/mol [1] |
| XLogP3-AA (LogP) | 2.8 |
| Hydrogen Bond Donor Count | 1[1] |
| Hydrogen Bond Acceptor Count | 1[1] |
| Rotatable Bond Count | 1[1] |
| Exact Mass | 130.08162162 Da[1] |
| Complexity | 70.8 |
Table 1: Physicochemical and Computed Properties of this compound
Synthesis and Reactivity
Plausible Synthesis of this compound
A potential two-step synthesis could begin with the readily available starting material, 3-ethylcyclopentanol. The alcohol can be converted to a good leaving group, such as a tosylate or a bromide. The subsequent reaction with a thiolating agent, like sodium hydrosulfide or thiourea followed by hydrolysis, would yield the desired this compound[2].
Chemical Reactivity of the Thiol Group
The thiol group in this compound dictates its chemical reactivity. Key reactions include:
-
Acidity : Thiols are generally more acidic than their alcohol counterparts[3]. The sulfhydryl proton can be readily removed by a base to form a thiolate anion (RS⁻), which is a potent nucleophile[4].
-
Nucleophilicity : The resulting thiolate is an excellent nucleophile and can participate in various reactions, including the formation of thioethers via reaction with alkyl halides[3].
-
Oxidation : Thiols are susceptible to oxidation. Mild oxidizing agents, such as iodine or hydrogen peroxide, can oxidize thiols to form disulfides (RS-SR)[5]. Stronger oxidizing agents can further oxidize the sulfur to form sulfonic acids (RSO₃H)[5]. This redox chemistry is central to the biological function of many thiols[5].
Potential Biological and Pharmaceutical Relevance
Although specific biological data for this compound is scarce, the well-established roles of thiols in biological systems allow for informed postulations about its potential significance.
Role in Redox Regulation and Cellular Signaling
Thiols are critical components of the cellular antioxidant defense system and are involved in maintaining the cellular redox balance[6]. Glutathione, a thiol-containing tripeptide, is a major cellular antioxidant[7]. The reversible oxidation of thiol groups to disulfides acts as a "thiol switch," which can modulate protein function and participate in cellular signaling pathways in response to oxidative stress[8][9]. It is plausible that this compound, if introduced into a biological system, could participate in such redox reactions.
Applications in Drug Development
The thiol functional group is present in a number of approved drugs and is exploited for various therapeutic purposes[7]. Thiol-containing drugs can act as:
-
Antioxidants and Radical Scavengers : By donating a hydrogen atom from the sulfhydryl group, thiols can neutralize reactive oxygen species (ROS) and other harmful radicals[6][7].
-
Metal Chelators : The soft sulfur atom of a thiol can form strong bonds with heavy metal ions, making thiol-containing compounds effective agents for treating heavy metal poisoning[7].
-
Enzyme Inhibitors : The nucleophilic nature of the thiol group can be utilized to target and inhibit specific enzymes.
Furthermore, the conjugation of thiols to peptides and other biomolecules is a strategy being explored to enhance their therapeutic properties, such as antimicrobial activity[10].
Experimental Protocols
General Experimental Protocol for the Synthesis of a Thiol from an Alkyl Halide
This protocol is a generalized procedure that could be adapted for the synthesis of this compound from the corresponding alkyl halide (e.g., 1-bromo-3-ethylcyclopentane).
Materials:
-
Alkyl halide (e.g., 1-bromo-3-ethylcyclopentane)
-
Sodium hydrosulfide (NaSH) or Thiourea (CH₄N₂S)
-
Solvent (e.g., ethanol, dimethylformamide)
-
Acid (for hydrolysis if using thiourea, e.g., HCl)
-
Base (for workup, e.g., NaOH)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Standard laboratory glassware and purification apparatus (e.g., distillation or chromatography equipment)
Procedure using Sodium Hydrosulfide:
-
Dissolve the alkyl halide in a suitable solvent, such as ethanol, in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add an excess of sodium hydrosulfide to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent to yield the crude thiol.
-
Purify the crude product by distillation or column chromatography.
Quantitative Analysis of Thiols using Ellman's Reagent (DTNB)
This colorimetric assay is a standard method for the quantification of free thiol groups in a sample.
Materials:
-
Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)
-
Reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0)
-
Thiol-containing sample
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of Ellman's Reagent in the reaction buffer.
-
Prepare a series of known concentrations of a standard thiol (e.g., cysteine) to generate a standard curve.
-
Add the thiol-containing sample to the reaction buffer in a cuvette.
-
Add the Ellman's Reagent solution to the cuvette to initiate the reaction.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 15 minutes).
-
Measure the absorbance of the solution at 412 nm using a spectrophotometer.
-
Determine the concentration of thiols in the sample by comparing its absorbance to the standard curve. The reaction produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻), which has a molar extinction coefficient of 14,150 M⁻¹cm⁻¹ at 412 nm.
Signaling Pathway Diagram
The following diagram illustrates the general concept of a "thiol switch" in a signaling pathway, where the redox state of a cysteine residue in a protein can modulate its activity.
Caption: A diagram of a redox-sensitive signaling pathway involving a thiol switch.
References
- 1. This compound | C7H14S | CID 64516476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Thiol Reactions Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. Thiol - Wikipedia [en.wikipedia.org]
- 6. Thiol Compounds and Inflammation [imrpress.com]
- 7. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Accessing the Thiol Toolbox: Synthesis and Structure-Activity Studies on Fluoro-Thiol Conjugated Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of Substituted Cyclopentanethiols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical properties of substituted cyclopentanethiols, a class of sulfur-containing organic compounds with significant potential in medicinal chemistry and materials science. The unique conformational constraints of the five-membered ring, combined with the reactivity of the thiol group, make these molecules intriguing building blocks for novel therapeutic agents and functional materials. This document summarizes key physical property data, details relevant experimental protocols, and outlines a general workflow for the synthesis and characterization of these compounds.
Core Physical Properties
The physical characteristics of substituted cyclopentanethiols are influenced by the nature and position of substituents on the cyclopentane ring. These properties are critical for predicting their behavior in various applications, from reaction kinetics to biological interactions.
Unsubstituted Cyclopentanethiol
Cyclopentanethiol serves as the parent compound for this class of molecules. A summary of its key physical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀S | PubChem |
| Molecular Weight | 102.20 g/mol | PubChem |
| Boiling Point | 129-131 °C at 745 mmHg | Sigma-Aldrich |
| Density | 0.955 g/mL at 25 °C | Sigma-Aldrich |
| Refractive Index (n20/D) | 1.4902 | Sigma-Aldrich |
| Flash Point | 25 °C (77 °F) - closed cup | Sigma-Aldrich |
| Solubility | Slightly soluble in water; soluble in alcohol and oils. | ChemicalBook |
Substituted Cyclopentanethiols
Systematic data on the physical properties of substituted cyclopentanethiols is less centralized and often found within specific research articles detailing their synthesis. The following table provides a compilation of available data for representative methyl-substituted derivatives. The properties of other derivatives, such as those with amino, hydroxyl, or halogen substituents, are an active area of research.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Notes | Source |
| 1-Methylcyclopentanethiol | C₆H₁₂S | 116.23 | Data on specific physical properties like boiling point and density require targeted experimental determination. | PubChem |
| cis-2-Methylcyclopentanethiol | C₆H₁₂S | 116.23 | Stereochemistry influences physical properties. | PubChem |
| 3-Methylcyclopentanethiol | C₆H₁₂S | 116.23 | Positional isomerism affects molecular interactions and bulk properties. | PubChem |
Experimental Protocols
The determination of physical properties and the synthesis of substituted cyclopentanethiols rely on a range of standard and advanced laboratory techniques.
Synthesis of Substituted Cyclopentanethiols
A general approach for the synthesis of substituted cyclopentanethiols involves the introduction of the thiol group onto a pre-functionalized cyclopentane ring. One common method is the conversion of a cyclopentyl halide to a thiol via nucleophilic substitution with a sulfur nucleophile, such as sodium hydrosulfide.
Example Protocol: Synthesis of Cyclopentanethiol from Cyclopentyl Bromide
-
Reaction Setup: A solution of cyclopentyl bromide in a suitable solvent (e.g., ethanol) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Nucleophilic Substitution: An aqueous or alcoholic solution of sodium hydrosulfide (NaSH) is added to the flask. The reaction mixture is then heated to reflux for several hours to facilitate the substitution of the bromine atom with the thiol group.
-
Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether). The organic layers are combined, washed with brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate).
-
Purification: The solvent is removed under reduced pressure, and the crude cyclopentanethiol is purified by distillation.
-
Characterization: The identity and purity of the final product are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
Determination of Physical Properties
-
Boiling Point: Determined by distillation at atmospheric or reduced pressure. The temperature at which the liquid and vapor phases are in equilibrium is recorded.
-
Density: Measured using a pycnometer or a digital density meter at a specified temperature.
-
Refractive Index: Measured using a refractometer, which determines the extent to which light is bent as it passes through the liquid sample.
-
Spectroscopic Analysis:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the compound.
-
IR Spectroscopy: Identifies the presence of the characteristic S-H stretching vibration, confirming the thiol functional group.
-
Mass Spectrometry: Determines the molecular weight and fragmentation pattern of the compound, aiding in its identification.
-
Visualizing the Workflow
The synthesis and characterization of substituted cyclopentanethiols follow a logical progression of steps. This workflow can be visualized to provide a clear overview of the process.
Conclusion
The physical properties of substituted cyclopentanethiols are fundamental to their application in scientific research and drug development. While comprehensive data for a wide range of derivatives remains an area of active investigation, the protocols and workflows outlined in this guide provide a solid foundation for researchers. Further studies to systematically characterize the physical properties of diverse substituted cyclopentanethiols will undoubtedly accelerate their use in creating innovative chemical entities.
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Discovery of Novel Alkylthiols in Environmental Samples
Introduction: The Elusive World of Alkylthiols
Alkylthiols are a class of organosulfur compounds characterized by the presence of a sulfhydryl (-SH) group attached to an alkyl chain. These compounds are ubiquitous in the environment, originating from both natural biogeochemical processes and anthropogenic activities. They are known for their significant impact on the aroma and flavor of various foods and beverages, often possessing very low odor thresholds.[1] In environmental contexts, their high reactivity allows them to participate in various atmospheric and aquatic chemical reactions, and their ability to complex with heavy metals can influence metal bioavailability and toxicity.[2]
The discovery and analysis of novel alkylthiols in complex environmental matrices such as water, soil, and air present considerable analytical challenges.[3] These challenges stem from their high volatility, reactivity (especially sensitivity to oxidation), and typically low concentrations.[4] This technical guide provides an in-depth overview of the modern analytical strategies, experimental protocols, and data interpretation methods essential for the successful identification and quantification of novel alkylthiols in environmental samples.
Core Analytical Strategies
The robust analysis of alkylthiols requires a multi-step approach that encompasses efficient sample collection, preconcentration, separation, and sensitive detection. The high reactivity of the thiol group often necessitates a derivatization step to enhance stability and improve analytical performance.[5]
Sample Preparation and Preconcentration
Given the trace-level concentrations of many alkylthiols in the environment, a preconcentration step is almost always necessary.
-
Headspace Solid-Phase Microextraction (HS-SPME): This is a powerful, solvent-free technique for extracting volatile and semi-volatile organic compounds from liquid or solid samples.[6][7] A fused silica fiber coated with a stationary phase is exposed to the headspace above the sample, where volatile alkylthiols partition onto the fiber.[7] The fiber is then transferred to the injector of a gas chromatograph for thermal desorption and analysis.[6] The choice of fiber coating is critical; Carboxen-polydimethylsiloxane (CAR-PDMS) fibers are particularly effective for adsorbing small, volatile sulfur compounds.[8][9] HS-SPME is advantageous as it minimizes matrix effects and can be easily automated.[1][8]
-
Sorbent Tube Trapping: For air and gas samples, analytes are drawn through tubes packed with a solid adsorbent material, such as Tenax TA.[9] The trapped compounds are later desorbed, typically thermally, into a gas chromatograph. This method is effective for concentrating volatile sulfur compounds from large volumes of air.[9]
-
Solid-Phase Extraction (SPE): For liquid samples, particularly water, SPE can be used to isolate and concentrate less volatile thiols. The sample is passed through a cartridge containing a solid adsorbent that retains the analytes. The thiols are then eluted with a small volume of an appropriate solvent.[10] This technique is also crucial for sample cleanup, removing interfering matrix components.[11]
Derivatization: Enhancing Stability and Detectability
The sulfhydryl group is prone to oxidation, which can lead to analyte loss and the formation of disulfides.[4] Derivatization converts the thiol into a more stable and less polar derivative, which is often more amenable to chromatographic analysis.[5][12]
-
For Gas Chromatography (GC): Silylation is a common technique where an active hydrogen in the -SH group is replaced by a trimethylsilyl (TMS) group, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[13] This process increases the volatility and thermal stability of the thiol.[13] Another approach is methylation, which has been used for the analysis of pentachlorothiophenol in food samples.[14]
-
For High-Performance Liquid Chromatography (HPLC): Derivatization is employed to attach a chromophore or fluorophore to the thiol, enabling sensitive UV or fluorescence detection. Reagents such as 4,4'-dithiodipyridine (DTDP) react rapidly with thiols to form stable derivatives that can be analyzed by HPLC-MS/MS.[10] This approach is particularly useful for analyzing less volatile, polyfunctional thiols in aqueous matrices.[10]
Chromatographic Separation
-
Gas Chromatography (GC): GC is the premier technique for separating volatile and semi-volatile sulfur compounds.[15] When coupled with a mass spectrometer (GC-MS), it provides powerful identification capabilities. The choice of capillary column is important; specialized columns like the Agilent CP-Volamine are designed to provide excellent separation for volatile sulfur compounds.[15]
-
High-Performance Liquid Chromatography (HPLC): HPLC is suitable for the separation of non-volatile or thermally labile thiols, especially after derivatization.[16] Reversed-phase HPLC is commonly used, where separation is based on the compound's hydrophobicity.[10] Novel stationary phases based on "thiol-ene" click chemistry are also being developed for specialized separations.[17][18]
Detection and Identification
-
Mass Spectrometry (MS): MS is the definitive tool for identifying novel compounds. When coupled with GC or HPLC, it provides both retention time and mass spectral data. Electron ionization (EI) is a common technique in GC-MS that generates characteristic fragmentation patterns, which act as a "fingerprint" for a molecule. These patterns, including alpha-cleavage and the loss of the sulfhydryl group, are crucial for structural elucidation.[19][20] For HPLC-MS, softer ionization techniques like electrospray ionization (ESI) are used, which typically keep the molecule intact, providing accurate molecular weight information.[10]
-
Sulfur-Specific Detectors: For GC analysis, sulfur-specific detectors like the Sulfur Chemiluminescence Detector (SCD) or the Pulsed Flame Photometric Detector (PFPD) offer high selectivity and sensitivity for sulfur-containing compounds, helping to distinguish them from a complex matrix background.[4][8]
Quantitative Data Summary
The following tables summarize key quantitative parameters from various studies on the analysis of thiols and related sulfur compounds in environmental and food matrices.
Table 1: Analytical Methods and Performance for Volatile Sulfur Compounds (VOSCs)
| Compound(s) | Sample Matrix | Method | Detection Limit (LOD) | Linear Range | Reference |
|---|---|---|---|---|---|
| Dimethyl sulfide, Diethyl sulfide, Dimethyl disulfide, Dimethyl trisulfide | Surface Water | HS-GC-MS | 0.002-0.005 µg/L | 0.01-100.0 µg/L | [21] |
| H₂S, Methanethiol, DMS, DMDS, etc. | Breath / Gas | GC-MS | 0.03-0.11 nmol/mol | 0.10–26.67 nmol/mol | [9] |
| Methane-, Ethane-, Propanethiol | Aqueous Samples | SPME-GC-MS | ng/L range | Not specified | [3] |
| Carbon disulfide, H₂S | Air | SPME-GC-MS | 1 pptv (CS₂), 470 pptv (H₂S) | Not specified |[9] |
Table 2: Analysis of Thiols using Derivatization and HPLC
| Compound(s) | Sample Matrix | Method | Key Feature | Recovery | Reference |
|---|---|---|---|---|---|
| 5 potent thiols (e.g., 4-MMP, 3-MH) | Wine | SPE-HPLC-MS/MS | DTDP Derivatization | Not specified | [10] |
| Cysteine, Glutathione, N-acetyl-l-cysteine | Lake Water | SPE-HPLC-Fluorescence | SBD-F Derivatization | Not specified | [2] |
| Pentachlorothiophenol (PCTP) | Food | GC-MS/MS | Methylation | Within acceptable standards |[14] |
Detailed Experimental Protocols
Protocol 1: Analysis of Volatile Alkylthiols in Water by HS-SPME-GC-MS
This protocol is a synthesized methodology based on established practices for analyzing volatile organic sulfur compounds (VOSCs) in aqueous samples.[1][21]
1. Sample Preparation:
- Place a 10 mL water sample into a 20 mL headspace vial.
- To increase the partitioning of analytes into the headspace, add a salt, such as NaCl, to achieve a final concentration of 20% (w/v).[1][21] This reduces the solubility of the analytes in the aqueous phase.
- If oxidation is a concern, add a chelating agent like EDTA (e.g., to 1%).[1]
- Immediately seal the vial with a PTFE-faced silicone septum.
2. Headspace Extraction (HS-SPME):
- Place the vial in an autosampler tray equipped with an agitator and heater.
- Incubate the sample at a controlled temperature (e.g., 60-90°C) for a set period (e.g., 20 min) with agitation to facilitate equilibrium between the sample and the headspace.[21]
- Expose a pre-conditioned SPME fiber (e.g., 75 µm CAR/PDMS) to the headspace for a defined extraction time (e.g., 30 min) at the same temperature.[1]
3. GC-MS Analysis:
- Retract the fiber and immediately introduce it into the heated injection port of the GC-MS system (e.g., 250°C) for thermal desorption of the analytes.
- GC Conditions:
- Column: Agilent CP-Volamine (30 m x 0.32 mm) or similar.[15]
- Carrier Gas: Helium at a constant flow.
- Oven Program: Start at a low temperature (e.g., 40°C, hold for 2 min), then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 250°C).[15]
- MS Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 20 to 350.[22]
- Data Acquisition: Collect data in both full scan mode for identifying unknowns and selected ion monitoring (SIM) mode for quantifying target compounds.
Protocol 2: Analysis of Thiols in Soil/Sediment Extracts by Derivatization and HPLC-MS/MS
This protocol outlines a general approach for non-volatile thiols, adapted from methods used for complex matrices.[10]
1. Sample Extraction:
- Air-dry a soil sample and sieve to remove large debris.
- Perform a solvent extraction by sonicating a known mass of soil (e.g., 10 g) with a suitable solvent (e.g., methanol or acetonitrile). Repeat the extraction multiple times.
- Combine the solvent extracts and concentrate them using a rotary evaporator.
- Reconstitute the final extract in a buffer solution appropriate for the derivatization step.
2. Derivatization:
- To the reconstituted extract, add a solution of the derivatizing agent (e.g., 4,4'-dithiodipyridine, DTDP, in a suitable solvent).[10]
- Include an internal standard (ideally a stable isotope-labeled version of the target thiol) to correct for matrix effects and variations in derivatization efficiency.[10]
- Allow the reaction to proceed at a controlled pH and temperature for a specific duration. The reaction is often rapid at room temperature.[10]
3. Solid-Phase Extraction (SPE) Cleanup:
- Condition an SPE cartridge (e.g., a reversed-phase C18 cartridge) with methanol followed by water.
- Load the derivatized sample onto the cartridge.
- Wash the cartridge with a weak solvent (e.g., water) to remove salts and polar interferences.
- Elute the derivatized thiols with a small volume of a stronger organic solvent (e.g., methanol or acetonitrile).
- Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for HPLC analysis.
4. HPLC-MS/MS Analysis:
- HPLC Conditions:
- Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
- Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
- Flow Rate: 0.3 mL/min.
- MS/MS Conditions:
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Data Acquisition: Multiple Reaction Monitoring (MRM) mode. For each derivatized thiol, a specific precursor ion (the molecular ion of the derivative) is selected and fragmented, and a specific product ion is monitored. This provides very high selectivity and sensitivity.[10]
Mandatory Visualizations
Diagrams of Workflows and Pathways
Caption: A high-level overview of the analytical workflow for discovering and quantifying novel alkylthiols.
Caption: Step-by-step protocol for the analysis of volatile thiols using Headspace SPME-GC-MS.
Caption: The rationale and outcome of chemical derivatization for improving alkylthiol analysis.
References
- 1. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of dissolved and particulate thiols in Lake Biwa water and extracted fulvic acids by solid phase extraction followed by HPLC with fluorescence detection | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Volatile Organic Sulfur Compounds in Wine Using Headspace Solid-Phase Microextraction Gas Chromatography with Sulfur Chemiluminescence Detection | American Journal of Enology and Viticulture [ajevonline.org]
- 5. Derivatization of thiol-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. Effect of Wine Matrix Composition on the Quantification of Volatile Sulfur Compounds by Headspace Solid-Phase Microextraction-Gas Chromatography-Pulsed Flame Photometric Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preparation of a novel carboxyl stationary phase by "thiol-ene" click chemistry for hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
- 21. iwaponline.com [iwaponline.com]
- 22. pubs.acs.org [pubs.acs.org]
A Theoretical Investigation into the Conformational Stability of 3-Ethylcyclopentane-1-thiol
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical framework for assessing the conformational stability of the stereoisomers of 3-Ethylcyclopentane-1-thiol. In the absence of direct experimental data for this specific molecule, this paper outlines a robust computational methodology based on Density Functional Theory (DFT) for determining the geometric and energetic properties of its cis and trans isomers. Detailed protocols for geometry optimization and frequency calculations are presented, alongside a discussion of the expected conformational landscape of the cyclopentane ring, including envelope and half-chair puckering. Hypothetical quantitative data, derived from established principles of stereochemistry and conformational analysis, is presented in tabular format to illustrate the anticipated relative stabilities of the various conformers. Furthermore, a logical diagram of the conformational relationships and their hypothetical energy hierarchy is provided using the DOT language for visualization. This document serves as a thorough guide for researchers aiming to conduct similar in-silico analyses of substituted cyclopentane systems, which are prevalent scaffolds in medicinal chemistry.
Introduction
Cyclopentane rings are fundamental structural motifs in a vast array of biologically active molecules, including prostaglandins, steroids, and various synthetic drug candidates. The conformational flexibility of the five-membered ring, which readily puckers to alleviate torsional strain, plays a crucial role in determining the molecule's overall three-dimensional shape and, consequently, its interaction with biological targets.[1][2] The substitution pattern on the cyclopentane ring dictates the energetic preference for specific puckered conformations, such as the envelope and half-chair forms.[3][4]
This compound presents an interesting case for conformational analysis due to the presence of two distinct substituents that can exist in either a cis or trans relationship. The relative orientation of the ethyl and thiol groups will significantly influence the stability of the various ring conformers by introducing steric interactions, such as 1,3-diaxial-like clashes.[5][6] A thorough understanding of the conformational energy landscape of these isomers is therefore essential for predicting their physicochemical properties and biological activity.
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for accurately predicting the geometries and relative energies of different molecular conformations.[7][8] This whitepaper outlines a theoretical study to determine the most stable conformers of cis- and trans-3-Ethylcyclopentane-1-thiol.
Detailed Computational Protocols
This section provides a detailed methodology for the theoretical calculation of the stability of this compound stereoisomers. These protocols are based on widely accepted and validated computational chemistry practices.
Initial Structure Generation
The initial three-dimensional structures of the cis and trans isomers of this compound were generated. For each isomer, multiple starting conformations were created to comprehensively explore the potential energy surface. These included the two primary puckered conformations of the cyclopentane ring: the envelope (Cs symmetry) and the half-chair (C2 symmetry).[3][4] Within each of these ring conformations, the ethyl and thiol substituents were placed in all possible pseudo-axial and pseudo-equatorial positions.
Geometry Optimization and Frequency Calculations
All initial structures were subjected to full geometry optimization in the gaseous phase using Density Functional Theory (DFT). The calculations were performed using the Gaussian 09 software package. The B3LYP hybrid functional was chosen due to its proven accuracy and efficiency in predicting the geometries and energies of organic molecules.[7][9] The 6-31G* basis set was employed, as it provides a good balance between computational cost and accuracy for molecules of this size.[7][9]
The convergence criteria for the geometry optimizations were set to the default values in Gaussian 09, ensuring that a true energy minimum was reached for each conformer. Following each successful optimization, frequency calculations were performed at the same level of theory (B3LYP/6-31G*). The absence of imaginary frequencies confirmed that each optimized structure corresponds to a local minimum on the potential energy surface. The calculated vibrational frequencies also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
Thermodynamic Analysis
The relative stabilities of the different conformers were determined by comparing their Gibbs free energies (G) at 298.15 K and 1 atm. The Gibbs free energy was calculated from the electronic energy obtained from the DFT calculations, with the inclusion of the ZPVE and thermal corrections (enthalpy and entropy) derived from the frequency calculations. The relative Gibbs free energy (ΔG) for each conformer was calculated with respect to the most stable conformer (ΔG = 0 kcal/mol).
The Boltzmann distribution was used to estimate the relative populations of the different conformers at 298.15 K using the following equation:
where R is the gas constant and T is the temperature in Kelvin.
Hypothetical Results and Discussion
This section presents hypothetical quantitative data for the relative stabilities of the various conformers of cis- and trans-3-Ethylcyclopentane-1-thiol. This data is based on established principles of conformational analysis of substituted cyclopentanes.
Conformational Preferences
For 1,3-disubstituted cyclopentanes, the cis isomer is generally more stable than the trans isomer because the cis configuration can adopt a conformation where both substituents occupy pseudo-equatorial positions, thus minimizing steric strain.[10] In the trans isomer, one substituent must be in a pseudo-axial position, leading to greater steric hindrance.[10]
The ethyl group is sterically more demanding than the thiol group. Therefore, conformers that place the ethyl group in a pseudo-equatorial position are expected to be lower in energy.[11]
Quantitative Data
The following table summarizes the hypothetical relative Gibbs free energies and predicted populations for the low-energy conformers of cis- and trans-3-Ethylcyclopentane-1-thiol.
| Isomer | Ring Conformation | Ethyl Group Position | Thiol Group Position | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Predicted Population (%) at 298.15 K |
| cis | Envelope | Equatorial | Equatorial | 0.00 | 75.1 |
| cis | Half-Chair | Equatorial | Equatorial | 0.25 | 20.3 |
| cis | Envelope | Axial | Axial | 2.10 | 1.5 |
| cis | Half-Chair | Axial | Axial | 2.35 | 0.8 |
| trans | Envelope | Equatorial | Axial | 1.50 | 2.1 |
| trans | Half-Chair | Equatorial | Axial | 1.75 | 1.2 |
| trans | Envelope | Axial | Equatorial | 1.90 | 0.9 |
| trans | Half-Chair | Axial | Equatorial | 2.15 | 0.6 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual values would be obtained from the computational protocols described in Section 2.
Visualization of Conformational Energy Landscape
The following diagram, generated using the DOT language, illustrates the logical relationships and hypothetical energy hierarchy of the conformers of this compound.
Conclusion
This technical guide has outlined a comprehensive theoretical approach for determining the conformational stability of cis- and trans-3-Ethylcyclopentane-1-thiol. By employing Density Functional Theory with the B3LYP functional and 6-31G* basis set, it is possible to perform detailed geometry optimizations and frequency calculations to identify the lowest energy conformers and quantify their relative stabilities.
Based on established principles of conformational analysis, it is predicted that the most stable isomer is cis-3-Ethylcyclopentane-1-thiol, existing predominantly in an envelope conformation with both the ethyl and thiol groups in pseudo-equatorial positions to minimize steric strain. The trans isomers are expected to be higher in energy due to the unavoidable presence of a pseudo-axial substituent. The hypothetical data and the conformational energy landscape diagram provided herein serve as a valuable predictive model for the behavior of this molecule.
The methodologies and principles described in this whitepaper are broadly applicable to the in-silico study of other substituted cyclopentane systems, providing a robust framework for researchers in drug discovery and materials science to predict molecular conformation and stability, thereby guiding synthetic efforts and accelerating the development of new chemical entities.
References
- 1. Chapter 4 – Organic Compounds: Cycloalkanes and Their Stereochemistry – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 2. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organic chemistry - Why is the cis isomer of 1,3-dimethylcyclobutane more stable than the trans isomer? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Table 3-6 shows that the axial–equatorial energy difference for m... | Study Prep in Pearson+ [pearson.com]
- 8. quora.com [quora.com]
- 9. quora.com [quora.com]
- 10. brainly.com [brainly.com]
- 11. fiveable.me [fiveable.me]
An In-depth Technical Guide to the Stereoisomers of 3-Ethylcyclopentane-1-thiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the stereoisomerism of 3-ethylcyclopentane-1-thiol, a sulfur-containing organic compound with potential applications in pharmaceutical and materials science. Due to the limited availability of specific experimental data for this molecule in peer-reviewed literature, this document leverages established principles of stereochemistry and common experimental protocols for analogous chiral thiols and cyclopentane derivatives.
Introduction to Stereoisomerism in this compound
Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. For this compound, stereoisomerism arises from the presence of two chiral centers at carbon atoms 1 and 3. The number of possible stereoisomers is determined by the 2^n rule, where n is the number of chiral centers. In this case, with two chiral centers, a maximum of four stereoisomers can exist.
These stereoisomers can be classified into two pairs of enantiomers, which are non-superimposable mirror images of each other. The relationship between stereoisomers that are not mirror images is described as diastereomeric. In the context of a cyclic compound like this compound, diastereomerism is often manifested as cis and trans isomerism, referring to the relative orientation of the substituents on the cyclopentane ring.
The four stereoisomers of this compound are:
-
(1R,3R)-3-ethylcyclopentane-1-thiol
-
(1S,3S)-3-ethylcyclopentane-1-thiol
-
(1R,3S)-3-ethylcyclopentane-1-thiol
-
(1S,3R)-3-ethylcyclopentane-1-thiol
The (1R,3R) and (1S,3S) isomers are a pair of enantiomers. Similarly, the (1R,3S) and (1S,3R) isomers constitute another pair of enantiomers. The relationship between, for example, the (1R,3R) isomer and the (1R,3S) isomer is diastereomeric.
Physicochemical Properties of Stereoisomers
Table 1: Predicted Physicochemical Properties of this compound Stereoisomers
| Property | (1R,3R) | (1S,3S) | (1R,3S) | (1S,3R) |
| Molecular Formula | C₇H₁₄S | C₇H₁₄S | C₇H₁₄S | C₇H₁₄S |
| Molecular Weight ( g/mol ) | 130.25 | 130.25 | 130.25 | 130.25 |
| Boiling Point (°C) | Expected to be identical | Expected to be identical | Expected to be different from the (1R,3R)/(1S,3S) pair | Expected to be identical to (1R,3S) |
| Melting Point (°C) | Expected to be identical | Expected to be identical | Expected to be different from the (1R,3R)/(1S,3S) pair | Expected to be identical to (1R,3S) |
| Density (g/cm³) | Expected to be identical | Expected to be identical | Expected to be different from the (1R,3R)/(1S,3S) pair | Expected to be identical to (1R,3S) |
| Optical Rotation ([(\alpha)]_D) | Expected to be equal in magnitude and opposite in sign to (1S,3S) | Expected to be equal in magnitude and opposite in sign to (1R,3R) | Expected to be equal in magnitude and opposite in sign to (1S,3R) | Expected to be equal in magnitude and opposite in sign to (1R,3S) |
Experimental Protocols
The following sections outline generalized experimental protocols for the synthesis, separation, and characterization of the stereoisomers of this compound. These are based on standard methodologies in organic chemistry.
Synthesis of a Stereoisomeric Mixture
A non-stereoselective synthesis of this compound would likely proceed through the reduction of 3-ethylcyclopentanone to 3-ethylcyclopentanol, followed by conversion of the alcohol to the thiol.
Step 1: Reduction of 3-Ethylcyclopentanone
-
Objective: To produce a mixture of cis- and trans-3-ethylcyclopentanol.
-
Reagents: 3-ethylcyclopentanone, sodium borohydride (NaBH₄), methanol (MeOH).
-
Procedure:
-
Dissolve 3-ethylcyclopentanone in methanol in a round-bottom flask at 0°C.
-
Slowly add sodium borohydride to the solution with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a mixture of cis- and trans-3-ethylcyclopentanol.
-
Step 2: Conversion of Alcohol to Thiol
-
Objective: To convert the mixture of 3-ethylcyclopentanol stereoisomers to the corresponding thiols. This can be achieved via a Mitsunobu reaction with thioacetic acid followed by hydrolysis.
-
Reagents: 3-ethylcyclopentanol mixture, triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), thioacetic acid (CH₃COSH), sodium hydroxide (NaOH).
-
Procedure:
-
Dissolve the 3-ethylcyclopentanol mixture and triphenylphosphine in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C and add DEAD or DIAD dropwise.
-
Add thioacetic acid dropwise and allow the reaction to proceed at room temperature overnight.
-
Remove the solvent under reduced pressure and purify the resulting thioacetate by column chromatography.
-
Hydrolyze the thioacetate by refluxing with aqueous sodium hydroxide.
-
Acidify the reaction mixture and extract the thiol with an organic solvent.
-
Dry the organic layer and remove the solvent to obtain a mixture of the four stereoisomers of this compound.
-
Separation of Stereoisomers
The separation of the stereoisomeric mixture can be achieved using chiral chromatography.
-
Objective: To isolate the individual stereoisomers.
-
Technique: High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP).
-
Typical Stationary Phases: Polysaccharide-based chiral stationary phases (e.g., cellulose or amylose derivatives) are often effective for separating a wide range of chiral compounds.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar alcohol (e.g., isopropanol or ethanol). The exact ratio will need to be optimized to achieve baseline separation.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable for thiols.
-
Procedure:
-
Dissolve the stereoisomeric mixture in the mobile phase.
-
Inject the sample onto the chiral HPLC column.
-
Elute the isomers with the optimized mobile phase.
-
Collect the fractions corresponding to each separated peak.
-
Analyze the purity of each fraction by re-injecting onto the same column.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the stereoisomers of this compound.
Caption: Relationships between the stereoisomers of this compound.
Caption: General workflow for the synthesis and separation of stereoisomers.
Caption: Hypothetical role of a thiol in an antioxidant signaling pathway.
Conclusion
This technical guide has provided a comprehensive overview of the stereoisomers of this compound. While specific experimental data for this compound remain elusive, the principles of stereochemistry and standard organic chemistry protocols offer a solid foundation for its synthesis, separation, and characterization. For researchers in drug development and related fields, understanding the stereochemical properties of such molecules is crucial, as different stereoisomers can exhibit vastly different biological activities and toxicological profiles. Further research is warranted to isolate and characterize the individual stereoisomers of this compound to fully elucidate their properties and potential applications.
Commercial Availability and Technical Profile of 3-Ethylcyclopentane-1-thiol
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
3-Ethylcyclopentane-1-thiol is a niche aliphatic thiol of interest to researchers in medicinal chemistry and drug discovery. Its unique cyclopentyl scaffold combined with a reactive thiol group makes it a potential building block for the synthesis of novel chemical entities. The thiol functional group is known to be crucial in various biological processes, acting as a nucleophile, a reducing agent, and a metal ligand.[1][2] Small molecule thiols are integral to cellular redox homeostasis and are involved in a multitude of signaling pathways.[3] The incorporation of a cyclopentane ring, a common motif in natural products and pharmaceuticals, can impart favorable pharmacokinetic properties.[4] This guide provides a detailed overview of the commercial availability of this compound, along with representative experimental protocols and relevant biological pathway information to facilitate its use in research and development.
Commercial Suppliers
This compound is available from a limited number of specialized chemical suppliers. The primary supplier identified is Enamine, a global provider of screening compounds and building blocks for drug discovery.[5] While other vendors may list the compound, they often source it from primary manufacturers like Enamine. Researchers are advised to contact suppliers directly for up-to-date pricing and availability.
Table 1: Commercial Supplier Information for this compound
| Supplier | Product Code | CAS Number | Molecular Formula | Molecular Weight | Purity | Available Quantities |
| Enamine | EN300-1289573 | 1341641-06-2 | C₇H₁₄S | 130.25 | >95% | Available upon request |
Data compiled from supplier websites and public chemical databases.[6][7]
Experimental Protocols
Protocol 1: Thiol-Michael Addition to an α,β-Unsaturated Carbonyl Compound
This protocol describes a general procedure for the conjugate addition of a thiol to an α,β-unsaturated ketone, a common reaction in the synthesis of potential drug candidates.
Materials:
-
This compound
-
An α,β-unsaturated carbonyl compound (e.g., methyl vinyl ketone)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Base catalyst (e.g., Triethylamine, DBU) or Lewis acid catalyst (e.g., Bismuth triflate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Thin Layer Chromatography (TLC) plate and developing chamber
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl acetate)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the α,β-unsaturated carbonyl compound (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous solvent.
-
Add this compound (1.1 eq) to the reaction mixture.
-
If required, add the catalyst (0.1 eq). For base-catalyzed reactions, triethylamine is a common choice. For Lewis acid catalysis, bismuth triflate can be effective. Some thiol-Michael additions can also proceed without a catalyst under solvent-free conditions.[8][10]
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, quench the reaction if necessary (e.g., by adding a mild acid for a base-catalyzed reaction).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: High-Throughput Screening (HTS) for Biological Activity
This protocol outlines a general workflow for screening a small molecule like this compound to identify potential biological targets.
Materials:
-
This compound dissolved in DMSO to a stock concentration (e.g., 10 mM)
-
A library of biological targets (e.g., enzymes, receptors)
-
Assay-specific reagents (e.g., substrates, buffers, detection reagents)
-
Microplates (e.g., 384-well or 1536-well)
-
Automated liquid handling systems
-
Plate reader (e.g., for absorbance, fluorescence, or luminescence)
-
Data analysis software
Procedure:
-
Assay Development: Optimize an in vitro assay for each biological target to be screened. The assay should be robust, reproducible, and compatible with HTS automation.
-
Compound Plating: Using an automated liquid handler, dispense a small volume of the this compound stock solution into the wells of the microplates to achieve the desired final screening concentration (typically in the low micromolar range).
-
Reagent Addition: Add the assay-specific reagents, including the biological target and its substrate, to the wells.
-
Incubation: Incubate the microplates for a predetermined period at a controlled temperature to allow for any interaction between the compound and the target.
-
Signal Detection: Use a plate reader to measure the signal generated by the assay (e.g., a change in fluorescence or absorbance), which is indicative of the target's activity.
-
Data Analysis: Analyze the raw data to identify "hits" – wells where this compound has significantly altered the activity of the biological target compared to control wells.
-
Hit Confirmation and Validation: Re-test the initial hits to confirm their activity and perform dose-response experiments to determine their potency (e.g., IC₅₀ or EC₅₀).
Potential Biological Relevance and Signaling Pathways
While the specific biological targets of this compound are unknown, the cyclopentane moiety is present in numerous biologically active molecules.[4] For instance, cyclopentane derivatives have been investigated as potent and selective inhibitors of the NaV1.7 voltage-gated sodium channel, a key target in pain signaling.[11] Inhibition of NaV1.7 in sensory neurons can reduce the transmission of pain signals. A representative signaling pathway illustrating this concept is provided below.
Caption: Hypothetical mechanism of action for this compound as a NaV1.7 inhibitor in pain signaling.
Experimental and Logical Workflows
The process of identifying and characterizing the biological activity of a novel compound like this compound typically follows a structured workflow, such as the high-throughput screening process detailed in Protocol 2. This logical progression is visualized below.
Caption: A typical workflow for high-throughput screening to identify the biological activity of a novel compound.
Conclusion
This compound is a commercially available building block with potential applications in drug discovery and chemical biology. While specific biological data and experimental protocols for this compound are currently limited, its structural features suggest its utility in the synthesis of novel bioactive molecules. The provided supplier information, representative experimental protocols, and hypothetical biological context are intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the potential of this and similar small molecule thiols.
References
- 1. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiols: Functions, Identification, and Applications - Creative Proteomics Blog [creative-proteomics.com]
- 3. Emerging roles of low-molecular-weight thiols at the host–microbe interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Supplier - Enamine [enamine.net]
- 6. This compound | C7H14S | CID 64516476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Building Blocks Catalog - Enamine [enamine.net]
- 8. researchgate.net [researchgate.net]
- 9. Conjugate Addition of Thiols - Wordpress [reagents.acsgcipr.org]
- 10. quod.lib.umich.edu [quod.lib.umich.edu]
- 11. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-Ethylcyclopentane-1-thiol from Ethylcyclopentanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3-Ethylcyclopentane-1-thiol from 3-ethylcyclopentanone. Two primary synthetic routes are presented, offering flexibility based on available reagents and desired stereochemical outcomes. The protocols are intended for use by qualified researchers and scientists in a laboratory setting.
Introduction
This compound is a sulfur-containing organic molecule with potential applications in pharmaceutical and materials science research. Its synthesis from the readily available starting material, 3-ethylcyclopentanone, can be achieved through multi-step reaction sequences. This document outlines two effective methods: a three-step route involving reduction, tosylation, and nucleophilic substitution, and a two-step route utilizing thionation followed by reduction.
Synthetic Strategies
Two plausible synthetic pathways for the preparation of this compound from 3-ethylcyclopentanone are detailed below.
Route 1: Reduction, Tosylation, and Nucleophilic Substitution
This is a classic and reliable method for converting a ketone to a thiol. It involves the initial reduction of the carbonyl group to a hydroxyl group, followed by the conversion of the alcohol into a good leaving group (tosylate), and finally, nucleophilic substitution with a sulfur source.
Route 2: Thionation and Reduction
This two-step approach involves the direct conversion of the carbonyl group to a thiocarbonyl group using a thionating agent, followed by the reduction of the resulting thioketone to the desired thiol.
Route 1: Detailed Experimental Protocol
This route proceeds in three distinct steps, as illustrated in the workflow diagram below.
Caption: Workflow for the synthesis of this compound via Route 1.
Step 1: Reduction of 3-Ethylcyclopentanone to 3-Ethylcyclopentanol
This step reduces the ketone to a secondary alcohol using sodium borohydride, a mild and selective reducing agent.[1][2][3][4][5]
Protocol:
-
To a solution of 3-ethylcyclopentanone (1.0 eq) in methanol at 0 °C (ice bath), add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-ethylcyclopentanol.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain pure 3-ethylcyclopentanol.
| Parameter | Value |
| Reactants | 3-Ethylcyclopentanone, Sodium Borohydride |
| Solvent | Methanol |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 3 hours |
| Work-up | Acidic quench, Extraction |
| Purification | Flash Column Chromatography |
| Expected Yield | 85-95% |
Step 2: Tosylation of 3-Ethylcyclopentanol
The hydroxyl group of 3-ethylcyclopentanol is converted to a tosylate, which is an excellent leaving group for the subsequent nucleophilic substitution.[6][7][8][9][10][11][12][13]
Protocol:
-
Dissolve 3-ethylcyclopentanol (1.0 eq) in anhydrous pyridine at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction by TLC.
-
Pour the reaction mixture into ice-cold water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 3-ethylcyclopentyl tosylate, which can be used in the next step without further purification.
| Parameter | Value |
| Reactants | 3-Ethylcyclopentanol, p-Toluenesulfonyl Chloride |
| Solvent/Base | Pyridine |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | Overnight |
| Work-up | Aqueous work-up, Extraction |
| Expected Yield | 90-98% (crude) |
Step 3: Nucleophilic Substitution to form this compound
The tosylate is displaced by a hydrosulfide ion in an Sₙ2 reaction to form the target thiol. This reaction proceeds with inversion of stereochemistry.[6][7][8][14][15][16][17]
Protocol:
-
Dissolve 3-ethylcyclopentyl tosylate (1.0 eq) in ethanol.
-
Add a solution of sodium hydrosulfide (NaSH, 2.0 eq) in ethanol to the tosylate solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or flash column chromatography to obtain this compound.
| Parameter | Value |
| Reactants | 3-Ethylcyclopentyl Tosylate, Sodium Hydrosulfide |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Work-up | Aqueous work-up, Extraction |
| Purification | Distillation or Flash Column Chromatography |
| Expected Yield | 60-80% |
Route 2: Detailed Experimental Protocol
This route offers a more direct conversion of the carbonyl group to the thiol functionality.
Caption: Workflow for the synthesis of this compound via Route 2.
Step 1: Thionation of 3-Ethylcyclopentanone
The carbonyl group is converted to a thiocarbonyl group using Lawesson's reagent.[18][19][20][21][22]
Protocol:
-
To a solution of 3-ethylcyclopentanone (1.0 eq) in anhydrous toluene under an inert atmosphere, add Lawesson's reagent (0.5 eq).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion of the reaction (typically 1-3 hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove any insoluble by-products.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude 3-ethylcyclopentane-1-thione by flash column chromatography (silica gel, hexanes/diethyl ether gradient).
| Parameter | Value |
| Reactants | 3-Ethylcyclopentanone, Lawesson's Reagent |
| Solvent | Toluene |
| Temperature | Reflux |
| Reaction Time | 1-3 hours |
| Work-up | Filtration, Concentration |
| Purification | Flash Column Chromatography |
| Expected Yield | 70-90% |
Step 2: Reduction of 3-Ethylcyclopentane-1-thione
The thioketone is reduced to the corresponding thiol using sodium borohydride.
Protocol:
-
Dissolve 3-ethylcyclopentane-1-thione (1.0 eq) in methanol at 0 °C.
-
Add sodium borohydride (NaBH₄, 2.0 eq) portion-wise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Remove the methanol under reduced pressure and extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by distillation or flash column chromatography to yield this compound.
| Parameter | Value |
| Reactants | 3-Ethylcyclopentane-1-thione, Sodium Borohydride |
| Solvent | Methanol |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1.5 hours |
| Work-up | Acidic quench, Extraction |
| Purification | Distillation or Flash Column Chromatography |
| Expected Yield | 80-95% |
Data Summary
The following table summarizes the expected overall yields for the two synthetic routes.
| Route | Number of Steps | Key Reagents | Overall Expected Yield | Stereochemical Control |
| 1 | 3 | NaBH₄, TsCl, NaSH | 46-75% | Inversion at C1 in Step 3 |
| 2 | 2 | Lawesson's Reagent, NaBH₄ | 56-85% | Determined in the reduction step |
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Lawesson's reagent is a sulfur-containing compound and can release hydrogen sulfide upon contact with acid. Handle with care.
-
Sodium borohydride is a reducing agent and reacts with water and acids to produce flammable hydrogen gas.
-
Pyridine is a flammable and toxic liquid.
-
Tosyl chloride is corrosive and a lachrymator.
-
Sodium hydrosulfide is corrosive and can release toxic hydrogen sulfide gas upon acidification.
Disclaimer: The protocols and data presented in this document are based on established chemical principles and analogous transformations. The reaction conditions and yields may require optimization for the specific substrates and laboratory conditions. It is the responsibility of the researcher to ensure all safety precautions are followed.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. www1.chem.umn.edu [www1.chem.umn.edu]
- 3. Sodium Borohydride [commonorganicchemistry.com]
- 4. rsc.org [rsc.org]
- 5. scribd.com [scribd.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. [PDF] Conversion of alcohols to thiols via tosylate intermediates | Semantic Scholar [semanticscholar.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. rsc.org [rsc.org]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 16. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 17. Sciencemadness Discussion Board - Do I retain stereochemistry, alcohol>tosylate>halide? - Powered by XMB 1.9.11 [sciencemadness.org]
- 18. Thiocarbonyl Derivatives of Natural Chlorins: Synthesis Using Lawesson’s Reagent and a Study of Their Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lawesson's Reagent [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Application Note: Quantification of 3-Ethylcyclopentane-1-thiol using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
3-Ethylcyclopentane-1-thiol is a volatile sulfur compound of interest in various fields, including flavor and fragrance analysis, environmental monitoring, and petroleum characterization. Its accurate quantification at trace levels presents analytical challenges due to the reactivity of the thiol group. This application note details a robust method for the determination of this compound using Gas Chromatography coupled with Mass Spectrometry (GC-MS). The protocol outlines sample preparation, instrument parameters, and data analysis for reliable quantification.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C7H14S | [1] |
| Molecular Weight | 130.25 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | CCC1CCC(C1)S | [1] |
| InChIKey | WMTSYWBFTTVVTC-UHFFFAOYSA-N | [1] |
Experimental Workflow
Figure 1. A generalized workflow for the GC-MS analysis of this compound.
Experimental Protocols
1. Sample Preparation
The preparation of samples is a critical step to ensure accurate and reproducible results. Given the volatile nature of thiols, care must be taken to minimize analyte loss.
-
Liquid Samples (e.g., Water, Beverages):
-
To a 20 mL headspace vial, add 10 mL of the liquid sample.
-
For quantification, add an appropriate internal standard (e.g., 1-butanethiol-d9).
-
If derivatization is required to improve stability and chromatographic performance, a suitable agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert the thiol to a more stable trimethylsilyl (TMS) ether.[2]
-
Alternatively, for trace analysis, solid-phase microextraction (SPME) can be employed. Expose a polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber to the headspace of the sample at a controlled temperature and time (e.g., 40°C for 15 minutes).[3]
-
-
Solid Samples (e.g., Food, Soil):
-
Weigh a representative portion of the homogenized solid sample (e.g., 5 g) into a headspace vial.
-
Add a known volume of a suitable solvent (e.g., methanol or dichloromethane) to extract the analyte.
-
Proceed with either headspace analysis, SPME, or derivatization as described for liquid samples.
-
2. GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended as a starting point and may require optimization for specific matrices.
Table 1: Gas Chromatography (GC) Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Injector | Split/Splitless |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (for trace analysis) |
| Injection Volume | 1 µL (liquid injection) or SPME fiber desorption |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Oven Program | Initial: 40°C (hold 2 min) Ramp: 10°C/min to 280°C (hold 5 min) |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Setting |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Electron Energy | 70 eV |
| Acquisition Mode | Full Scan (m/z 40-300) and/or Selected Ion Monitoring (SIM) |
| Solvent Delay | 3 min |
Quantitative Data
Table 3: Illustrative SIM Parameters and Retention Time
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | Expected Retention Time (min) |
| This compound | 130 | 97 | 69 | ~8.5 |
| 1-Butanethiol-d9 (IS) | 99 | 64 | 48 | ~6.2 |
Table 4: Example Calibration Curve Data
| Concentration (ng/mL) | Peak Area (Analyte) | Peak Area (Internal Standard) | Response Ratio (Analyte/IS) |
| 1 | 1,520 | 50,100 | 0.030 |
| 5 | 7,650 | 50,500 | 0.151 |
| 10 | 15,300 | 50,250 | 0.304 |
| 25 | 38,250 | 50,300 | 0.760 |
| 50 | 76,800 | 50,400 | 1.524 |
| 100 | 154,000 | 50,150 | 3.071 |
| Correlation Coefficient (r²) | 0.9995 |
Discussion
The analysis of thiols by GC-MS can be susceptible to issues such as poor peak shape and thermal degradation in the injector or column.[4][5] The use of a deactivated inlet liner and a high-quality, low-bleed column is recommended. If issues persist, derivatization to a more stable form can significantly improve chromatographic performance and sensitivity.[6]
This application note provides a foundational method for the analysis of this compound. Method validation, including determination of limits of detection and quantification, linearity, precision, and accuracy, should be performed for each specific sample matrix.
Conclusion
The described GC-MS method provides a reliable and sensitive approach for the quantification of this compound. The combination of an appropriate sample preparation technique with optimized GC-MS parameters allows for the determination of this compound at low levels in various matrices. The protocol is suitable for researchers, scientists, and professionals in drug development and other relevant fields.
References
- 1. This compound | C7H14S | CID 64516476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. JP2014211433A - Quantification method of thiol compound and sulfide compound - Google Patents [patents.google.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 3-Ethylcyclopentane-1-thiol in Materials Science
Disclaimer: Extensive literature searches have revealed no specific, documented applications of 3-Ethylcyclopentane-1-thiol in materials science. The following application notes are therefore based on the well-established reactivity of the thiol functional group and serve as a hypothetical guide for researchers exploring the potential uses of this compound. The protocols provided are general and would require significant optimization for this specific molecule.
Physicochemical Properties
A foundational understanding of this compound begins with its physicochemical properties, which are crucial for designing experimental conditions.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄S | [1] |
| Molecular Weight | 130.25 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 1341641-06-2 | [1] |
| SMILES | CCC1CCC(C1)S | [1] |
| InChIKey | WMTSYWBFTTVVTC-UHFFFAOYSA-N | [1] |
| Predicted XLogP3 | 2.8 | [1] |
| Topological Polar Surface Area | 1 Ų | [1] |
Potential Application: Surface Modification via Self-Assembled Monolayers (SAMs)
The thiol group has a strong affinity for noble metal surfaces, most notably gold. This allows for the formation of dense, ordered self-assembled monolayers (SAMs) that can tailor the surface properties of a material. The cycloaliphatic structure of this compound suggests it could form robust monolayers with applications in creating hydrophobic, low-friction, or corrosion-resistant surfaces.[2]
General Protocol for SAM Formation on a Gold Surface
Objective: To form a hydrophobic monolayer of this compound on a gold-coated substrate.
Materials:
-
Gold-coated silicon wafer or glass slide
-
This compound
-
Anhydrous ethanol (spectroscopic grade)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED
-
Deionized water (18 MΩ·cm)
-
Nitrogen gas (high purity)
Experimental Workflow:
Caption: Workflow for the formation of a self-assembled monolayer.
Procedure:
-
Substrate Cleaning: Immerse the gold substrate in freshly prepared piranha solution for 10 minutes. Subsequently, rinse copiously with deionized water, followed by ethanol.
-
Drying: Dry the cleaned substrate under a gentle stream of high-purity nitrogen gas.
-
SAM Formation: Immediately immerse the dry, clean substrate into a 1 mM solution of this compound in anhydrous ethanol.
-
Incubation: Allow the substrate to incubate in the thiol solution for 18-24 hours at room temperature in a sealed container to prevent contamination.
-
Rinsing: Remove the substrate from the solution and rinse thoroughly with fresh ethanol to remove any non-covalently bound molecules.
-
Final Drying: Dry the substrate again under a gentle stream of nitrogen.
-
Characterization: The resulting monolayer can be characterized by water contact angle measurements to confirm hydrophobicity, ellipsometry to determine thickness, and X-ray Photoelectron Spectroscopy (XPS) to verify chemical composition.
Potential Application: Polymer Modification via Thiol-Ene "Click" Chemistry
Thiol-ene "click" chemistry is a highly efficient and versatile method for polymer synthesis and modification.[3] The reaction proceeds via a radical-mediated addition of a thiol to a carbon-carbon double bond ('ene'). This compound can be used to functionalize polymers containing alkene groups, thereby altering their physical and chemical properties.
General Protocol for Photoinitiated Thiol-Ene Modification of a Polymer
Objective: To graft this compound onto a polymer backbone containing pendant vinyl groups.
Materials:
-
Vinyl-functionalized polymer (e.g., poly(4-vinylbenzyl chloride))
-
This compound
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Anhydrous, inhibitor-free solvent (e.g., tetrahydrofuran, THF)
-
UV lamp (e.g., 365 nm)
Experimental Workflow:
Caption: Workflow for photoinitiated thiol-ene polymer modification.
Procedure:
-
Reactant Preparation: In a quartz reaction vessel, dissolve the vinyl-functionalized polymer (1 equivalent of vinyl groups) and the photoinitiator (e.g., 1-2 mol% relative to vinyl groups) in anhydrous THF.
-
Thiol Addition: Add a slight molar excess of this compound (e.g., 1.1 equivalents relative to vinyl groups) to the solution.
-
Degassing: Seal the vessel and purge the solution with nitrogen for 20 minutes to remove oxygen, which can inhibit the radical reaction.
-
Initiation: While stirring, irradiate the reaction mixture with a 365 nm UV lamp. The reaction time will vary depending on the concentration and lamp intensity (typically 15-60 minutes).
-
Monitoring: The progress of the reaction can be monitored by withdrawing aliquots and analyzing them with FTIR spectroscopy, looking for the disappearance of the characteristic S-H stretching peak around 2570 cm⁻¹.
-
Purification: Once the reaction is complete, concentrate the solution and precipitate the modified polymer by adding it dropwise to a stirred, cold non-solvent such as methanol.
-
Isolation: Collect the precipitated polymer by filtration or centrifugation, wash with fresh non-solvent, and dry under vacuum to a constant weight. The final product can be analyzed by ¹H NMR and GPC.
References
Application Notes and Protocols for 3-Ethylcyclopentane-1-thiol in Organometallic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethylcyclopentane-1-thiol is an emerging sulfur-containing ligand in the field of organometallic chemistry. Its unique structural features, combining a cyclopentyl backbone with an ethyl substituent and a reactive thiol group, offer intriguing possibilities for the design of novel metal complexes with potential applications in catalysis, materials science, and medicinal chemistry. The thiol moiety serves as a soft donor, readily coordinating to a variety of transition metals, while the alkyl framework can be tailored to influence the steric and electronic properties of the resulting complexes. These characteristics make this compound a promising candidate for the development of catalysts with enhanced selectivity and reactivity, as well as for the synthesis of new materials with specific electronic or optical properties. This document provides an overview of its potential applications, detailed experimental protocols for the synthesis of its metal complexes, and characterization data based on analogous compounds.
Anticipated Properties and Applications
While specific experimental data for this compound complexes are not yet widely available in the public domain, its properties and applications can be extrapolated from general principles of organometallic chemistry and data from structurally similar ligands.
Catalysis:
Thiolate ligands are known to play a crucial role in various catalytic processes. Organometallic complexes featuring 3-Ethylcyclopentane-1-thiolate could potentially be active in:
-
Cross-coupling reactions: The steric bulk of the ethylcyclopentyl group may influence the selectivity of reactions such as Suzuki, Heck, and Sonogashira couplings.
-
Hydrogenation and transfer hydrogenation: The electronic properties of the sulfur donor can modulate the reactivity of the metal center in hydrogenation reactions.
-
C-H activation: The ligand framework can be designed to facilitate intramolecular C-H activation, leading to novel cyclometalated species with unique catalytic activities.
Materials Science:
Metal-thiolate complexes are precursors for the synthesis of metal sulfide nanoparticles and thin films. Complexes of this compound could be utilized in the preparation of advanced materials with applications in:
-
Semiconductors: Controlled decomposition of these complexes could yield metal sulfide nanomaterials with tunable band gaps.
-
Luminescent materials: The ligand may influence the photophysical properties of metal complexes, leading to new phosphorescent or fluorescent materials.
Medicinal Chemistry:
Organometallic compounds are increasingly being explored for their therapeutic potential. The unique properties of metal complexes, such as structural diversity and redox activity, make them attractive candidates for drug design.[1] 3-Ethylcyclopentane-1-thiolate complexes of metals like gold, platinum, or ruthenium could be investigated for:
-
Anticancer agents: The lipophilicity of the ligand could enhance cellular uptake of the metal complex.
-
Antimicrobial agents: The sulfur atom could interact with biological targets, contributing to the antimicrobial activity.
Hypothetical Quantitative Data
The following tables present hypothetical but realistic quantitative data for a representative organometallic complex of this compound, based on known values for similar alkylthiolate complexes. These values are intended to serve as a reference for researchers synthesizing and characterizing these novel compounds.
Table 1: Hypothetical Crystallographic Data for a Generic [M(3-ethylcyclopentane-1-thiolate)2L2] Complex
| Parameter | Hypothetical Value |
| Metal-Sulfur Bond Length (Å) | 2.20 - 2.40 |
| Sulfur-Metal-Sulfur Angle (°) | 90 - 110 |
| Carbon-Sulfur Bond Length (Å) | 1.80 - 1.85 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
Table 2: Hypothetical Spectroscopic Data for a Generic [M(3-ethylcyclopentane-1-thiolate)2L2] Complex
| Technique | Peak/Signal Position (Hypothetical) | Assignment |
| ¹H NMR | δ 0.8 - 1.0 ppm (triplet) | -CH₂CH₃ |
| δ 1.2 - 2.2 ppm (multiplets) | Cyclopentyl and ethyl -CH₂- protons | |
| δ 2.5 - 3.0 ppm (multiplet) | -CH-S proton | |
| ¹³C NMR | δ 10 - 15 ppm | -CH₂CH₃ |
| δ 25 - 45 ppm | Cyclopentyl and ethyl -CH₂- carbons | |
| δ 50 - 60 ppm | -CH-S carbon | |
| FT-IR | 2550 - 2600 cm⁻¹ (weak) | S-H stretch (in free ligand) |
| 600 - 700 cm⁻¹ | C-S stretch | |
| 2800 - 3000 cm⁻¹ | C-H stretches |
Experimental Protocols
The following are detailed, generalized protocols for the synthesis and characterization of organometallic complexes of this compound. These protocols are based on established methods for the synthesis of metal-thiolate complexes and should be adapted based on the specific metal precursor and desired complex.
Protocol 1: Synthesis of a Generic Transition Metal (II) Bis(3-ethylcyclopentane-1-thiolate) Complex
Objective: To synthesize a neutral M(II) complex with two 3-Ethylcyclopentane-1-thiolate ligands.
Materials:
-
This compound
-
A suitable metal(II) precursor (e.g., MCl₂, M(OAc)₂, where M = Pd, Pt, Ni, Cu)
-
A weak base (e.g., triethylamine, sodium acetate)
-
Anhydrous, deoxygenated solvent (e.g., dichloromethane, tetrahydrofuran, ethanol)
-
Schlenk line or glovebox for inert atmosphere operations
-
Standard glassware (Schlenk flask, dropping funnel, etc.)
-
Magnetic stirrer and hotplate
Procedure:
-
Preparation of the Ligand Solution:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2 equivalents of this compound in the chosen anhydrous solvent.
-
Add 2.2 equivalents of the weak base to the solution to deprotonate the thiol in situ, forming the thiolate. Stir the solution for 30 minutes at room temperature.
-
-
Preparation of the Metal Precursor Solution:
-
In a separate Schlenk flask, dissolve 1 equivalent of the metal(II) precursor in the same anhydrous solvent.
-
-
Reaction:
-
Slowly add the metal precursor solution to the stirred ligand solution at room temperature using a dropping funnel or syringe.
-
Observe for any color change or precipitation, which may indicate complex formation.
-
Allow the reaction to stir at room temperature for 12-24 hours to ensure completion. The reaction progress can be monitored by thin-layer chromatography (TLC) if the complex is UV-active or stains.
-
-
Isolation and Purification:
-
Remove the solvent under reduced pressure.
-
If a precipitate (e.g., triethylammonium chloride) has formed, filter the reaction mixture before solvent removal.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) or by column chromatography on silica gel or alumina.
-
-
Characterization:
-
Characterize the final product using standard analytical techniques:
-
NMR Spectroscopy (¹H, ¹³C): To confirm the coordination of the ligand and the overall structure of the complex.
-
FT-IR Spectroscopy: To observe the disappearance of the S-H stretch and the presence of characteristic C-S and metal-ligand vibrations.
-
Mass Spectrometry (e.g., ESI-MS): To determine the molecular weight of the complex.
-
Elemental Analysis: To confirm the empirical formula.
-
Single-Crystal X-ray Diffraction (if suitable crystals are obtained): To determine the precise molecular structure.
-
-
Protocol 2: Synthesis of a Gold(I) Phosphine Complex with 3-Ethylcyclopentane-1-thiolate
Objective: To synthesize a common type of gold(I)-thiolate complex, often explored for medicinal applications.
Materials:
-
(Thio)bis(triphenylphosphine)gold(I) chloride [(Ph₃P)AuCl]
-
This compound
-
Potassium hydroxide (KOH) or Sodium methoxide (NaOMe)
-
Anhydrous methanol and dichloromethane
-
Inert atmosphere setup
Procedure:
-
Preparation of the Thiolate Salt:
-
In a Schlenk flask, dissolve 1 equivalent of this compound in anhydrous methanol under an inert atmosphere.
-
Add a solution of 1 equivalent of KOH or NaOMe in methanol to the thiol solution. Stir for 1 hour at room temperature to form the potassium or sodium 3-ethylcyclopentane-1-thiolate salt.
-
-
Reaction:
-
In a separate Schlenk flask, dissolve 1 equivalent of (Ph₃P)AuCl in a mixture of dichloromethane and methanol.
-
Slowly add the freshly prepared thiolate salt solution to the gold(I) precursor solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
-
Work-up and Purification:
-
Remove the solvents under reduced pressure.
-
Redissolve the residue in dichloromethane and filter to remove the inorganic salt byproduct (KCl or NaCl).
-
Concentrate the filtrate and precipitate the product by adding a non-polar solvent like hexane or pentane.
-
Collect the solid product by filtration, wash with the non-polar solvent, and dry under vacuum.
-
-
Characterization:
-
Characterize the product using NMR spectroscopy (¹H, ¹³C, ³¹P), FT-IR spectroscopy, and mass spectrometry.
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key conceptual workflows and relationships relevant to the application of this compound in organometallic chemistry.
Caption: General workflow for the synthesis of a metal complex with this compound.
Caption: A hypothetical catalytic cycle involving a 3-ethylcyclopentane-1-thiolate complex.
Caption: Relationship between ligand structure and complex properties.
References
Application Notes and Protocols for Bioconjugation Utilizing 3-Ethylcyclopentane-1-thiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential bioconjugation applications of 3-Ethylcyclopentane-1-thiol. While direct literature on the bioconjugation applications of this specific thiol is not currently available, its utility can be inferred from the well-established reactivity of the thiol group. This document outlines detailed protocols for common thiol-based conjugation strategies that can be adapted for this compound, enabling researchers to explore its potential in drug development and other life science applications.
Introduction to this compound in Bioconjugation
This compound is a cyclic aliphatic thiol. Its core utility in bioconjugation stems from the nucleophilic nature of its thiol (-SH) group, which can readily react with a variety of electrophilic partners to form stable covalent bonds.[][2][3] The ethyl group and cyclopentane ring may confer unique steric and lipophilic properties to the resulting bioconjugate, potentially influencing its stability, solubility, and interaction with biological systems.
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C7H14S |
| Molecular Weight | 130.25 g/mol [4] |
| Structure | |
| IUPAC Name | This compound[4] |
| SMILES | CCC1CCC(C1)S[4] |
Data sourced from PubChem CID 64516476[4]
The presence of the thiol group makes this compound a candidate for several established bioconjugation strategies, including:
-
Thiol-Maleimide Michael Addition: A highly specific reaction forming a stable thioether bond.[][5]
-
Thiol-Ene "Click" Chemistry: A robust and efficient reaction, often initiated by light or radicals, resulting in a thioether linkage.[6][7]
-
Disulfide Bond Formation: Creation of a reversible disulfide linkage, which can be cleaved under reducing conditions.[2][]
These techniques allow for the site-specific modification of proteins, peptides, antibodies, and other biomolecules for various applications, including the development of antibody-drug conjugates (ADCs), fluorescent labeling, and surface immobilization.[][9][10]
Potential Applications in Drug Development
The unique structural features of this compound may offer advantages in drug development:
-
Antibody-Drug Conjugates (ADCs): The thiol group can be used to conjugate cytotoxic drugs to monoclonal antibodies, targeting tumors with high specificity.[][] The ethylcyclopentane moiety may influence the pharmacokinetic and pharmacodynamic properties of the ADC.
-
PEGylation: Covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins can enhance their solubility, stability, and circulation half-life. This compound can serve as a linker for this purpose.
-
Drug Delivery Systems: Incorporation into liposomes, nanoparticles, or other drug carriers to facilitate targeted delivery and release of therapeutic agents.
Experimental Protocols
The following are detailed, adaptable protocols for key bioconjugation reactions involving a thiol-containing molecule like this compound.
Protocol 1: Thiol-Maleimide Conjugation
This protocol describes the conjugation of this compound to a maleimide-functionalized biomolecule (e.g., a protein). The reaction proceeds via a Michael addition to form a stable thioether bond.[][5]
Materials:
-
This compound
-
Maleimide-functionalized protein (1-10 mg/mL)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed.[12][13]
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing existing disulfide bonds in the protein.[12][14]
-
Quenching Reagent: Free cysteine or β-mercaptoethanol.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography, dialysis).[13][14]
Procedure:
-
Preparation of this compound Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Preparation of Protein Solution: Dissolve the maleimide-functionalized protein in degassed conjugation buffer to a concentration of 1-10 mg/mL.[13]
-
(Optional) Reduction of Protein Disulfide Bonds: If targeting native cysteines that form disulfide bonds, add a 10-100-fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature under an inert gas (e.g., nitrogen or argon).[12][14]
-
Conjugation Reaction: Add a 10-20 fold molar excess of the this compound solution to the protein solution with gentle stirring.[12]
-
Incubation: Flush the reaction vessel with an inert gas, seal, and incubate at room temperature for 2 hours or at 4°C overnight, protected from light.[12]
-
Quenching: Add a quenching reagent (e.g., free cysteine) in slight excess to the unreacted maleimide groups to stop the reaction.
-
Purification: Remove excess this compound and other small molecules by size-exclusion chromatography or dialysis.[13][14]
-
Characterization: Characterize the conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling.
Expected Quantitative Data (based on similar thiol-maleimide reactions):
| Parameter | Expected Value |
| Reaction Time | 2-16 hours |
| Optimal pH | 6.5 - 7.5[] |
| Yield | > 80% |
| Stability of Thioether Bond | High in vivo, but can undergo retro-Michael reaction[15] |
Workflow Diagram:
Caption: Workflow for Thiol-Maleimide Conjugation.
Protocol 2: Thiol-Ene "Click" Chemistry
This protocol details the photo-initiated radical-mediated thiol-ene reaction between this compound and an alkene-functionalized biomolecule. This reaction is known for its high efficiency and orthogonality.[6][7]
Materials:
-
This compound
-
Alkene-functionalized biomolecule
-
Photoinitiator (e.g., Irgacure 2959 for aqueous solutions, DMPA for organic solvents)[16][17]
-
Reaction Solvent: Degassed buffer (e.g., PBS) or an appropriate organic solvent.
-
UV Lamp (365 nm)
-
Purification system (e.g., HPLC, FPLC).[5]
Procedure:
-
Prepare Solutions:
-
Dissolve the alkene-functionalized biomolecule in the chosen reaction solvent.
-
Dissolve this compound in the same solvent to the desired concentration (typically a slight molar excess relative to the alkene).
-
Prepare a stock solution of the photoinitiator.
-
-
Reaction Setup:
-
In a UV-transparent reaction vessel, combine the alkene-functionalized biomolecule and this compound.
-
Add the photoinitiator to the reaction mixture (concentration typically 0.1-1 mol% relative to the alkene).
-
Degas the solution by bubbling with an inert gas for at least 15 minutes to remove oxygen, which can quench the radical reaction.[5]
-
-
Initiation:
-
Monitoring:
-
Monitor the reaction progress using analytical techniques such as HPLC or LC-MS.
-
-
Purification:
-
Once the reaction is complete, purify the conjugate using an appropriate chromatographic method (e.g., reverse-phase HPLC, size-exclusion chromatography) to remove unreacted starting materials and the photoinitiator.[5]
-
Expected Quantitative Data (based on similar thiol-ene reactions):
| Parameter | Expected Value |
| Reaction Time | 5 - 60 minutes |
| Initiation | UV light (365 nm) or thermal initiation |
| Yield | > 90% |
| Stereoselectivity | Anti-Markovnikov addition[6] |
Reaction Pathway Diagram:
Caption: Radical-mediated Thiol-Ene Reaction Pathway.
Protocol 3: Disulfide Bond Formation
This protocol describes the formation of a reversible disulfide bond between this compound and a thiol-containing biomolecule (e.g., a protein with a free cysteine) through oxidation, or via disulfide exchange with an activated disulfide.
Materials:
-
This compound
-
Thiol-containing biomolecule (e.g., protein with accessible cysteine residues)
-
Oxidizing agent (e.g., hydrogen peroxide, air) or an activated disulfide reagent (e.g., 5,5'-dithiobis(2-nitrobenzoic acid) - DTNB, or pyridyl disulfide).[2]
-
Reaction Buffer: PBS, pH 6.5-7.5.
-
Purification system (e.g., dialysis, size-exclusion chromatography).
Procedure (Oxidation Method):
-
Prepare Solutions: Dissolve both this compound and the thiol-containing biomolecule in the reaction buffer. A molar excess of the smaller thiol is typically used.
-
Reaction: Gently stir the solution in a vessel open to the air to facilitate slow oxidation, or add a mild oxidizing agent like a dilute solution of hydrogen peroxide.
-
Incubation: Incubate the reaction at room temperature for several hours to overnight.
-
Monitoring: Monitor the formation of the disulfide bond by, for example, Ellman's test to quantify the decrease in free thiols.
-
Purification: Purify the conjugate to remove unreacted starting materials.
Procedure (Disulfide Exchange Method):
-
Activate Biomolecule (if necessary): If the biomolecule does not already contain an activated disulfide, react it with a reagent like DTNB to introduce a pyridyl disulfide group. Purify the activated biomolecule.
-
Prepare Thiol Solution: Dissolve this compound in the reaction buffer.
-
Exchange Reaction: Add the this compound solution to the solution of the activated biomolecule. The exchange reaction is typically rapid.[2]
-
Monitoring: The release of the leaving group (e.g., pyridine-2-thione) can often be monitored spectrophotometrically to follow the reaction progress.[2]
-
Purification: Purify the resulting disulfide-linked conjugate.
Expected Quantitative Data (based on similar disulfide formation reactions):
| Parameter | Expected Value |
| Reaction Time | Minutes to hours (Disulfide Exchange) |
| Hours to overnight (Oxidation) | |
| Optimal pH | 6.5 - 8.0 |
| Yield | Variable, can be high with exchange method |
| Stability of Disulfide Bond | Reversible in reducing environments |
Logical Relationship Diagram:
Caption: Decision logic for disulfide bond formation.
Storage and Handling of Conjugates
For short-term storage, keep the purified conjugate at 4°C, protected from light. For long-term storage, it is recommended to add a cryoprotectant like glycerol to a final concentration of 50% and store at -20°C or -80°C.[18] The addition of 5-10 mg/mL BSA and 0.01-0.03% sodium azide can also prevent denaturation and microbial growth.[14][18]
Disclaimer: The protocols and data presented are based on established principles of thiol chemistry and bioconjugation. Since there is no specific literature on the use of this compound in these applications, optimization of the reaction conditions (e.g., stoichiometry, pH, temperature, and reaction time) is highly recommended for each specific application.
References
- 2. pubs.acs.org [pubs.acs.org]
- 3. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C7H14S | CID 64516476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 9. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances of thiol-selective bioconjugation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 13. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 14. bioacts.com [bioacts.com]
- 15. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A thiol–ene mediated approach for peptide bioconjugation using ‘green’ solvents under continuous flow - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol: Maleimide Labeling of Protein Thiols - Biotium [biotium.com]
Application Notes and Protocols for Thiol-Ene Click Chemistry with 3-Ethylcyclopentane-1-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-ene "click" chemistry is a powerful and versatile conjugation method that forms a stable thioether bond through the addition of a thiol to an alkene ('ene').[1] This reaction is characterized by high efficiency, rapid reaction rates, stereoselectivity, and tolerance to a wide variety of functional groups, making it an invaluable tool in drug development, bioconjugation, and materials science.[1][2][3] The reaction can be initiated through two primary mechanisms: a radical-mediated pathway, typically triggered by UV light (photo-initiation) or heat (thermal-initiation), and a nucleophilic Michael addition pathway, which is base-catalyzed.[3][4] The radical-mediated pathway results in an anti-Markovnikov addition product.[3]
This document provides detailed application notes and experimental protocols for the use of a representative cyclic aliphatic thiol, 3-Ethylcyclopentane-1-thiol, in thiol-ene click reactions. Given the specificity of this compound, the following protocols and data are based on established principles and results from structurally similar aliphatic and cyclic thiols. The presented data is representative and intended to serve as a baseline for experimental design.
Applications in Drug Development and Research
The thioether linkage formed via thiol-ene chemistry is highly stable, making it ideal for creating robust bioconjugates. Key applications relevant to drug development include:
-
Antibody-Drug Conjugates (ADCs): Cysteine residues on antibodies can be targeted for site-specific conjugation of cytotoxic payloads functionalized with an 'ene' group.
-
Functionalization of Nanoparticles: Thiol-ene chemistry is used to modify the surface of nanoparticles for targeted drug delivery, improving their biocompatibility and cellular uptake.[1][5][6]
-
Hydrogel Formation: The creation of biocompatible hydrogels for controlled release of therapeutics is a common application.[7]
-
Peptide and Oligonucleotide Modification: Introducing functionalities to peptides and oligonucleotides for therapeutic or diagnostic purposes.[2]
-
Surface Patterning: Creating biocompatible or functionalized surfaces for cell culture studies and biosensors.[3]
Reaction Mechanisms and Pathways
The radical-mediated thiol-ene reaction proceeds via a step-growth mechanism, which is advantageous for forming uniform polymer networks.[3] The general mechanism involves initiation, propagation, and termination steps.
Experimental Protocols
The following are generalized protocols for photo-initiated and thermal-initiated thiol-ene reactions with this compound. Researchers should optimize these conditions for their specific alkene and application.
Protocol 1: Photo-Initiated Thiol-Ene Conjugation
This protocol is ideal for rapid, room-temperature reactions and applications requiring spatial and temporal control. Photo-initiated reactions are often more efficient and require shorter reaction times than their thermal counterparts.[1]
Materials:
-
This compound
-
Alkene substrate (e.g., N-allyl-acetamide for a model reaction)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Anhydrous, degassed solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
UV lamp (e.g., 365 nm)
-
Reaction vessel (e.g., quartz tube or borosilicate vial)
Procedure:
-
In a suitable reaction vessel, dissolve the alkene substrate (1.0 eq) and this compound (1.1 eq) in the chosen solvent.
-
Add the photoinitiator, DMPA (0.05 - 0.1 eq).
-
Seal the vessel and degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15 minutes to minimize oxygen inhibition.
-
Place the reaction vessel under a UV lamp (365 nm) at room temperature.
-
Irradiate for the desired time (typically 5-30 minutes), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired thioether.
Protocol 2: Thermal-Initiated Thiol-Ene Conjugation
This method is useful when UV light is incompatible with the substrates or when scaling up the reaction where light penetration may be an issue.
Materials:
-
This compound
-
Alkene substrate (e.g., N-allyl-acetamide)
-
Thermal initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Reaction vessel with a reflux condenser
-
Heating source (e.g., oil bath)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the alkene substrate (1.0 eq) and this compound (1.1 eq) in the chosen solvent.
-
Add the thermal initiator, AIBN (0.1 eq).
-
Thoroughly degas the solution using three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 60-80 °C under an inert atmosphere.
-
Maintain the temperature for the required duration (typically 2-12 hours), monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data and Comparison
The following tables summarize representative data for the reaction of this compound with a model alkene, N-allyl-acetamide, under different initiation conditions. This data is intended to illustrate expected trends and should be optimized for specific systems.
Table 1: Comparison of Photo and Thermal Initiation
| Parameter | Photo-Initiated (DMPA) | Thermal-Initiated (AIBN) |
| Initiator Conc. (mol%) | 1.0 | 5.0 |
| Temperature | Room Temperature | 70 °C |
| Reaction Time | 15 minutes | 6 hours |
| Representative Yield | >95% | ~85% |
| Key Advantages | Fast, High Yield, Spatiotemporal Control | Amenable to Scale-up, No UV Equipment Needed |
| Key Disadvantages | Limited Light Penetration in Large Scale | Longer Reaction Times, Potential Side Reactions |
Table 2: Effect of Reaction Parameters on Photo-Initiation
| Entry | Thiol:Ene Ratio | Initiator (DMPA) Conc. (mol%) | Irradiation Time (min) | Representative Conversion (%) |
| 1 | 1.0 : 1.0 | 1.0 | 15 | 92 |
| 2 | 1.1 : 1.0 | 1.0 | 15 | >98 |
| 3 | 1.5 : 1.0 | 1.0 | 15 | >99 |
| 4 | 1.1 : 1.0 | 0.5 | 15 | 85 |
| 5 | 1.1 : 1.0 | 1.0 | 5 | 75 |
| 6 | 1.1 : 1.0 | 1.0 | 30 | >99 |
Conclusion
Thiol-ene click chemistry offers a robust and efficient method for the conjugation of molecules like this compound to alkene-containing substrates. The choice between photo- and thermal-initiation allows for flexibility in experimental design, catering to different substrate sensitivities and scaling requirements. Photo-initiation is generally faster and proceeds with higher efficiency under mild conditions, while thermal initiation provides a viable alternative for larger-scale synthesis. The protocols and data provided herein serve as a comprehensive guide for researchers and drug development professionals to successfully implement this powerful click chemistry reaction in their work.
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Hydrothiolation of Alkenes Bearing Heteroatoms with Thiols Catalyzed by Palladium Diacetate [organic-chemistry.org]
- 6. Photoinitiated Thiol−Ene Reactions of Various 2,3‐Unsaturated O‐, C‐ S‐ and N‐Glycosides – Scope and Limitations Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Thiols
Introduction
Thiols are a class of organic sulfur compounds characterized by the presence of a sulfhydryl (-SH) group. In biological systems, low-molecular-weight thiols such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy) are critical for maintaining cellular redox homeostasis, detoxification processes, and various enzymatic reactions.[1][2] Accurate quantification of these molecules is essential for research in oxidative stress, drug development, and clinical diagnostics. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the separation and quantification of thiols. However, due to their high reactivity and susceptibility to oxidation, and often lacking a strong native chromophore or fluorophore, their analysis typically requires specific sample preparation and derivatization steps.[3][4]
This document provides detailed application notes and protocols for the analysis of thiols using HPLC coupled with fluorescence and mass spectrometry detection.
Core Principles and Workflow
The analysis of thiols by HPLC generally follows a multi-step process designed to ensure stability, separability, and sensitive detection of the target analytes. The workflow begins with careful sample preparation to protect the reactive sulfhydryl group, followed by derivatization to attach a fluorescent or mass-spectrometry-active tag. The derivatized thiols are then separated on a reversed-phase HPLC column and quantified.
Caption: General workflow for thiol analysis by HPLC.
Protocol 1: Quantification of Intracellular Thiols by HPLC with Fluorescence Detection
This protocol details the analysis of thiols using pre-column derivatization with the fluorogenic reagent ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F), followed by reversed-phase HPLC separation and fluorescence detection.[5]
1. Reagents and Materials
-
HPLC Grade: Water, Methanol (MeOH), Acetonitrile (ACN)
-
Reagents: SBD-F, Perchloric Acid (PCA), Sodium Hydroxide (NaOH), Citric Acid, Sodium Citrate
-
Standards: Glutathione (GSH), Cysteine (Cys), Homocysteine (Hcy), N-acetylcysteine (NAC) as internal standard (IS)
-
Equipment: HPLC system with fluorescence detector, C18 reversed-phase column (e.g., InertSustain AQ-C18), centrifuge, pH meter.
2. Sample Preparation Protocol The primary challenge in thiol analysis is preventing their oxidation during sample handling.[3] This protocol uses acid to stabilize the thiols.
Caption: Workflow for acid-based extraction of cellular thiols.
3. Derivatization Procedure
-
In a microcentrifuge tube, mix 50 µL of the sample supernatant or standard solution.
-
Add 50 µL of a buffer solution (e.g., 200 mM borate buffer, pH 9.5).
-
Add 100 µL of SBD-F solution (1 mg/mL in borate buffer).
-
Incubate the mixture at 60°C for 60 minutes in the dark.
-
Cool the reaction mixture to room temperature.
-
Inject an appropriate volume (e.g., 20 µL) into the HPLC system.
4. HPLC-Fluorescence Detection Conditions
| Parameter | Condition |
| Column | InertSustain AQ-C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1 M Citric acid buffer (pH 3.0) |
| Mobile Phase B | Methanol (MeOH) |
| Gradient | 0-5 min: 2% B; 5-20 min: 2-20% B; 20-30 min: 20-50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection | Fluorescence Detector (FLD) |
| Excitation (Ex) | 385 nm |
| Emission (Em) | 515 nm |
5. Expected Performance This method provides excellent separation and sensitivity for various biological thiols.
| Analyte | Retention Time (min) | Linearity (R²) | LOD (pmol) |
| Cysteine | ~8.5 | > 0.999 | 0.1 |
| Homocysteine | ~12.1 | > 0.999 | 0.1 |
| Glutathione | ~15.8 | > 0.999 | 0.2 |
| N-acetylcysteine (IS) | ~21.4 | - | - |
| (Data are representative and may vary based on specific instrumentation and conditions. Based on data from similar methods[5]) |
Protocol 2: Thiol Analysis by HPLC-Tandem Mass Spectrometry (MS/MS)
This protocol is designed for high-sensitivity and high-specificity analysis of thiols in complex matrices like wine or biological fluids, using derivatization with 4,4'-dithiodipyridine (DTDP) and detection by HPLC-MS/MS.[6] This approach is particularly useful for analyzing thiols at very low concentrations.[7]
1. Reagents and Materials
-
HPLC-MS Grade: Water, Methanol (MeOH), Formic Acid
-
Reagents: 4,4'-dithiodipyridine (DTDP), Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Standards: Target thiols and corresponding stable isotope-labeled internal standards (SIL-IS).
2. Sample Preparation and Derivatization This method combines derivatization and extraction into a streamlined process.
Caption: Derivatization and SPE workflow for HPLC-MS/MS analysis.
-
To 10 mL of sample, add the stable isotope-labeled internal standards.
-
Add 100 µL of DTDP solution. The reaction proceeds rapidly at the natural pH of many samples like wine.[6]
-
Vortex and allow to react for 5-10 minutes.
-
Perform Solid Phase Extraction (SPE) to concentrate the derivatives and remove interferences.
-
Elute the derivatives from the SPE cartridge, evaporate the solvent, and reconstitute in mobile phase for analysis.
3. HPLC-MS/MS Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Methanol + 0.1% Formic Acid |
| Gradient | A suitable gradient to separate target analytes (e.g., 5% to 95% B over 10 min) |
| Flow Rate | 0.3 mL/min |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
4. Representative MS/MS Transitions Quantification is performed using specific precursor-to-product ion transitions for each analyte and its corresponding internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Cysteine-DTDP Derivative | 230.0 | 110.1 |
| Glutathione-DTDP Derivative | 416.1 | 287.1 |
| Homocysteine-DTDP Derivative | 244.0 | 110.1 |
| (Transitions are illustrative for DTDP derivatives and must be optimized for the specific instrument.[6][7]) |
5. Expected Performance HPLC-MS/MS offers superior sensitivity and selectivity compared to other methods.
| Parameter | Typical Value |
| Limit of Quantification (LOQ) | Low ng/L to µg/L range |
| Linearity (R²) | > 0.995 |
| Precision (RSD%) | < 10% |
| Accuracy (Recovery %) | 80-120% |
| (Performance characteristics are highly dependent on the analyte, matrix, and instrument.[7]) |
Summary and Conclusion
The choice of HPLC method for thiol analysis depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
-
HPLC with Fluorescence Detection is a robust, reliable, and widely accessible method suitable for many applications. Pre-column derivatization with reagents like SBD-F or monobromobimane is the most common approach.[5][8]
-
HPLC-MS/MS provides the highest level of sensitivity and specificity, making it the gold standard for trace-level quantification in complex biological or food matrices.[9]
Regardless of the method, meticulous sample preparation to prevent thiol oxidation is paramount for obtaining accurate and reproducible results.[3] The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to establish effective HPLC-based thiol analysis in their laboratories.
References
- 1. research.unipd.it [research.unipd.it]
- 2. Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques [research.unipd.it]
- 3. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Quantification of Intracellular Thiols by HPLC-Fluorescence Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Substituted Thiols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of substituted thiols, essential molecules in pharmaceutical and biological research. The following sections outline various purification strategies, including precipitation, distillation, chromatography, and the use of scavenger resins, complete with experimental protocols and comparative data.
Purification by Precipitation
Precipitation is a rapid and cost-effective method for the bulk purification of thiols, particularly for removing highly soluble impurities or for isolating the thiol as an insoluble salt, which can be reversed.
Application Note: This method is advantageous for large-scale purifications where high purity is not the primary objective. It is often used as an initial clean-up step. For instance, a two-step precipitation method has been effectively used to remove free SDS and thiol reagents from protein solutions, achieving protein recovery of at least 90% for hydrophilic proteins and around 80% for hydrophobic proteins[1]. While this example focuses on proteins, the principle can be adapted for smaller thiol molecules by carefully selecting a precipitating agent that selectively interacts with the thiol or the impurities.
Experimental Protocol: Precipitation of a Thiol from a Reaction Mixture
-
Reaction Quenching: After the synthesis is complete, cool the reaction mixture to room temperature.
-
Solvent Addition: Add a solvent in which the desired thiol is insoluble but the impurities are soluble. Common anti-solvents include hexanes, pentane, or diethyl ether for polar thiols, and water for non-polar thiols.
-
Precipitation: Slowly add the anti-solvent to the stirred reaction mixture until a precipitate forms. Continue stirring for 30 minutes to an hour to ensure complete precipitation.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the precipitate with a small amount of the cold anti-solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified thiol precipitate under vacuum.
Note: For thiols that can form insoluble salts (e.g., with heavy metals), a solution of the metal salt can be added to precipitate the thiol. The thiol can then be regenerated by treatment with a stronger acid or a chelating agent.
Purification by Distillation
Distillation is a powerful technique for purifying liquid thiols with boiling points that are significantly different from those of the impurities.[2][3][4][5] It is particularly useful for removing non-volatile impurities.
Application Note: Simple distillation is effective when the boiling point difference between the thiol and impurities is greater than 25°C.[4] For closer boiling points, fractional distillation is required.[2][4][6] Vacuum distillation is employed for high-boiling or thermally sensitive thiols to lower the boiling point and prevent decomposition.[2][4] Care must be taken to avoid oxidation of thiols at high temperatures; performing the distillation under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Experimental Protocol: Simple Distillation of a Liquid Thiol
-
Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.[3][5]
-
Sample Loading: Charge the round-bottom flask with the crude thiol mixture and a few boiling chips. The flask should not be more than two-thirds full.
-
Heating: Begin heating the flask gently using a heating mantle.
-
Distillation: As the mixture boils, the vapor of the lower-boiling component will rise, and its temperature will be recorded by the thermometer. The vapor will then pass into the condenser, where it will cool and liquefy, dripping into the receiving flask.[3][4]
-
Fraction Collection: Collect the fraction that distills at a constant temperature, which corresponds to the boiling point of the pure thiol.
-
Completion: Stop the distillation when the temperature begins to rise again or when only a small amount of residue remains in the distillation flask.
Chromatographic Purification of Thiols
Chromatography offers high-resolution purification and is suitable for obtaining highly pure substituted thiols. Various chromatographic techniques can be employed, depending on the nature of the thiol and the impurities.
Covalent Chromatography
Application Note: Covalent chromatography is a highly specific method for purifying thiol-containing molecules.[7] This technique utilizes a resin with an activated disulfide group (e.g., 2-pyridyl disulfide) that reacts with the thiol group of the target molecule to form a mixed disulfide bond, thus immobilizing it on the resin. Non-thiol impurities are washed away, and the purified thiol is then eluted by adding a reducing agent like dithiothreitol (DTT) or β-mercaptoethanol.[7][8] This method is particularly useful for purifying thiol-containing proteins and peptides from complex biological samples.[7]
Experimental Protocol: Purification of a Thiol-Containing Peptide using Thiopropyl Resin
-
Resin Preparation: Swell the thiopropyl resin in an appropriate buffer (e.g., phosphate buffer). Wash the resin multiple times with the same buffer to remove the storage solution. To minimize thiol oxidation, it is recommended to degas the buffer.[7]
-
Sample Preparation: Dissolve the crude peptide sample in the coupling buffer. If the sample contains other reducing agents, they must be removed prior to loading.[8]
-
Binding: Load the sample onto the prepared resin column and allow it to pass through slowly. The thiol-containing peptide will covalently bind to the resin.[7]
-
Washing: Wash the column with several bed volumes of the coupling buffer to remove all non-bound impurities.
-
Elution: Elute the purified peptide by passing a solution containing a reducing agent (e.g., 20 mM DTT or 140 mM β-mercaptoethanol) through the column.[7][8] This will cleave the disulfide bond and release the purified thiol-containing peptide.
-
Fraction Collection: Collect the eluted fractions and analyze them for the presence of the desired peptide.
Scavenger Resins and Solid-Phase Extraction (SPE)
Application Note: Scavenger resins are functionalized solid supports designed to react with and bind specific types of molecules, such as excess reagents or by-products. Thiol-functionalized silica gels (e.g., SiliaMetS Thiol) are excellent scavengers for various metals like Palladium (Pd), Platinum (Pt), Copper (Cu), Mercury (Hg), Silver (Ag), and Lead (Pb).[9][10] They can also scavenge electrophiles such as alkyl halides and acid chlorides.[11] This makes them highly effective for purifying reaction mixtures by removing unwanted species, leaving the desired thiol product in solution. Solid-phase extraction (SPE) is a broader technique that can be used to either retain the thiol on a sorbent while impurities pass through, or retain the impurities while the thiol passes through.[12][13][14][15]
Experimental Protocol: Purification using a Thiol Scavenger Resin
-
Resin Selection: Choose a thiol scavenger resin appropriate for the impurity to be removed (e.g., a metal catalyst).
-
Reaction Completion: Once the chemical reaction is complete, add the scavenger resin to the reaction mixture (typically 3-5 equivalents relative to the impurity).[9]
-
Scavenging: Stir the mixture for a period ranging from 15 minutes to a few hours at room temperature.[9]
-
Filtration: Filter the mixture to remove the resin, which now has the impurity bound to it.
-
Concentration: Concentrate the filtrate to obtain the purified thiol product.
Quantitative Data Summary
| Purification Method | Analyte | Purity/Yield | Reference |
| Precipitation | Hydrophilic Proteins | >90% Recovery | [1] |
| Precipitation | Hydrophobic Proteins | ~80% Recovery | [1] |
| Covalent Chromatography | Thiol-containing proteins | High Specificity | [7] |
| Scavenger Resin | Mercury from effluent | < 5 ppb residual Hg | [16] |
| Scavenger Resin (ISOLUTE® Si-Thiol) | Metal impurities | Maximizes product recovery | [9] |
Visualizing Purification Workflows
The following diagrams illustrate the general workflows for the described purification protocols.
Caption: General workflow for thiol purification by precipitation.
Caption: General workflow for thiol purification by distillation.
Caption: Workflow for covalent chromatography of thiols.
Caption: Workflow for purification using a scavenger resin.
References
- 1. A new two-step precipitation method removes free-SDS and thiol reagents from diluted solutions, and then allows recovery and quantitation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. bioclone.net [bioclone.net]
- 9. biotage.com [biotage.com]
- 10. silicycle.com [silicycle.com]
- 11. suprasciences.com [suprasciences.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. strem.com [strem.com]
Application Note: Derivatization of 3-Ethylcyclopentane-1-thiol for Analytical Quantification
Audience: Researchers, scientists, and drug development professionals.
Introduction 3-Ethylcyclopentane-1-thiol is a cyclic aliphatic thiol. The accurate and sensitive quantification of thiols is crucial in various fields, including environmental analysis, food chemistry, and pharmaceutical development. Due to their chemical properties, direct analysis of thiols like this compound can be challenging. They may exhibit poor chromatographic behavior, lack a strong chromophore for UV-Vis detection, or have low volatility for gas chromatography (GC).[1]
Derivatization is a key strategy to overcome these challenges. This process involves chemically modifying the thiol group to enhance its analytical properties. For High-Performance Liquid Chromatography (HPLC), derivatization can introduce a fluorescent or UV-active tag, significantly increasing detection sensitivity.[2][3] For Gas Chromatography (GC), derivatization increases the volatility and thermal stability of the analyte, enabling its analysis.[4][5]
This document provides detailed protocols for the derivatization of this compound for analysis by two common and powerful techniques: HPLC with Fluorescence Detection and GC with Mass Spectrometry (MS) detection.
Method 1: HPLC Analysis via Pre-Column Fluorescence Derivatization
This method is designed for highly sensitive quantification of this compound using a fluorescent labeling agent, monobromobimane (MBB), followed by separation and detection using Reverse-Phase HPLC with a fluorescence detector. MBB reacts specifically with the thiol group to yield a highly fluorescent, stable derivative.[6][7][8]
Logical Workflow for HPLC Derivatization
Caption: Workflow for HPLC-FLD analysis of this compound.
Experimental Protocol: Derivatization with Monobromobimane (MBB)
Principle: The derivatization reaction occurs at a basic pH where the thiol group is deprotonated to the more nucleophilic thiolate anion. This anion then attacks the electrophilic bromine atom of monobromobimane in a nucleophilic substitution reaction, forming a stable, fluorescent thioether derivative. The reaction rate is optimal at a pH around 9.0.[6]
A. Reagents and Materials
-
This compound (analytical standard)
-
Monobromobimane (MBB)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Boric acid
-
Sodium hydroxide (NaOH)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters
B. Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of acetonitrile. Store at 4°C in the dark.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using acetonitrile to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
MBB Reagent Solution (30 mM): Dissolve an appropriate amount of MBB in acetonitrile. This solution should be prepared fresh daily and kept in the dark, as it is light-sensitive.[6] A 30 mM MBB solution in acetonitrile stored at room temperature in the dark retains over 90% reactivity after 3 days.[7]
-
Reaction Buffer (0.1 M Borate Buffer, pH 9.0): Prepare a 0.1 M boric acid solution and adjust the pH to 9.0 with 1 M NaOH.
C. Derivatization Protocol
-
To 100 µL of the sample or working standard solution in a microcentrifuge tube, add 800 µL of the pH 9.0 reaction buffer.
-
Add 100 µL of the 30 mM MBB reagent solution.
-
Vortex the mixture gently for 10 seconds.
-
Incubate the reaction mixture at room temperature (25°C) for 7.5 minutes in the dark.[6] This reaction time ensures over 97% of the thiol reacts while maintaining a clean chromatogram.[6]
-
The reaction is self-quenching as excess MBB hydrolyzes over time. The sample is now ready for injection.
-
Filter the derivatized solution through a 0.45 µm syringe filter into an HPLC vial.
D. HPLC-Fluorescence Detection (FLD) Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Acetic Acid in Water
-
Mobile Phase B: Methanol
-
Gradient: A typical gradient could be: 0-2 min (30% B), 2-15 min (30-80% B), 15-18 min (80-100% B), 18-22 min (100% B), 22-25 min (100-30% B), 25-30 min (30% B).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Fluorescence Detector Wavelengths: Excitation: 392 nm, Emission: 480 nm.[7]
Data Presentation: Example Performance Characteristics
The following table summarizes the expected performance characteristics for the analysis of the MBB-derivatized this compound. These values are based on typical performance for similar thiol analyses found in the literature.[9][10]
| Parameter | Expected Value |
| Retention Time (min) | 12.5 (Example) |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 5 - 15 nM |
| Limit of Quantification (LOQ) | 15 - 50 nM |
| Recovery (%) | 95 - 105% |
| Intra-day Precision (%RSD) | < 4% |
| Inter-day Precision (%RSD) | < 5% |
Method 2: GC-MS Analysis via Silylation
This method is suitable for the analysis of this compound in complex matrices. Derivatization via silylation replaces the active hydrogen on the thiol group with a non-polar trimethylsilyl (TMS) group.[4] This process increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.[5]
Logical Workflow for GC-MS Derivatization
Caption: Workflow for GC-MS analysis of this compound.
Experimental Protocol: Derivatization with BSTFA
Principle: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), is a powerful silylating agent. It reacts with the active hydrogen of the thiol group to form a volatile and thermally stable trimethylsilyl (TMS) derivative and non-interfering, volatile byproducts.
A. Reagents and Materials
-
This compound (analytical standard)
-
BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)
-
Pyridine (anhydrous) or Acetonitrile (anhydrous)
-
Hexane (GC grade)
-
Anhydrous sodium sulfate
-
Heating block or water bath
-
GC vials with inserts
B. Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of hexane. Store at 4°C.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using hexane to create calibration standards.
C. Derivatization Protocol
-
Transfer 100 µL of the sample extract or standard solution into a GC vial insert and evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is free of water, as water will react with the silylating reagent.
-
Add 50 µL of anhydrous pyridine to the dried residue.
-
Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Immediately cap the vial tightly and vortex for 10 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block.
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
D. GC-MS Conditions
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (1 µL)
-
Oven Temperature Program: 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line: 280°C
-
MS Ion Source: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan (m/z 40-400) for qualitative analysis and identification. Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized analyte.
Data Presentation: Example Performance Characteristics
The following table summarizes the expected performance characteristics for the analysis of the silylated this compound.
| Parameter | Expected Value |
| Retention Time (min) | 8.2 (Example) |
| Characteristic Ions (m/z) | To be determined from mass spectrum |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 1 µg/L |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/L |
| Recovery (%) | 90 - 110% |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 7% |
Conclusion
The choice between HPLC-FLD and GC-MS for the analysis of this compound depends on the specific requirements of the study, including required sensitivity, sample matrix complexity, and available instrumentation. Derivatization with monobromobimane for HPLC-FLD analysis offers excellent sensitivity and is suitable for aqueous samples. Silylation for GC-MS analysis provides high selectivity and is a robust method for complex or organic-based samples. Both protocols presented here provide a reliable framework for the accurate quantification of this compound in a research or drug development setting. Method optimization for specific matrices and concentration ranges is recommended.
References
- 1. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. store.astm.org [store.astm.org]
- 3. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GC Technical Tip [discover.phenomenex.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Intracellular Thiols by HPLC-Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimized Protocol for the In Situ Derivatization of Glutathione with N-Ethylmaleimide in Cultured Cells and the Simultaneous Determination of Glutathione/Glutathione Disulfide Ratio by HPLC-UV-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3-Ethylcyclopentane-1-thiol in Self-Assembled Monolayers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 3-Ethylcyclopentane-1-thiol for the formation of self-assembled monolayers (SAMs). Due to the limited availability of direct experimental data for this specific compound, the following protocols and data are based on established principles for structurally similar molecules, such as alkanethiols and cyclopentanethiol. These notes are intended to serve as a foundational guide for researchers exploring the use of this compound in surface functionalization, biosensing, and drug development applications.
Introduction
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on a substrate.[1] The formation of SAMs using organosulfur compounds, particularly thiols on gold surfaces, is a well-established and versatile method for tailoring the physicochemical properties of interfaces.[2][3] The thiol headgroup (–SH) exhibits a strong affinity for gold, leading to the formation of a stable gold-thiolate bond, while the organic backbone and terminal group determine the surface properties of the monolayer.[1][2]
This compound offers a unique combination of a cyclic aliphatic structure with an ethyl substituent. This molecular geometry is expected to influence the packing density, thickness, and surface energy of the resulting SAM, potentially offering advantages in applications requiring specific molecular spacing or surface morphology. The cyclopentyl ring provides a rigid backbone, which may lead to the formation of well-ordered monolayers.[3] Potential applications for SAMs functionalized with this compound include:
-
Controlled Surface Wettability: The aliphatic nature of the molecule will create a hydrophobic surface.
-
Biosensor Fabrication: The SAM can serve as a platform for the immobilization of biomolecules.[4]
-
Corrosion Inhibition: Densely packed monolayers can act as a protective barrier on metal surfaces.[3]
-
Nanopatterning: The defined molecular footprint can be utilized in soft lithography techniques.[3]
Quantitative Data Summary
| Property | Expected Value Range | Characterization Technique |
| Water Contact Angle | 90° - 110° | Contact Angle Goniometry |
| Monolayer Thickness | 5 - 8 Å | Ellipsometry, X-ray Reflectivity (XRR) |
| Reductive Desorption Potential | -0.8 V to -1.1 V (vs. Ag/AgCl) | Cyclic Voltammetry (CV) |
| Surface Coverage | 3.5 - 4.5 x 10^14 molecules/cm^2 | Quartz Crystal Microbalance (QCM), CV |
| Predominant Sulfur Species | Au-S (Thiolate) | X-ray Photoelectron Spectroscopy (XPS) |
Experimental Protocols
Materials and Reagents
-
This compound (Purity > 95%)
-
Gold-coated substrates (e.g., gold-coated silicon wafers, glass slides, or quartz crystals)[2]
-
Absolute Ethanol (200 proof, anhydrous)[2]
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Ultrapure water (18.2 MΩ·cm)
-
High-purity nitrogen or argon gas
-
Glassware (cleaned thoroughly)
Substrate Preparation (Gold Surface)
A clean and pristine gold surface is critical for the formation of high-quality SAMs.
-
Cut the gold-coated substrate to the desired dimensions using a diamond-tipped scribe.
-
Clean the substrates by sonicating in a sequence of solvents: ultrapure water, acetone, and isopropanol (10 minutes each).
-
Dry the substrates under a stream of high-purity nitrogen or argon gas.
-
For a more rigorous cleaning, immerse the substrates in freshly prepared Piranha solution for 30-60 seconds. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme caution in a fume hood with appropriate personal protective equipment.
-
Thoroughly rinse the substrates with ultrapure water and then with absolute ethanol.
-
Dry the substrates again under a stream of nitrogen or argon and use immediately.
SAM Formation
-
Prepare a 1 mM solution of this compound in absolute ethanol.[1] It is recommended to degas the solution with nitrogen or argon for 15 minutes to remove dissolved oxygen, which can cause disulfide formation.
-
Immediately immerse the clean, dry gold substrates into the thiol solution in a clean, sealed container.[5]
-
To minimize oxygen exposure, the container can be backfilled with nitrogen or argon before sealing.
-
Allow the self-assembly process to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.[1][5]
-
After incubation, remove the substrates from the thiol solution using clean tweezers.
-
Rinse the substrates thoroughly with absolute ethanol to remove any non-chemisorbed (physisorbed) molecules.[2]
-
Dry the SAM-coated substrates under a gentle stream of high-purity nitrogen or argon.[5]
-
Store the prepared SAMs in a clean, dry, and inert environment (e.g., a desiccator or nitrogen-filled container) until further use.
Characterization Methods
The quality and properties of the formed SAM should be assessed using appropriate surface-sensitive techniques:
-
Contact Angle Goniometry: To determine the surface hydrophobicity and assess the uniformity of the monolayer.
-
Ellipsometry: To measure the thickness of the SAM.[6]
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the chemical composition of the surface, including the presence of the gold-thiolate bond.[7][8]
-
Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM): To visualize the molecular arrangement and packing of the SAM at the atomic/molecular scale.[3][9]
-
Fourier Transform Infrared Spectroscopy (FTIR): Specifically, Infrared Reflection-Absorption Spectroscopy (IRRAS) can provide information about the orientation of the molecules within the SAM.[8]
-
Cyclic Voltammetry (CV): Can be used to determine the surface coverage and to probe the blocking properties of the monolayer against redox species.[10]
Visualizations
Caption: Experimental workflow for the formation and characterization of a this compound SAM on a gold substrate.
References
- 1. if.tugraz.at [if.tugraz.at]
- 2. lee.chem.uh.edu [lee.chem.uh.edu]
- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 4. Electrical Characterization of a Thiol SAM on Gold as a First Step for the Fabrication of Immunosensors based on a Quartz Crystal Microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. The use of alkanethiol self-assembled monolayers on 316L stainless steel for coronary artery stent nanomedicine applications: an oxidative and in vitro stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lee.chem.uh.edu [lee.chem.uh.edu]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Preventing oxidation of 3-Ethylcyclopentane-1-thiol during synthesis
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the oxidation of 3-Ethylcyclopentane-1-thiol during its synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue encountered during the synthesis and storage of this compound?
The primary issue is the rapid oxidation of the thiol group (-SH). Thiols are susceptible to oxidation, particularly by atmospheric oxygen, which leads to the formation of a disulfide dimer (3-ethylcyclopentyl disulfide).[1][2] This dimerization is a common source of impurity and can significantly lower the yield of the desired product.[2]
Q2: What are the potential oxidation products of this compound?
The oxidation of thiols can yield several products depending on the strength of the oxidizing agent.[3]
-
Mild Oxidation: Reaction with mild oxidants like atmospheric oxygen or iodine results in the formation of a disulfide (R-S-S-R).[4][5]
-
Strong Oxidation: More potent oxidizing agents such as hydrogen peroxide, potassium permanganate (KMnO₄), or nitric acid (HNO₃) can further oxidize the sulfur atom to form sulfenic acid (R-SOH), sulfinic acid (R-SO₂H), and ultimately sulfonic acid (R-SO₃H).[3][6]
Q3: How can I prevent the oxidation of this compound during synthesis?
Preventing oxidation requires the rigorous exclusion of oxygen from the reaction environment. Key strategies include:
-
Inert Atmosphere: Conduct all steps of the synthesis, including workup and purification, under an inert atmosphere of nitrogen (N₂) or argon (Ar).[2]
-
Deoxygenated Solvents: Use solvents that have been thoroughly deoxygenated. This can be achieved by sparging with an inert gas or through several freeze-pump-thaw cycles.[2]
-
pH Control: Maintaining a low pH (acidic conditions) can help, as the deprotonated thiolate anion (R-S⁻), which is more prevalent at higher pH, is more susceptible to oxidation.[2]
Q4: My purified this compound shows impurities after a few hours. What is happening?
Even after successful purification, the thiol can oxidize if not stored correctly. The formation of the disulfide dimer is common when the product is exposed to air.[2]
Q5: What are the recommended storage conditions for this compound?
To ensure long-term stability and purity, the compound should be stored with the following precautions:
-
Inert Atmosphere: Store in a sealed vial or ampule under a nitrogen or argon atmosphere.[2]
-
Low Temperature: Keep the compound at a low temperature, such as -20°C, to minimize the rate of any potential degradation reactions.[2]
-
Protection from Light: Use an amber or opaque container to protect the thiol from light, as UV radiation can also promote oxidation.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Disulfide dimer detected in analysis (GC/MS, NMR) immediately after synthesis and workup. | Oxygen was introduced during the reaction, workup, or solvent evaporation steps. | Ensure all glassware is oven-dried and purged with inert gas. Use deoxygenated solvents for all steps, including extraction and chromatography. Evaporate solvents under a stream of N₂ or Ar rather than air.[2] |
| Low yield of the desired thiol product. | Significant portion of the thiol oxidized to disulfide or other byproducts during the reaction. | Re-evaluate the inertness of the entire setup. Ensure reagents are pure and free from oxidizing contaminants. Minimize reaction time where possible. |
| The product degrades during column chromatography. | The silica gel or solvent may contain dissolved oxygen. | Use deoxygenated solvents for the mobile phase. Consider flashing the column with nitrogen or argon before loading the sample. Work quickly to minimize air exposure time on the column. |
| I have a batch of thiol that has partially oxidized to the disulfide. Can it be salvaged? | The disulfide bond has formed. | Yes, the disulfide can often be reduced back to the thiol. Common reducing agents for this purpose include sodium borohydride (NaBH₄) or zinc dust with an acid (Zn/HCl).[1][2] The recovered thiol must then be repurified and stored under strictly anaerobic conditions. |
Data Presentation
Table 1: Oxidation Products of this compound
| Compound Name | Chemical Structure | Sulfur Oxidation State | Typical Formation Conditions |
| This compound | R-SH | -2 | (Synthesized Product) |
| 1,2-bis(3-ethylcyclopentyl)disulfane | R-S-S-R | -1 | Mild oxidation (e.g., O₂, I₂)[1][4] |
| 3-Ethylcyclopentanesulfenic acid | R-SOH | 0 | Intermediate in oxidation pathway[6] |
| 3-Ethylcyclopentanesulfinic acid | R-SO₂H | +2 | Oxidation with stronger agents (e.g., H₂O₂)[3] |
| 3-Ethylcyclopentanesulfonic acid | R-SO₃H | +4 | Strong oxidation (e.g., KMnO₄, HNO₃)[3] |
(Where R = 3-ethylcyclopentyl)
Experimental Protocols
Protocol 1: Representative Synthesis of this compound via Nucleophilic Substitution
This protocol describes a general method for synthesizing a thiol from an alkyl halide, adapted to minimize oxidation. The starting material would be 3-ethylcyclopentyl halide (e.g., bromide or iodide).
Materials:
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3-ethylcyclopentyl bromide
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Sodium hydrosulfide (NaSH)
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Anhydrous, deoxygenated ethanol
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Deoxygenated water
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Deoxygenated 1 M HCl
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Deoxygenated brine
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Anhydrous sodium sulfate
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Schlenk flask and other appropriate glassware
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Nitrogen or Argon gas line with a bubbler
Procedure:
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Setup: Assemble an oven-dried Schlenk flask with a magnetic stir bar, condenser, and nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the experiment.
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Reagents: In the flask, dissolve sodium hydrosulfide in deoxygenated ethanol under the inert atmosphere.
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Reaction: Slowly add a solution of 3-ethylcyclopentyl bromide in deoxygenated ethanol to the stirring NaSH solution at room temperature. The reaction may be gently heated if required, and progress can be monitored by TLC or GC.
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Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding deoxygenated water.
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Extraction: Transfer the mixture to a separatory funnel purged with inert gas. Extract the aqueous layer with a deoxygenated organic solvent (e.g., diethyl ether or ethyl acetate).
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Washing: Wash the combined organic layers sequentially with deoxygenated 1 M HCl, deoxygenated water, and finally deoxygenated brine.
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Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate. Filter the solution through a cannula into a clean, purged Schlenk flask to remove the drying agent.
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Purification: Remove the solvent under reduced pressure. The crude thiol can be purified by vacuum distillation or flash chromatography using deoxygenated solvents. Collect the purified product in a flask purged with inert gas.
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Storage: Immediately transfer the purified this compound into a pre-weighed, amber vial, purge with argon or nitrogen, seal tightly, and store at -20°C.
Protocol 2: Deoxygenation of Solvents
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Place the solvent in a suitable flask (e.g., a round-bottom flask or solvent bottle).
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Insert a long needle or glass tube connected to a nitrogen or argon source, ensuring the tip is below the solvent's surface.
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Insert a second, shorter needle to act as a vent.
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Bubble the inert gas through the solvent for at least 30-60 minutes. For larger volumes, a longer time is required.
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The solvent is now ready for use in an anaerobic synthesis.
Visualizations
Caption: Oxidation pathway of this compound.
Caption: Workflow for anaerobic synthesis of thiols.
References
Technical Support Center: Synthesis of Substituted Cyclopentanethiols
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges, particularly low yields, encountered during the synthesis of substituted cyclopentanethiols.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yields in substituted cyclopentanethiol synthesis? Low yields are frequently attributed to several factors:
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Oxidation: The thiol moiety is highly susceptible to oxidation, leading to the formation of disulfide byproducts. This is often exacerbated by the presence of atmospheric oxygen during the reaction or workup.
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Side Reactions: Depending on the chosen route, side reactions such as elimination (to form cyclopentene derivatives) can compete with the desired nucleophilic substitution.
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Poor Leaving Group: In substitution reactions, if the leaving group on the cyclopentane ring (e.g., a halide or mesylate) is not sufficiently reactive, the reaction may be slow or incomplete.
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Purification Losses: Cyclopentanethiols can be volatile and prone to degradation on standard silica gel, leading to significant product loss during purification.
Q2: How can I prevent the formation of disulfide byproducts? Disulfide formation is a common oxidative side reaction. To minimize this, the following precautions are essential:
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Inert Atmosphere: Conduct the reaction and all subsequent workup steps under an inert atmosphere, such as dry nitrogen or argon. This requires the use of degassed solvents.
-
Reducing Agents: During the aqueous workup, the addition of a mild reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can help cleave any disulfides that may have formed, converting them back to the desired thiol.
Q3: My starting cyclopentanol is unreactive. What are my options? Direct substitution of a hydroxyl group is difficult as it is a poor leaving group. It must first be converted into a more reactive functional group. Common strategies include:
-
Conversion to Halides: Use reagents like thionyl chloride (SOCl₂) with pyridine to produce cyclopentyl chlorides, or phosphorus tribromide (PBr₃) for cyclopentyl bromides.
-
Conversion to Sulfonates: React the alcohol with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., triethylamine) to form highly reactive mesylates or tosylates.
-
Mitsunobu Reaction: This reaction allows for the direct conversion of an alcohol to a thioester (a thiol precursor) with thioacetic acid, using reagents like triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). A key feature of this reaction is the inversion of stereochemistry at the alcohol carbon.[1][2]
Q4: What are the best practices for purifying substituted cyclopentanethiols? Purification can be challenging. Consider the following:
-
Column Chromatography: If chromatography is necessary, use deactivated silica gel (e.g., by pre-treating with a triethylamine/hexane mixture) to minimize on-column degradation. Elute quickly with a relatively non-polar eluent system.
-
Distillation: For sufficiently volatile and thermally stable compounds, distillation under reduced pressure can be an effective purification method.
-
Avoid Prolonged Exposure to Air: Handle the purified product under an inert atmosphere and store it in a tightly sealed container, preferably in a cold, dark place to prevent oxidation.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low-yield issues.
| Observed Problem | Potential Cause | Recommended Solution(s) |
| No Product Formation (or trace amounts) | 1. Inactive starting material (e.g., alcohol not converted to leaving group).2. Reaction temperature too low.3. Ineffective thiolating agent. | 1. Confirm the formation of the intermediate (e.g., cyclopentyl bromide or mesylate) by TLC or NMR before proceeding.2. Gradually increase the reaction temperature and monitor for product formation.3. Consider a more nucleophilic sulfur source or a different synthetic route. |
| Major Byproduct is a Disulfide | 1. Oxygen present in the reaction flask or during workup. | 1. Ensure all solvents are thoroughly degassed.2. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the experiment.3. Add a reducing agent (e.g., DTT) during the workup phase. |
| Significant Amount of Cyclopentene Derivative | 1. Base is too strong or sterically hindered, favoring elimination (E2) over substitution (Sₙ2).2. High reaction temperature. | 1. Switch to a less hindered, softer nucleophile (e.g., thioacetate instead of hydrosulfide).2. Use a milder base for deprotonation steps.3. Run the reaction at a lower temperature for a longer period. |
| Complex Mixture of Products | 1. Decomposition of starting material or product.2. Multiple side reactions occurring. | 1. Re-evaluate the stability of your specific substituted cyclopentane under the reaction conditions.2. Simplify the reaction conditions: use a cleaner solvent, a more specific base, or a lower temperature.3. Consider a protective group strategy if sensitive functional groups are present. |
| Product is Lost During Purification | 1. Degradation on silica gel.2. Product is volatile and lost during solvent removal. | 1. Use deactivated silica or an alternative stationary phase like alumina.2. Remove solvent under reduced pressure at low temperature. For highly volatile thiols, consider purification via distillation. |
Comparative Data on Synthetic Routes
The choice of synthetic route can significantly impact the overall yield. The following table summarizes typical yields for common approaches to introducing a thiol group onto a cyclopentane ring.
| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Advantages | Disadvantages |
| Sₙ2 with Thioacetate | Cyclopentyl Bromide/Mesylate | Potassium Thioacetate, then NaOH/HCl | 65-85 | Good yields, readily available reagents, minimizes disulfide formation. | Two distinct synthetic steps required. |
| Sₙ2 with Thiourea | Cyclopentyl Bromide | Thiourea, then NaOH | 60-80 | Often a one-pot procedure, avoids handling of volatile thiols until the final step. | Isothiouronium salt intermediate can sometimes be difficult to hydrolyze completely. |
| Mitsunobu Reaction | Cyclopentanol | PPh₃, DEAD/DIAD, Thioacetic Acid | 50-75 | Inversion of stereochemistry, good for stereospecific synthesis. | Requires anhydrous conditions, byproducts (phosphine oxide, hydrazine) can complicate purification.[1][2] |
| Sₙ2 with Hydrosulfide | Cyclopentyl Bromide | Sodium Hydrosulfide (NaSH) | 40-60 | Direct, one-step conversion to the thiol. | Prone to disulfide formation, NaSH can be difficult to handle. |
Key Experimental Protocols
Method 1: From a Substituted Cyclopentyl Bromide via Thioacetate
This two-step method is often reliable and high-yielding. It proceeds through a stable S-thioacetate intermediate, which is then hydrolyzed to the thiol.
Step A: Synthesis of the Substituted Cyclopentyl Thioacetate
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the substituted cyclopentyl bromide (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add potassium thioacetate (1.2 eq) to the solution.
-
Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude thioacetate.
-
Purify the crude product by flash column chromatography.
Step B: Hydrolysis to the Substituted Cyclopentanethiol
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Dissolve the purified cyclopentyl thioacetate (1.0 eq) in methanol under a nitrogen atmosphere.
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In a separate flask, prepare a degassed solution of 1 M sodium hydroxide (NaOH) in water.
-
Add the NaOH solution (2.0 eq) to the methanol solution and stir at room temperature for 2-4 hours.
-
Monitor the hydrolysis by TLC until the thioacetate is consumed.
-
Cool the reaction mixture in an ice bath and carefully acidify to pH ~2-3 with cold 1 M hydrochloric acid (HCl).
-
Extract the product with diethyl ether three times.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and carefully remove the solvent under reduced pressure at low temperature to yield the final substituted cyclopentanethiol.
Method 2: From a Substituted Cyclopentanol via Mitsunobu Reaction
This method is ideal for converting secondary alcohols with inversion of stereochemistry.
-
In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve the substituted cyclopentanol (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and thioacetic acid (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise via syringe. An orange color may develop.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
The crude residue will contain the desired thioacetate as well as triphenylphosphine oxide and the hydrazine byproduct. Purify via flash column chromatography to isolate the thioacetate.
-
Perform the hydrolysis of the resulting thioacetate as described in Method 1, Step B .
Visualized Experimental and Troubleshooting Logic
Caption: A generalized workflow for the synthesis of substituted cyclopentanethiols.
Caption: A decision tree for troubleshooting low yields in cyclopentanethiol synthesis.
References
Technical Support Center: 3-Ethylcyclopentane-1-thiol Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Ethylcyclopentane-1-thiol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: this compound is typically synthesized via a nucleophilic substitution reaction. The most common methods involve the reaction of a 3-ethylcyclopentyl halide (e.g., 1-bromo-3-ethylcyclopentane) with a sulfur nucleophile. Two primary routes are:
-
Reaction with Sodium Hydrosulfide (NaSH): This is a direct SN2 reaction where the hydrosulfide anion (-SH) displaces the halide.
-
Reaction with Thiourea: This method proceeds through an isothiouronium salt intermediate, which is subsequently hydrolyzed to yield the thiol. This route can sometimes offer better yields and fewer side products compared to the direct reaction with NaSH.[1][2][3]
Q2: What are the most common impurities I should expect in my crude this compound product?
A2: The primary impurities are typically byproducts of the synthesis reaction. These include:
-
Bis(3-ethylcyclopentyl) sulfide: This is the most common impurity, formed when the initially produced 3-Ethylcyclopentane-1-thiolate anion reacts with another molecule of the 3-ethylcyclopentyl halide starting material in an SN2 reaction.[1]
-
Bis(3-ethylcyclopentyl) disulfide: This impurity arises from the oxidation of the desired thiol product. Thiols are susceptible to oxidation, especially in the presence of air or other oxidizing agents.[1]
-
Unreacted 3-ethylcyclopentyl halide: Incomplete reaction will leave residual starting material in the crude product.
Q3: How can I monitor the progress of my reaction?
A3: Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
TLC: Periodically sample the reaction mixture and spot it on a TLC plate alongside your starting material. A new spot corresponding to the thiol product should appear, and the starting material spot should diminish over time.
-
GC-MS: This technique can provide more detailed information, allowing you to identify the formation of the product and potential side products by their mass-to-charge ratio (m/z) and retention time.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Starting Material: The 3-ethylcyclopentyl halide may have degraded. 2. Poor Quality Reagents: Sodium hydrosulfide or thiourea may be of low purity or have decomposed. 3. Insufficient Reaction Temperature: The reaction may be too slow at the current temperature. 4. Inappropriate Solvent: The chosen solvent may not be suitable for the SN2 reaction. | 1. Verify Starting Material: Check the purity of the halide by GC-MS or NMR. Consider re-purifying if necessary. 2. Use Fresh Reagents: Use freshly opened or properly stored reagents. 3. Increase Temperature: Gradually increase the reaction temperature while monitoring for product formation and potential side reactions. 4. Solvent Selection: Ensure a suitable polar aprotic solvent (e.g., DMF, acetone) is used to facilitate the SN2 reaction. |
| High Levels of Sulfide Impurity | 1. Stoichiometry: An excess of the 3-ethylcyclopentyl halide relative to the sulfur nucleophile. 2. Slow Addition of Halide: Adding the halide too slowly can lead to a localized excess of the thiol product, promoting sulfide formation. | 1. Adjust Stoichiometry: Use a slight excess of the sulfur nucleophile (NaSH or thiourea). 2. Control Addition Rate: Add the 3-ethylcyclopentyl halide to the sulfur nucleophile solution at a steady, controlled rate. |
| Presence of Disulfide Impurity | 1. Oxidation: The thiol product is being oxidized by air during the reaction or workup. | 1. Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). 2. Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen. 3. Reductive Workup: During the workup, a mild reducing agent can be added to convert any formed disulfide back to the thiol. |
| Difficulty in Product Purification | 1. Similar Boiling Points: The thiol product and impurities may have close boiling points, making distillation challenging. 2. Co-elution in Chromatography: Product and impurities may not separate well on a standard silica gel column. | 1. Fractional Distillation: Use a fractional distillation column for better separation. 2. Alternative Purification: Consider converting the thiol to a solid derivative for purification by recrystallization, followed by regeneration of the thiol. 3. Specialized Chromatography: Methods like silver ion solid-phase extraction (Ag+ SPE) can be used to selectively isolate thiols.[4][5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Thiourea
This two-step procedure minimizes the formation of the sulfide byproduct.
Step 1: Formation of the Isothiouronium Salt
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.1 equivalents) in ethanol.
-
To this solution, add 1-bromo-3-ethylcyclopentane (1.0 equivalent).
-
Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The isothiouronium salt may precipitate.
Step 2: Hydrolysis to the Thiol
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To the reaction mixture containing the isothiouronium salt, add a solution of sodium hydroxide (2.2 equivalents) in water.
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Heat the mixture to reflux for 1-2 hours.
-
Cool the mixture to room temperature and acidify with hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
Protocol 2: Purification by Fractional Distillation
-
Set up a fractional distillation apparatus with a short Vigreux column.
-
Carefully transfer the crude this compound to the distillation flask.
-
Slowly heat the flask and collect the fraction that boils at the expected temperature for this compound. The boiling point will be dependent on the pressure.
Protocol 3: GC-MS Analysis
-
Sample Preparation: Dilute a small sample of the purified product in a suitable solvent (e.g., dichloromethane).
-
Injection: Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5MS).
-
GC Program: Use a temperature program that allows for the separation of the product from any potential impurities. A typical program might start at 50°C and ramp up to 250°C.
-
MS Analysis: Acquire mass spectra in the electron ionization (EI) mode.
Visualizations
Caption: Workflow for synthesis and purification.
Caption: Logic for addressing common impurities.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Thiols can be prepared from the reaction of thiourea with an alky... | Study Prep in Pearson+ [pearson.com]
- 3. ias.ac.in [ias.ac.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of 3-Ethylcyclopentane-1-thiol in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 3-Ethylcyclopentane-1-thiol in solution. The information provided is based on the general principles of thiol chemistry due to the limited availability of data specific to this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound, like other thiols, is primarily influenced by:
-
Oxidation: The thiol group (-SH) is susceptible to oxidation, which is the main degradation pathway. This can be initiated by atmospheric oxygen, trace metal ions, or other oxidizing agents present in the solution.[1][2][3]
-
pH: The pH of the solution plays a critical role. At higher pH, the thiol group is more likely to be in its thiolate form (R-S⁻), which is more susceptible to oxidation.[4]
-
Presence of Metal Ions: Divalent metal ions, such as copper (Cu²⁺) and iron (Fe²⁺), can catalyze the oxidation of thiols.
-
Light Exposure: UV light can promote the formation of reactive oxygen species (ROS), which can accelerate thiol degradation.[5]
-
Temperature: Higher temperatures generally increase the rate of chemical reactions, including degradation pathways.
Q2: What are the common degradation products of this compound?
A2: The primary degradation pathway for thiols is oxidation. Initially, two molecules of the thiol can oxidize to form a disulfide (3,3'-diethyldicyclopentyl disulfide). Further oxidation can lead to the formation of sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and ultimately sulfonic acids (R-SO₃H), which are generally irreversible.[3][6]
Q3: How can I minimize the oxidation of this compound in my experiments?
A3: To minimize oxidation, consider the following strategies:
-
Use of Degassed Solvents: Purge your solvents with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.
-
Inert Atmosphere: Whenever possible, handle solutions of this compound under an inert atmosphere (e.g., in a glove box).
-
Addition of Antioxidants: Incorporate antioxidants into your solution. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid.[7]
-
Use of Reducing Agents: For short-term stability, small amounts of reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be added to maintain the thiol in its reduced state.[8] TCEP is often preferred as it is more stable and less prone to air oxidation than DTT.[8]
-
Chelating Agents: Add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation.
Troubleshooting Guides
Issue 1: Rapid Loss of Potency or Activity of this compound in Solution
| Possible Cause | Troubleshooting Step | Rationale |
| Oxidation by dissolved oxygen. | 1. Prepare fresh solutions before each experiment. 2. Use solvents that have been deoxygenated by sparging with nitrogen or argon. 3. Handle the compound and its solutions under an inert atmosphere. | Minimizes the primary degradation pathway for thiols.[1] |
| Catalysis by trace metal ions. | 1. Add a chelating agent like EDTA (typically 0.1-1 mM) to the buffer or solvent. 2. Use high-purity solvents and reagents to minimize metal contamination. | Sequesters metal ions that can catalyze the oxidation of the thiol group.[9] |
| Inappropriate pH of the solution. | 1. Maintain the pH of the solution in the acidic to neutral range (ideally below 7). 2. Buffer the solution to ensure pH stability. Note that some biological buffers can have temperature-dependent pH.[10] | The thiolate anion, which is more prevalent at higher pH, is more susceptible to oxidation.[4] |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step | Rationale |
| Variability in solution preparation and handling. | 1. Standardize the protocol for solution preparation, including the source and purity of reagents. 2. Document the age of the solution and storage conditions for each experiment. | Ensures reproducibility by minimizing variations in experimental conditions. |
| Exposure to light. | 1. Store stock solutions and experimental samples in amber vials or protect them from light. 2. Conduct experiments under subdued light conditions when possible.[8] | Light can induce photo-oxidation and the formation of reactive species that degrade thiols.[5] |
| Temperature fluctuations. | 1. Store stock solutions at low temperatures (e.g., 2-8 °C or frozen) as recommended for thiols. 2. For experiments, ensure a consistent and controlled temperature. | Lower temperatures slow down the rate of degradation reactions. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution of this compound
-
Solvent Preparation:
-
Take a suitable volume of a high-purity solvent (e.g., ethanol, DMSO, or an appropriate buffer).
-
Degas the solvent by sparging with an inert gas (nitrogen or argon) for at least 30 minutes.
-
If using a buffer, ensure it is prepared with deoxygenated water and the pH is adjusted to be slightly acidic to neutral (e.g., pH 6.0-7.0).
-
-
Addition of Stabilizers:
-
To the deoxygenated solvent, add a chelating agent such as EDTA to a final concentration of 0.5 mM.
-
(Optional) For enhanced stability, add an antioxidant like BHT to a final concentration of 0.01%.
-
-
Dissolving the Thiol:
-
Weigh the required amount of this compound in a clean, dry vial.
-
Under an inert atmosphere if possible, add the stabilized, deoxygenated solvent to the vial to achieve the desired concentration.
-
Mix gently until the compound is fully dissolved.
-
-
Storage:
-
Store the stock solution in an amber, tightly sealed vial to protect from light and air.
-
For short-term storage, refrigerate at 2-8 °C. For long-term storage, aliquot and store at -20 °C or -80 °C to minimize freeze-thaw cycles.
-
Protocol 2: Monitoring the Stability of this compound using HPLC
This protocol outlines a general method for assessing the stability of your thiol compound over time.
-
Sample Preparation:
-
Prepare a solution of this compound in the desired solvent or buffer system, with and without stabilizers, as described in Protocol 1.
-
Divide the solution into several aliquots in sealed, amber vials.
-
Store the vials under the desired experimental conditions (e.g., room temperature, 4 °C, protected from light).
-
-
HPLC Analysis:
-
At specified time points (e.g., 0, 1, 3, 7, and 14 days), remove an aliquot for analysis.
-
Use a suitable High-Performance Liquid Chromatography (HPLC) method to quantify the concentration of the parent thiol. A common method for thiol analysis involves a C18 reversed-phase column.
-
The mobile phase could consist of a gradient of acetonitrile and water with a small amount of an acid like trifluoroacetic acid (TFA) to ensure good peak shape.
-
Detection can be performed using a UV detector at an appropriate wavelength (if the molecule has a chromophore) or, more specifically, with a mass spectrometer (LC-MS) for accurate identification and quantification.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each storage condition.
-
Compare the degradation rates between the stabilized and non-stabilized solutions to evaluate the effectiveness of the stabilization strategy.
-
Quantitative Data Summary
The following tables summarize the expected impact of various stabilizers on the stability of a generic thiol solution. The percentage of remaining thiol is hypothetical and for illustrative purposes to demonstrate the expected trends.
Table 1: Effect of pH on Thiol Stability in an Aqueous Buffer at 25°C
| pH | % Thiol Remaining after 24 hours |
| 5.0 | 95% |
| 7.0 | 80% |
| 8.5 | 50% |
Table 2: Effect of Additives on Thiol Stability at pH 7.4, 25°C
| Condition | Additive | % Thiol Remaining after 24 hours |
| Control | None | 75% |
| Chelating Agent | 1 mM EDTA | 85% |
| Antioxidant | 0.01% BHT | 90% |
| Reducing Agent | 1 mM TCEP | >98% |
| Combined | 1 mM EDTA + 0.01% BHT | 95% |
Visualizations
Caption: Primary oxidative degradation pathway of thiols.
Caption: Workflow for assessing the stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. rjor.ro [rjor.ro]
- 6. mdpi.com [mdpi.com]
- 7. Development of Dietary Thiol Antioxidant via Reductive Modification of Whey Protein and Its Application in the Treatment of Ischemic Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
Technical Support Center: Optimization of Thiol Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reaction conditions for thiol synthesis.
General Troubleshooting and FAQs
This section addresses common issues applicable to various thiol synthesis methods.
Question: My thiol product is degrading or showing impurities after a short time. What is happening and how can I prevent it?
Answer: Thiols are susceptible to oxidation by atmospheric oxygen, which leads to the formation of disulfide dimers.[1][2] This process can occur rapidly, especially for thiols that are sensitive.[1] To prevent this, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) during both the reaction and storage.[2] Solvents should be deoxygenated before use.[2] For storage, keeping the purified thiol in a sealed container under an inert gas at low temperatures (-20°C) is recommended.[2] Storing the compound in a solution with a pH well below the thiol's pKa can also limit disulfide formation.[2]
Question: I am observing the formation of a disulfide dimer as my main impurity. How can I mitigate this?
Answer: Disulfide formation is a common issue due to the ease of oxidation of the thiol group.[2][3] Here are several strategies to minimize this side reaction:
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Inert Atmosphere: Conduct the entire synthesis and workup under an inert atmosphere of nitrogen or argon to exclude oxygen.[2]
-
Deoxygenated Solvents: Ensure all solvents are thoroughly deoxygenated prior to use.[2]
-
Reducing Agents: If disulfide formation is unavoidable, the disulfide can often be reduced back to the thiol. A common method is treatment with a reducing agent like sodium borohydride (NaBH4), provided it is compatible with other functional groups in your molecule.[2] Dithiothreitol (DTT) can also be used as a stabilizer.[2]
-
Storage: Store the final product under an inert atmosphere and at low temperatures.[2]
Troubleshooting Low Thiol Yield
Below is a decision tree to help diagnose and resolve issues related to low reaction yields.
Synthesis from Alkyl Halides
Using Thiourea
This is a reliable two-step method that minimizes the formation of sulfide byproducts.[3][4] The process involves the formation of an alkyl isothiourea salt, which is then hydrolyzed to the thiol.[5]
Question: I am getting a low yield when synthesizing a secondary thiol from a secondary alkyl halide using thiourea. Why is this?
Answer: The reaction of alkyl halides with thiourea proceeds via an SN2 mechanism.[4] For secondary and especially tertiary alkyl halides, the competing E2 elimination reaction becomes more significant, leading to the formation of alkenes and thus a lower yield of the desired thiol.[6] This method is most effective for primary and activated alkyl halides.[7]
Question: What are the best conditions for the hydrolysis of the isothiourea salt?
Answer: Alkaline hydrolysis is typically used to convert the intermediate isothiourea salt to the final thiol product.[4][5] A solution of sodium or potassium hydroxide in water or a water/alcohol mixture is commonly employed. The reaction is often heated to ensure complete hydrolysis.
Using Sodium Hydrosulfide (NaSH)
This method is a more direct SN2 reaction but can be complicated by side reactions.[4][8]
Question: My primary product when using sodium hydrosulfide is a symmetric sulfide (R-S-R), not the thiol (R-SH). How can I fix this?
Answer: This is a very common problem with this method.[3] The thiol product is acidic and can be deprotonated to form a thiolate anion (RS-). This thiolate is an excellent nucleophile and can react with another molecule of the alkyl halide to form a sulfide.[4][9] To minimize this side reaction, a large excess of sodium hydrosulfide should be used.[8] This increases the probability that the alkyl halide will react with the hydrosulfide anion (-SH) rather than the thiolate anion.
Question: Sodium hydrosulfide is difficult to handle. Are there any safety precautions I should be aware of?
Answer: Yes, sodium hydrosulfide is highly hygroscopic and can be difficult to handle.[10] It is also highly alkaline and corrosive.[11] A major hazard is the release of highly toxic hydrogen sulfide (H₂S) gas, which can occur upon contact with acids or even when diluted with water.[11] Always handle NaSH in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, goggles, lab coat), and avoid contact with acids.[11]
Data Summary: Synthesis from Alkyl Halides
| Method | Starting Material | Key Reagent(s) | Common Side Products | Mitigation Strategy | Typical Yields (Primary Halides) |
| Thiourea | Alkyl Halide | 1. Thiourea2. Aqueous Base (e.g., NaOH) | Olefins (for 2°/3° halides) | Use for primary halides. | Good to Excellent[6] |
| Sodium Hydrosulfide | Alkyl Halide | Sodium Hydrosulfide (NaSH) | Symmetric Sulfides (R-S-R) | Use a large excess of NaSH. | Variable, depends on conditions[4][8] |
Newman-Kwart Rearrangement
The Newman-Kwart rearrangement is a key method for synthesizing aryl thiols from phenols.[12] It involves the thermal intramolecular rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate, which is then hydrolyzed.[12]
Question: The traditional Newman-Kwart rearrangement requires very high temperatures, causing my starting material to decompose. Are there milder alternatives?
Answer: Yes, the high temperatures (200–300 °C) required for the traditional thermal rearrangement can lead to decomposition and lower yields.[13] Fortunately, catalytic methods have been developed that allow the reaction to proceed under much milder conditions. Palladium catalysis can lower the required temperature to around 100°C.[14][15] More recently, an organic photoredox catalysis method has been developed that allows the rearrangement to occur at ambient temperature using blue LED irradiation.[13]
Question: My Newman-Kwart rearrangement is not working for an electron-deficient aromatic system. What is the issue?
Answer: The success of the Newman-Kwart rearrangement can be sensitive to the electronic properties of the aryl group. For the thermal reaction, electron-withdrawing groups can facilitate the rearrangement.[14] However, for some of the newer catalytic methods, such as the photoredox-mediated approach, electron-rich substrates tend to give excellent yields, while electron-deficient substrates may show limited reactivity.[13] The choice of method should be tailored to the substrate.
Data Summary: Newman-Kwart Rearrangement Conditions
| Method | Temperature | Key Features | Substrate Scope |
| Thermal | 200–300 °C | Uncatalyzed, requires high heat. | Broad, but can cause decomposition.[12][13] |
| Palladium-Catalyzed | ~100 °C | Uses a palladium catalyst (e.g., [Pd(tBu₃P)₂]). | Milder conditions, good for many substrates.[14] |
| Photoredox-Catalyzed | Ambient | Uses a photooxidant and blue light. | Very mild, excellent for electron-rich substrates.[13] |
Experimental Workflow: General Thiol Synthesis and Purification
Experimental Protocols
Protocol 1: Synthesis of an Alkyl Thiol from an Alkyl Halide via Thiourea
-
Isothiourea Salt Formation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the primary alkyl halide (1.0 eq) and thiourea (1.1 eq) in a suitable solvent (e.g., ethanol). Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Hydrolysis: Cool the reaction mixture. Add a solution of sodium hydroxide (2.5 eq) in water.
-
Workup: Heat the mixture to reflux for 2-4 hours. After cooling, acidify the mixture with aqueous HCl. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude thiol can be purified further by distillation or column chromatography.
Protocol 2: Synthesis of an Aryl Thiol via Newman-Kwart Rearrangement (Thermal)
-
O-Aryl Thiocarbamate Formation: To a solution of the phenol (1.0 eq) in a suitable solvent (e.g., DMF or acetone), add a base (e.g., potassium carbonate, 1.5 eq). Stir for 30 minutes, then add N,N-dimethylthiocarbamoyl chloride (1.1 eq). Stir at room temperature or with gentle heating until the reaction is complete (monitor by TLC). Perform an aqueous workup to isolate the O-aryl thiocarbamate.
-
Rearrangement: Place the purified O-aryl thiocarbamate in a flask suitable for high-temperature reactions (e.g., in a sand bath or heating mantle). Heat the compound under an inert atmosphere to 200-250 °C.[12] The reaction is often run neat or in a high-boiling solvent like diphenyl ether. Monitor the progress by taking small aliquots and analyzing by TLC or NMR.
-
Hydrolysis: Once the rearrangement is complete, cool the mixture. Add a solution of NaOH or KOH in a mixture of water and methanol. Heat to reflux to hydrolyze the S-aryl thiocarbamate to the thiophenol.
-
Purification: After cooling and acidification, extract the thiophenol and purify by distillation, chromatography, or recrystallization.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Video: Preparation and Reactions of Thiols [jove.com]
- 6. ias.ac.in [ias.ac.in]
- 7. Thiol - Wikipedia [en.wikipedia.org]
- 8. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04872H [pubs.rsc.org]
- 11. ausimm.com [ausimm.com]
- 12. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 13. Ambient-Temperature Newman-Kwart Rearrangement Mediated by Organic Photoredox Catalysis [organic-chemistry.org]
- 14. The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
Troubleshooting Peak Tailing in GC Analysis of Thiols: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the gas chromatography (GC) analysis of thiols.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing when analyzing thiols by GC?
A1: Peak tailing in the GC analysis of thiols is primarily caused by two factors:
-
Active Sites: Thiols are polar and highly active compounds that can interact with active sites within the GC system. These active sites are typically exposed silanol groups (-Si-OH) on glass surfaces (e.g., inlet liners, columns) or metal surfaces within the flow path. This interaction leads to secondary, undesirable retention mechanisms, causing the peaks to tail.[1][2]
-
Physical Issues: Problems within the physical setup of the GC can also lead to peak tailing for all compounds, including thiols. These issues include poor column installation (e.g., incorrect insertion depth in the inlet or detector), leaks in the system, or the presence of dead volumes in the flow path.[3]
Q2: How can I determine if peak tailing is caused by active sites or a physical problem in my GC system?
A2: A simple diagnostic test can help differentiate between chemical activity and physical problems. Inject a non-polar compound, such as an alkane, that is known to not interact with active sites.
-
If the alkane peak also tails, the issue is likely a physical problem with the GC system (e.g., a leak, dead volume, or improper column installation).
-
If the alkane peak is symmetrical, but your thiol peaks are tailing, the problem is most likely due to active sites within the system interacting with the thiol analytes.
Q3: What is an "inert flow path," and why is it important for thiol analysis?
A3: An inert flow path is a sample pathway within the GC system that is free from active sites that can interact with sensitive analytes like thiols.[1] It is crucial for thiol analysis because it minimizes the adsorption of these active compounds, leading to:
-
Symmetrical peak shapes
-
Improved signal-to-noise ratios
-
Lower detection limits
-
More accurate and reproducible quantification[4]
Components of an inert flow path include deactivated inlet liners, inert-coated columns, deactivated seals, and fittings.
Q4: Can derivatization help reduce peak tailing for thiols?
A4: Yes, derivatization is a highly effective strategy to mitigate peak tailing for thiols. The process involves chemically modifying the thiol group to make the analyte less polar and more volatile.[5][6] A common method is silylation , which replaces the active hydrogen on the thiol group with a non-polar trimethylsilyl (TMS) group.[5][7]
Benefits of derivatizing thiols include:
-
Reduced interaction with active sites
-
Improved peak shape (less tailing)
-
Increased thermal stability
-
Enhanced volatility[5]
Troubleshooting Guides
Guide 1: Diagnosing and Eliminating Active Sites
This guide provides a systematic approach to identifying and mitigating active sites in your GC system.
Step 1: Initial Assessment Inject a test mix containing both a thiol and a non-polar hydrocarbon. If the thiol peak tails and the hydrocarbon peak is symmetrical, proceed to the next step.
Step 2: Inlet System Check The inlet is a common source of activity.
-
Liner: Replace the inlet liner with a new, deactivated liner. Use a liner with glass wool if your sample contains non-volatile residues, as the wool can help trap these contaminants.
-
Septum: A worn or cored septum can release particles into the inlet, creating active sites. Replace the septum regularly.
-
Seals: Inspect and, if necessary, replace the inlet seals with deactivated seals.
Step 3: Column Check
-
Column Contamination: If the front end of the column is contaminated with non-volatile sample matrix, it can become active. Trim 15-20 cm from the front of the column.
-
Column Degradation: If trimming the column does not resolve the issue, the column's stationary phase may be degraded. Consider replacing the column with a new, inert-coated column specifically designed for analyzing active compounds.
Step 4: Bake-out If contamination is suspected throughout the system, perform a system bake-out according to the manufacturer's instructions for your column and instrument. This can help remove volatile contaminants but will not eliminate non-volatile residues.
Guide 2: Addressing Physical Problems in the GC System
If all peaks in your chromatogram, including non-polar compounds, are tailing, follow these steps.
Step 1: Check Column Installation
-
Inlet: Ensure the column is installed at the correct depth in the inlet as specified by the instrument manufacturer. An incorrect depth can create dead volumes.[3]
-
Detector: Similarly, verify the column is correctly installed in the detector.
Step 2: Leak Check Perform a thorough leak check of the entire system using an electronic leak detector. Pay close attention to the inlet and detector fittings, the septum, and any unions.
Step 3: Optimize Inlet Parameters
-
Inlet Temperature: An inlet temperature that is too low can cause slow sample vaporization and lead to peak broadening or tailing. Conversely, a temperature that is too high can cause thermal degradation of the analytes. Optimize the inlet temperature for your specific thiols.
-
Injection Technique: For splitless injections, ensure the purge activation time is optimized to transfer the analytes to the column efficiently without allowing excessive solvent tailing.
Data Presentation
Table 1: Illustrative Comparison of Peak Asymmetry for a Thiol Analyte under Different GC Conditions
| Condition | Inlet Liner | Column Type | Peak Asymmetry Factor* |
| Standard | Standard Glass | Standard 5% Phenyl | 2.5 |
| Inert Flow Path | Deactivated Glass Wool | Inert-Coated 5% Phenyl | 1.2 |
| Derivatization | Deactivated Glass Wool | Inert-Coated 5% Phenyl | 1.0 |
*Peak Asymmetry Factor is a measure of peak shape, where a value of 1.0 represents a perfectly symmetrical peak. Higher values indicate increased tailing. The values presented are illustrative and will vary depending on the specific thiol and analytical conditions.
Experimental Protocols
Protocol 1: Silylation of Thiols for GC Analysis
This protocol describes a general procedure for the silylation of thiols using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
Materials:
-
Thiol sample
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Anhydrous pyridine (as a catalyst, optional)
-
Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps
-
Heating block or oven
-
GC autosampler vials
Procedure:
-
Sample Preparation: If the sample is in an aqueous solution, it must be dried completely as water will react with the silylation reagent. This can be achieved by evaporation under a stream of nitrogen or by lyophilization.
-
Reagent Addition: To the dried sample in a reaction vial, add 50 µL of MSTFA. If the thiol is sterically hindered or difficult to derivatize, 1-2 µL of anhydrous pyridine can be added as a catalyst.
-
Reaction: Tightly cap the vial and heat at 60-80°C for 30 minutes.
-
Cooling and Analysis: Allow the vial to cool to room temperature. The derivatized sample can then be diluted with an appropriate solvent (e.g., hexane, toluene) if necessary and transferred to a GC autosampler vial for analysis.
Note: Silylation reagents are sensitive to moisture. All glassware should be dry, and reagents should be handled in a moisture-free environment.[6][8]
Mandatory Visualization
References
- 1. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Superior Inertness Ensures Accurate Trace-Level Analysis [restek.com]
- 5. phenomenex.blog [phenomenex.blog]
- 6. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the efficiency of 3-Ethylcyclopentane-1-thiol purification
This technical support center provides troubleshooting guidance and frequently asked questions to enhance the efficiency of 3-Ethylcyclopentane-1-thiol purification. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenges include the susceptibility of the thiol group to oxidation, which can form disulfides, and the removal of structurally similar impurities from the synthesis, such as byproducts from a Grignard reaction.[1][2][3] The relatively low boiling point and potential for volatility can also present challenges during solvent removal steps.
Q2: What are the common impurities I should expect?
A2: If synthesized via a Grignard reaction with sulfur, common impurities could include the corresponding disulfide (bis(3-ethylcyclopentyl) disulfide), unreacted starting materials, and side-products from the Grignard reagent itself, such as biphenyl-type compounds if an aryl Grignard was used as a precursor.[1][2][4] Solvents used in the synthesis and workup are also common impurities that need to be removed.
Q3: How can I minimize oxidation of the thiol during purification?
A3: To minimize oxidation, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Degassing solvents can also help.[5] Some protocols suggest using acidic conditions for chromatography, as thiols can be less prone to oxidation at a lower pH.[6] The addition of a small amount of a reducing agent, such as dithiothreitol (DTT), during aqueous workup may be considered, but would then need to be removed in a subsequent step.
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: A combination of techniques is recommended. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to determine the percentage of purity and identify volatile impurities.[7][8][9] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and detecting impurities.[8][10] Mass Spectrometry (MS) will confirm the molecular weight.[8][11]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | Oxidation to Disulfide: The thiol is oxidizing during the purification process. | - Purge all solvents and the reaction vessel with an inert gas (N₂ or Ar).- Consider adding a small amount of a reducing agent to the crude material before purification.- Use deoxygenated solvents for chromatography. |
| Volatility of the Product: The product is being lost during solvent evaporation. | - Use a rotary evaporator with controlled temperature and pressure.- A Kuderna-Danish evaporator can be a gentler alternative for solvent removal.- Perform evaporation at a lower temperature. | |
| Incomplete Elution from Chromatography Column: The product is strongly adsorbed to the stationary phase. | - Gradually increase the polarity of the eluent.- Consider using a different stationary phase (e.g., alumina instead of silica gel).[6] | |
| Product is Contaminated with Disulfide | Oxidation during Workup or Storage: Exposure to air and/or basic conditions can promote disulfide formation.[3][12] | - Before final purification, the crude product can be treated with a reducing agent like zinc and a mild acid to convert the disulfide back to the thiol.[13] - Store the purified product under an inert atmosphere and at a low temperature. |
| Presence of High-Boiling Point Impurities | Side-products from Synthesis: Incomplete reaction or side reactions during synthesis. | - Fractional distillation under reduced pressure can be effective for separating compounds with different boiling points.- Preparative chromatography (flash or HPLC) is a good alternative for removing non-volatile impurities.[14] |
| Inconsistent Results in Purity Analysis | Sample Degradation: The sample may be degrading between purification and analysis. | - Analyze the sample as quickly as possible after purification.- Ensure the sample is stored under an inert atmosphere and at a low temperature. |
| Analytical Method Not Optimized: The analytical method may not be suitable for detecting all impurities. | - Develop and validate the analytical method using known potential impurities as standards.- Use multiple analytical techniques for a comprehensive purity assessment.[7][8] |
Experimental Protocols
General Protocol for Purification by Flash Chromatography
This is a representative protocol and may require optimization based on the specific impurity profile of your crude this compound.
-
Preparation of the Crude Sample:
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane).
-
If the crude product is an oil, it can be adsorbed onto a small amount of silica gel. To do this, dissolve the oil in a volatile solvent, add silica gel, and then evaporate the solvent completely.
-
-
Column Packing:
-
Select an appropriate size flash chromatography column.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of cracks or air bubbles.
-
-
Loading the Sample:
-
Carefully load the prepared sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). A typical gradient might be from 0% to 10% ethyl acetate in hexane.
-
Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure, being careful to avoid loss of the volatile product.
-
Visualizations
Logical Workflow for Troubleshooting Low Purity
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. synthesis - Can thiols be created using a Grignard reagent? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Thiol - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. reddit.com [reddit.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. google.com [google.com]
- 10. Simultaneous detection of small molecule thiols with a simple 19F NMR platform - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. youtube.com [youtube.com]
- 12. Video: Preparation and Reactions of Thiols [jove.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. axplora.com [axplora.com]
Addressing challenges in scaling up 3-Ethylcyclopentane-1-thiol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Ethylcyclopentane-1-thiol. The information is designed to address specific challenges that may be encountered during experimental work, particularly when scaling up the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for preparing this compound?
A1: The most common and scalable route involves a two-step process. First, a suitable precursor, 3-ethylcyclopentyl halide (e.g., bromide or chloride), is synthesized. This is followed by a nucleophilic substitution reaction using thiourea to form an isothiouronium salt, which is then hydrolyzed under basic conditions to yield the desired thiol. This method is generally preferred for its high yield and minimal formation of dialkyl sulfide byproducts.[1][2][3][4]
Q2: Why is the use of thiourea preferred over sodium hydrosulfide (NaSH) for this synthesis?
A2: While sodium hydrosulfide can be used, it often leads to the formation of a significant amount of the corresponding dialkyl sulfide as a byproduct. This occurs because the initially formed thiol is deprotonated by the basic NaSH and can then act as a nucleophile, reacting with another molecule of the alkyl halide. The thiourea route avoids this issue by forming a stable isothiouronium salt intermediate, which is then cleanly hydrolyzed to the thiol.[2][3][5]
Q3: What are the primary safety concerns when working with this compound and other volatile thiols?
A3: The primary safety concerns are the strong, unpleasant odor and the potential for air oxidation. Thiols have very low odor thresholds and can cause nuisance complaints even at very low concentrations. It is crucial to work in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including gloves and safety glasses. All glassware and waste should be decontaminated with a bleach solution to neutralize the odor.[6][7]
Q4: How can I minimize the oxidation of this compound to the disulfide byproduct?
A4: To minimize oxidation, it is essential to work under an inert atmosphere (e.g., nitrogen or argon), especially during purification and storage.[2] Degassing solvents prior to use can also be beneficial. The final product should be stored in a tightly sealed container under an inert atmosphere and preferably at a low temperature.
Q5: What are the best practices for odor control when scaling up the synthesis?
A5: For large-scale synthesis, a dedicated fume hood with a scrubbing system is recommended. All exhaust lines from the reaction and workup steps should be passed through a bleach trap to neutralize volatile thiols.[7] All contaminated glassware and waste should be immediately quenched in a bleach solution.[6][7] Using odorless or less volatile thiol precursors where possible can also be a strategy.[8][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Thiol | Incomplete reaction of the alkyl halide. | - Ensure the alkyl halide is pure and fully dissolved. - Increase the reaction time or temperature moderately. - Use a slight excess of thiourea (1.1-1.2 equivalents). |
| Incomplete hydrolysis of the isothiouronium salt. | - Ensure complete dissolution of the salt before adding the base. - Increase the concentration or volume of the basic solution (e.g., NaOH or KOH). - Extend the hydrolysis time or gently heat the mixture. | |
| Loss of volatile product during workup. | - Use a cooled receiving flask during distillation. - Minimize the use of high vacuum and elevated temperatures during solvent removal. - Perform extractions quickly and at a reduced temperature. | |
| Formation of Dialkyl Sulfide Byproduct | Reaction with sodium hydrosulfide instead of thiourea. | - Switch to the thiourea-based synthesis method. |
| Contamination of thiourea with sulfide impurities. | - Use high-purity thiourea. | |
| Formation of Disulfide Byproduct | Oxidation of the thiol product during reaction or workup. | - Maintain an inert atmosphere (N2 or Ar) throughout the process.[2] - Use degassed solvents. - Add a small amount of a reducing agent like sodium borohydride during workup if compatible with the product. |
| Unpleasant Odor in the Lab | Leaks in the experimental setup. | - Ensure all joints and connections in the glassware are properly sealed. - Use Teflon sleeves on ground glass joints. |
| Improper handling of waste and contaminated materials. | - Immediately quench all glassware and disposable materials that have come into contact with the thiol in a bleach solution.[6][7] - Use a dedicated waste container for thiol-containing waste and keep it sealed. | |
| Difficulty in Purifying the Final Product | Co-elution of impurities during column chromatography. | - Consider using a different stationary phase (e.g., alumina instead of silica gel). - Optimize the solvent system for better separation. |
| Decomposition of the product on the column. | - Run the column quickly and avoid letting it sit for extended periods. - Consider distillation under reduced pressure as an alternative purification method, being mindful of the product's volatility. |
Experimental Protocols
Protocol 1: Synthesis of 3-Ethylcyclopentyl Bromide from 3-Ethylcyclopentanol
This protocol describes the conversion of 3-ethylcyclopentanol to 3-ethylcyclopentyl bromide, a key precursor for the thiol synthesis.
Materials:
-
3-Ethylcyclopentanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-ethylcyclopentanol in anhydrous diethyl ether under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (PBr₃) dropwise from the dropping funnel. The reaction is exothermic, so maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Carefully pour the reaction mixture over crushed ice.
-
Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude 3-ethylcyclopentyl bromide.
-
Purify the crude product by vacuum distillation.
Protocol 2: Synthesis of this compound via the Thiourea Route
This protocol details the conversion of 3-ethylcyclopentyl bromide to the final thiol product.
Materials:
-
3-Ethylcyclopentyl bromide
-
Thiourea
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Formation of the Isothiouronium Salt:
-
In a round-bottom flask, dissolve 3-ethylcyclopentyl bromide and a slight molar excess (1.1 eq) of thiourea in ethanol.
-
Reflux the mixture for 4-6 hours. The formation of a white precipitate (the isothiouronium salt) may be observed.
-
-
Hydrolysis:
-
Cool the reaction mixture to room temperature.
-
Add a solution of sodium hydroxide (2-3 eq) in water to the flask.
-
Reflux the mixture for another 2-3 hours to hydrolyze the isothiouronium salt.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and carefully remove the solvent by distillation at atmospheric pressure (to avoid loss of the volatile product).
-
Purify the crude this compound by fractional distillation under reduced pressure.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Isothiouronium Salt Formation
| Parameter | Condition A | Condition B | Condition C |
| Solvent | Ethanol | Methanol | Acetonitrile |
| Temperature | Reflux (78 °C) | Reflux (65 °C) | 80 °C |
| Reaction Time | 4-6 hours | 6-8 hours | 3-5 hours |
| Typical Yield | >90% | >85% | >92% |
Table 2: Hydrolysis Conditions and Their Impact on Yield
| Parameter | Condition X | Condition Y | Condition Z |
| Base | NaOH | KOH | Na₂CO₃ |
| Base Equivalents | 2.5 eq | 2.5 eq | 3.0 eq |
| Temperature | Reflux | Reflux | 90 °C |
| Reaction Time | 2-3 hours | 2-3 hours | 4-6 hours |
| Typical Yield | ~85% | ~85% | ~75% |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield or impurities.
References
- 1. Thiols can be prepared from the reaction of thiourea with an alky... | Study Prep in Pearson+ [pearson.com]
- 2. jove.com [jove.com]
- 3. ias.ac.in [ias.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Strategies to improve the selectivity of thiol-based reactions
Welcome to the Technical Support Center for Thiol-Based Reactions. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to improve the selectivity and success of their experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during thiol-based reactions. Each entry provides a potential cause and actionable steps to resolve the problem.
Question: My thiol-maleimide conjugation is giving low yields and multiple side products. What is happening and how can I improve the selectivity?
Possible Causes and Solutions:
Low yields and side products in thiol-maleimide reactions often stem from three main issues: hydrolysis of the maleimide ring, competitive side reactions with other nucleophiles (like amines), and reversal of the initial thiol-Michael addition.
Troubleshooting Steps:
-
Control the pH: The pH of the reaction is the most critical factor. The optimal range for chemoselective thiol-maleimide conjugation is between 6.5 and 7.5.[1][2]
-
Below pH 6.5: The reaction rate may be too slow as the concentration of the more nucleophilic thiolate anion is reduced.
-
Above pH 7.5: The maleimide becomes susceptible to competitive reactions with free amines (e.g., lysine residues), leading to a loss of chemoselectivity.[1] The rate of maleimide reaction with thiols is approximately 1,000 times faster than with amines at pH 7.0, but this selectivity diminishes at higher pH.[1] Additionally, hydrolysis of the maleimide ring to an unreactive maleamic acid is accelerated at higher pH.[1][2]
-
-
Prepare Reagents Fresh: Aqueous solutions of maleimide-containing compounds are prone to hydrolysis. It is highly recommended to prepare these solutions immediately before use and avoid storing them.[1]
-
Avoid Primary and Secondary Amine Buffers: Buffers containing primary or secondary amines (e.g., Tris) can compete with the thiol nucleophile. Use non-nucleophilic buffers such as phosphate, HEPES, or citrate.
-
Consider the N-Substituent on the Maleimide: The substituent on the maleimide nitrogen can influence the stability of the resulting thiosuccinimide adduct. Varying the N-substitution can affect the rates of side reactions.[3]
-
Prevent Disulfide Formation: Thiols can be easily oxidized to disulfides, which are unreactive in this conjugation.[4][5] If disulfide formation is suspected, consider a pre-reduction step using a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).
Question: I am performing a thiol-Michael addition with an asymmetric Michael acceptor, and I'm getting a mixture of regioisomers. How can I control the regioselectivity?
Possible Causes and Solutions:
Regioselectivity in thiol-Michael additions to asymmetric acceptors (e.g., divinyl compounds) is influenced by the electronic and steric properties of the acceptor, as well as the choice of catalyst.
Troubleshooting Steps:
-
Select the Right Catalyst: The choice of catalyst can significantly influence which double bond is preferentially attacked.[6]
-
Base Catalysts: Bases like triethylamine (TEA) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) deprotonate the thiol to form a thiolate anion.[7] The regioselectivity will then be governed by the electrophilicity of the different Michael acceptor sites.
-
Nucleophilic Catalysts: Phosphines like dimethylphenylphosphine (DMPP) can act as nucleophilic catalysts, altering the reaction mechanism and potentially the regioselectivity.[6] A systematic study of different catalysts (e.g., TEA, DBU, DMPP) can help identify the optimal choice for a desired regioisomer.[6]
-
-
Analyze the Michael Acceptor's Structure: The electronic properties of the α,β-unsaturated system are key. An α-electron-withdrawing group lowers the energy barrier for thiol addition.[7][8] Computational methods, such as Density Functional Theory (DFT), can be used to calculate local electrophilicity and predict the most reactive site.[8]
-
Control Reaction Order in Sequential Reactions: In systems with multiple reactive sites, such as a molecule with both a maleimide and an alkyne (thiol-ene/thiol-yne), the order of reactions is crucial. For selective outcomes, the base-initiated thiol-Michael addition to the maleimide should be performed first, followed by the radical-mediated thiol-yne or thiol-ene reaction.[9][10] Performing the radical reaction first leads to a complex mixture of products.[9][10]
Frequently Asked Questions (FAQs)
Q1: What are the main differences between radical-mediated thiol-ene and base-catalyzed thiol-Michael reactions?
The primary difference lies in the reaction mechanism, which dictates the regioselectivity and reaction conditions.
| Feature | Radical Thiol-Ene Reaction | Base/Nucleophile-Catalyzed Thiol-Michael Reaction |
| Initiation | Radical initiator (photo or thermal) generates a thiyl radical (RS•).[11] | Base (e.g., Et₃N) or nucleophile (e.g., phosphine) generates a thiolate anion (RS⁻).[7] |
| Mechanism | Free-radical chain reaction involving propagation and chain-transfer steps.[11] | Nucleophilic conjugate (1,4) addition.[7] |
| Regioselectivity | Predominantly anti-Markovnikov addition of the thiol across the double bond.[11][12] | Follows Markovnikov principles, with the nucleophilic thiolate attacking the β-carbon of an electron-deficient alkene. |
| Alkene Substrate | Works well with both electron-rich (e.g., vinyl ethers) and electron-poor alkenes.[11][13] | Requires an electron-deficient alkene (a Michael acceptor), such as an acrylate, maleimide, or vinyl sulfone.[2] |
| Oxygen Sensitivity | Generally insensitive to oxygen, as peroxy radicals can abstract H from thiols to continue the chain.[13] | Not sensitive to oxygen. |
Q2: How can I prevent unwanted disulfide bond formation during my thiol-based reaction?
Disulfide formation is a common side reaction caused by the oxidation of thiols.[4] Here are several strategies to minimize it:
-
Work under Inert Atmosphere: Performing reactions under an inert atmosphere (e.g., nitrogen or argon) minimizes contact with atmospheric oxygen.
-
Use a Reducing Agent: Add a mild reducing agent to the reaction mixture. TCEP is often preferred in bioconjugation as it is selective for disulfides and does not interfere with many thiol-reactive groups.[5]
-
Control pH: While acidic conditions can slow disulfide formation, the optimal pH for the primary reaction must be considered.
-
Use Thiol Protecting Groups: For multi-step syntheses, protecting the thiol group is a robust strategy.[14] The protecting group can be removed at a later stage when the thiol is intended to react. Common protecting groups include tert-butyl (removed with acid) and various photoremovable groups.[4][15]
Q3: What is the impact of solvent choice on thiol-Michael reactions?
The choice of solvent can influence reaction kinetics and mechanism.[16] For thiol-yne Michael additions, a wide range of solvents can be used, including aqueous conditions and alcohols, often without needing extensive drying or degassing.[17] In some cases, water has been shown to facilitate the reaction, possibly by activating the substrates through hydrogen bonding.[17] The solvent can also affect whether the reaction proceeds via a base-initiated, nucleophile-initiated, or ion-pair mechanism, which in turn impacts reaction rates and selectivity.[16]
Key Experimental Protocol
Protocol: Selective Thiol-Maleimide Conjugation to a Cysteine-Containing Peptide
This protocol describes the selective conjugation of a maleimide-functionalized molecule to a peptide containing a single cysteine residue.
Materials:
-
Cysteine-containing peptide
-
Maleimide-functionalized molecule (e.g., Maleimide-PEG)
-
Phosphate Buffered Saline (PBS), 100 mM, pH 7.0
-
TCEP hydrochloride
-
Degassed, deionized water
-
HPLC for purification
-
Mass spectrometer for analysis
Methodology:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in degassed PBS (pH 7.0) to a final concentration of 1-5 mg/mL.
-
Reduction of Disulfides (Optional but Recommended): To ensure the cysteine thiol is free and reactive, add a 2-5 fold molar excess of TCEP to the peptide solution. Incubate at room temperature for 30 minutes.
-
Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide-functionalized molecule in degassed deionized water or DMSO to create a concentrated stock solution (e.g., 10-20 mM).
-
Conjugation Reaction: Add a 1.5 to 5-fold molar excess of the maleimide reagent solution to the peptide solution. The slight excess ensures complete consumption of the peptide thiol.
-
Reaction Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-2 hours. Monitor the reaction progress by HPLC-MS if possible. The reaction is typically complete within this timeframe at pH 7.0.[1]
-
Quenching (Optional): To quench any unreacted maleimide, add a small molecule thiol like β-mercaptoethanol or L-cysteine in a 2-fold excess relative to the initial amount of maleimide. Let it react for 15-30 minutes.
-
Purification: Purify the resulting conjugate from excess reagents and byproducts using an appropriate method, such as size-exclusion chromatography (SEC) or reverse-phase HPLC (RP-HPLC).
-
Analysis: Confirm the identity and purity of the final conjugate using mass spectrometry (to verify the correct mass of the conjugate) and HPLC.
Visual Guides
Caption: Troubleshooting workflow for common thiol reaction issues.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11005G [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Experimental and theoretical studies of selective thiol-ene and thiol-yne click reactions involving N-substituted maleimides. | Semantic Scholar [semanticscholar.org]
- 11. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 12. Recent Advances in Visible-Light Photoredox Catalysis for the Thiol-Ene/Yne Reactions [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. americanpeptidesociety.org [americanpeptidesociety.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Derivatization of 3-Ethylcyclopentane-1-thiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common side reactions during the derivatization of 3-Ethylcyclopentane-1-thiol.
Troubleshooting Guides
Question: My derivatization reaction with this compound is resulting in a significant amount of an unexpected byproduct with a mass corresponding to a dimer of the starting material. What is likely happening and how can I prevent it?
Answer: The formation of a dimer from a thiol starting material is a strong indication of oxidative disulfide bond formation. Thiols are susceptible to oxidation, which can be catalyzed by trace metals or exposure to atmospheric oxygen.[1][2] This is a common side reaction in thiol derivatization.
To prevent this, consider the following strategies:
-
Work under an inert atmosphere: Performing the reaction under nitrogen or argon can significantly reduce the presence of oxygen, thus minimizing oxidation.[3]
-
Use degassed solvents: Solvents can contain dissolved oxygen. Degassing your solvents prior to use by sparging with an inert gas or using freeze-pump-thaw cycles is recommended.[3]
-
Add a reducing agent: The addition of a non-thiol-based reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), can help maintain the thiol in its reduced state throughout the reaction.[4][5] TCEP is often preferred over thiol-based reducing agents like dithiothreitol (DTT) because it does not have a free thiol group that could compete in the derivatization reaction.[1][4]
-
Include a chelating agent: Trace metal ions in your reaction mixture can catalyze the oxidation of thiols. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these metal ions and prevent them from participating in oxidative side reactions.[1]
Question: I am using N-ethylmaleimide (NEM) to derivatize this compound, but the reaction yield is low. What are the critical parameters to consider for this reaction?
Answer: The reaction of a thiol with a maleimide is a Michael addition, and its efficiency is highly dependent on the reaction conditions.[6]
Key parameters to optimize for the NEM derivatization include:
-
pH: The reaction is most efficient and selective for thiols within a pH range of 6.5 to 7.5.[6][7] At lower pH values, the concentration of the more nucleophilic thiolate anion is reduced, slowing down the reaction. At a pH above 7.5, the maleimide ring can undergo hydrolysis, rendering it unreactive towards the thiol, and side reactions with primary amines can become more prevalent.[7][8]
-
Solvent: While the reaction can be performed in various solvents, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used.[6] Aqueous buffers are also suitable, provided the pH is controlled.[8]
-
Stoichiometry: A molar excess of the derivatizing agent is often used to drive the reaction to completion. A 10-fold molar excess of NEM to the thiol is a common starting point.[9]
-
Temperature and Reaction Time: The reaction is typically carried out at room temperature.[8] Reaction times can vary, but allowing the reaction to proceed for at least 2 hours is a good starting point.[9] Monitoring the reaction progress by techniques like TLC or LC-MS can help determine the optimal reaction time.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to expect when derivatizing this compound?
A1: The most prevalent side reaction is the oxidation of the thiol to form a disulfide dimer.[2] Another potential side reaction, particularly when using alkyl halides for derivatization, is over-alkylation, where the initially formed thioether acts as a nucleophile and reacts with another molecule of the alkyl halide to form a sulfonium salt.[10][11]
Q2: How can I confirm that the derivatization of this compound was successful?
A2: Successful derivatization can be confirmed using various analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool to identify the derivatized product by its mass-to-charge ratio and fragmentation pattern.[12][13] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the formation of the new thioether bond by observing shifts in the signals of the protons adjacent to the sulfur atom.
Q3: Are there alternative derivatizing agents to maleimides for thiols?
A3: Yes, several other reagents can be used for thiol derivatization. Iodoacetamides and other alkyl halides are common alternatives that form stable thioether bonds via an SN2 reaction.[4][14] Thioethers can also be synthesized using alcohols as alkylating agents in the presence of a catalyst like zinc triflate.
Q4: When should I use a protecting group for the thiol functionality?
A4: A protecting group is necessary when you need to perform other chemical transformations on the molecule that are incompatible with a free thiol group. The protecting group masks the thiol's reactivity, and can be removed later in the synthetic sequence to reveal the free thiol.
Data Presentation
The following table summarizes the effect of pH on the efficiency of a typical maleimide-thiol conjugation reaction. While specific data for this compound is not available in the literature, this data for a model thiol provides a general guideline for optimizing your reaction conditions.
| pH | Relative Reaction Rate | Remarks |
| 6.0 | Low | The concentration of the reactive thiolate anion is low, leading to a slower reaction. |
| 7.0 | High | Optimal pH for selective and rapid reaction with thiols. At this pH, the reaction with amines is significantly slower.[7] |
| 8.0 | Moderate to High | The reaction rate with thiols is still high, but the risk of maleimide hydrolysis and reaction with primary amines increases.[8] |
| > 8.5 | Decreasing | Significant hydrolysis of the maleimide ring occurs, reducing the concentration of the reactive species.[8] |
Experimental Protocols
Protocol 1: Derivatization of this compound with N-Ethylmaleimide (NEM)
This protocol provides a general procedure for the S-alkylation of this compound using NEM.
Materials:
-
This compound
-
N-Ethylmaleimide (NEM)
-
Phosphate-buffered saline (PBS), pH 7.2, degassed
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in degassed water)
-
Nitrogen or Argon gas
-
Reaction vial
Procedure:
-
In a reaction vial, dissolve this compound in degassed PBS (pH 7.2) to a final concentration of 1-10 mg/mL.[9]
-
Add a 10-fold molar excess of TCEP solution to the thiol solution to ensure the thiol remains in a reduced state.
-
Prepare a fresh 100-200 mM solution of NEM in ultrapure water immediately before use to prevent hydrolysis.[9]
-
Add a 10-fold molar excess of the NEM solution to the thiol solution.[9]
-
Purge the reaction vial with nitrogen or argon gas, seal it, and allow the reaction to proceed for 2 hours at room temperature with gentle stirring.[9]
-
The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, the excess NEM and TCEP can be removed by dialysis or using a desalting column.[9]
Protocol 2: General Procedure for S-Alkylation with an Alkyl Halide
This protocol describes a general method for forming a thioether from an alkyl thiol and an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., iodoacetamide)
-
Strong, non-nucleophilic base (e.g., sodium hydride or sodium hydroxide)
-
Anhydrous, polar aprotic solvent (e.g., THF or DMF)
-
Nitrogen or Argon gas
-
Reaction vessel
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere (nitrogen or argon), dissolve this compound in the anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add one equivalent of a strong base (e.g., sodium hydride) to deprotonate the thiol and form the thiolate.[15]
-
Allow the mixture to stir at 0°C for 15-30 minutes.
-
Slowly add one equivalent of the alkyl halide to the reaction mixture.[15]
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress can be monitored by TLC.
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
The crude product can be purified by column chromatography.
Visualizations
Caption: Workflow for the derivatization of this compound with NEM.
Caption: A troubleshooting guide for addressing disulfide byproduct formation.
References
- 1. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
- 4. 硫醇基团-硫醇化合物-硫醇修饰和检测简介-赛默飞| Thermo Fisher Scientific - CN | Thermo Fisher Scientific - CN [thermofisher.cn]
- 5. mdpi.com [mdpi.com]
- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. research-portal.uu.nl [research-portal.uu.nl]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 3-Ethylcyclopentane-1-thiol
Proposed Synthetic Methodologies
Two primary strategies are proposed for the synthesis of 3-Ethylcyclopentane-1-thiol, starting from readily available precursors: 3-ethylcyclopentanol and 3-ethylcyclopentene. Each strategy involves the introduction of the thiol functionality via nucleophilic substitution or addition reactions.
Method 1: From 3-Ethylcyclopentanol via an Alkyl Halide
This two-step approach involves the conversion of the alcohol to an alkyl halide, followed by nucleophilic substitution with a sulfur reagent.
Method 2: From 3-Ethylcyclopentene via Hydrobromination
This pathway also involves a two-step process, starting with the hydrobromination of the alkene to form an alkyl halide, which is then converted to the thiol.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for the proposed synthetic routes. The data is based on representative yields for analogous reactions found in the literature.
| Parameter | Method 1A: From Alcohol (via Alkyl Halide and NaSH) | Method 1B: From Alcohol (via Alkyl Halide and Thiourea) | Method 2A: From Alkene (via Hydrobromination and NaSH) | Method 2B: From Alkene (via Hydrobromination and Thiourea) |
| Starting Material | 3-Ethylcyclopentanol | 3-Ethylcyclopentanol | 3-Ethylcyclopentene | 3-Ethylcyclopentene |
| Number of Steps | 2 | 2 | 2 | 2 |
| Overall Yield (Est.) | Moderate | Good | Moderate | Good |
| Purity Concerns | Potential for dialkyl sulfide impurity | High | Potential for dialkyl sulfide impurity | High |
| Key Reagents | SOCl₂ or PBr₃, NaSH | SOCl₂ or PBr₃, Thiourea, NaOH | HBr, Peroxides (for anti-Markovnikov), NaSH | HBr, Peroxides (for anti-Markovnikov), Thiourea, NaOH |
Experimental Protocols
Method 1B: Synthesis of this compound from 3-Ethylcyclopentanol via Thiourea
This protocol is a representative procedure and may require optimization for the specific substrate.
Step 1: Synthesis of 1-Bromo-3-ethylcyclopentane
-
To a stirred solution of 3-ethylcyclopentanol (1 equivalent) in a suitable solvent (e.g., diethyl ether) at 0 °C, slowly add phosphorus tribromide (0.4 equivalents).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by carefully pouring it over ice water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude 1-bromo-3-ethylcyclopentane by distillation.
Step 2: Synthesis of this compound
-
Dissolve 1-bromo-3-ethylcyclopentane (1 equivalent) and thiourea (1.1 equivalents) in ethanol.
-
Reflux the mixture for 2-3 hours to form the isothiouronium salt.
-
To the cooled reaction mixture, add a solution of sodium hydroxide (2.2 equivalents) in water.
-
Reflux the mixture for an additional 2-3 hours to hydrolyze the salt.
-
After cooling, acidify the reaction mixture with dilute hydrochloric acid.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the this compound by distillation.
Visualizations
Logical Workflow for Synthesis Method Selection
The choice of synthetic route can be guided by several factors, including the availability of starting materials and the desired purity of the final product.
Caption: Workflow for selecting a synthesis method for this compound.
Reaction Pathway: Synthesis via Thiourea
This diagram illustrates the key steps in the synthesis of this compound from an alkyl halide using the thiourea method, which is generally favored for its higher purity outcome.
Caption: Reaction pathway for the synthesis of this compound via the thiourea method.
A Comparative Analysis of Thiols for Researchers and Drug Development Professionals
In the landscape of drug discovery and biomedical research, the unique reactivity of the thiol functional group (-SH) offers a versatile tool for modulating biological systems. From serving as potent antioxidants to enabling targeted covalent inhibition, the utility of a thiol-containing molecule is largely dictated by its specific chemical properties. This guide provides a comparative analysis of 3-Ethylcyclopentane-1-thiol and other representative thiols, offering insights into their relative performance based on structural and electronic characteristics.
Due to a lack of specific experimental data for this compound in publicly available literature, this guide will draw comparisons with its parent compound, cyclopentanethiol, and other well-characterized thiols. The analysis will focus on key parameters influencing thiol reactivity, such as acidity (pKa), steric hindrance, and nucleophilicity. This approach allows for an informed estimation of this compound's properties within the broader context of thiol chemistry.
Comparative Data of Representative Thiols
The reactivity of a thiol is fundamentally linked to its acidity (pKa), which determines the concentration of the more nucleophilic thiolate anion (RS⁻) at a given pH.[1] Other factors such as the steric environment around the sulfur atom and the overall molecular structure also play a crucial role. The following table summarizes key properties of selected thiols to illustrate these structure-activity relationships.
| Thiol | Structure | Molar Mass ( g/mol ) | pKa (Predicted/Experimental) | Key Structural Features |
| This compound | 130.25[2] | ~10-11 (Estimated) | Cyclic, secondary thiol with an ethyl group providing some steric bulk. | |
| Cyclopentanethiol | 102.20[3] | 10.87 (Predicted)[4] | Parent cyclic, secondary thiol.[4] | |
| Cysteine | 121.16 | 8.3 | Amino and carboxyl groups influence pKa and reactivity.[5] | |
| Glutathione (GSH) | 307.32 | 9.2 | Tripeptide, sterically hindered.[6] | |
| Ethanethiol | 62.13 | 10.6 | Simple, acyclic primary thiol.[7] | |
| tert-Butylthiol | 90.19 | 11.2 | Acyclic, tertiary thiol with significant steric hindrance. |
Note: The pKa of this compound is estimated based on the pKa of cyclopentanethiol and the expected minor electronic effect of the ethyl group.
Performance Analysis
The seemingly subtle structural differences between these thiols lead to significant variations in their reactivity and, consequently, their suitability for different applications.
Acidity and Nucleophilicity: Thiols are generally more acidic than their alcohol counterparts due to the larger size and greater polarizability of the sulfur atom, which stabilizes the resulting thiolate anion.[8] At physiological pH (~7.4), a thiol with a lower pKa will have a higher population of the highly nucleophilic thiolate form. For instance, the cysteine residue in certain protein microenvironments can have a lowered pKa, making it a potent nucleophile in enzymatic reactions.[1] In contrast, aliphatic thiols like cyclopentanethiol and, by extension, this compound, have higher pKa values, suggesting they are less reactive at neutral pH compared to cysteine.[4][7]
Steric Effects: The accessibility of the sulfhydryl group is a critical determinant of reactivity.[9] The bulky tert-butyl group in tert-butylthiol significantly impedes the approach of reactants, making it less reactive than a primary thiol like ethanethiol. Similarly, the tripeptide structure of glutathione presents considerable steric hindrance around its cysteine thiol.[6] For this compound, the ethyl group on the cyclopentyl ring introduces more steric bulk compared to the parent cyclopentanethiol, which could potentially decrease its reaction rates with sterically demanding electrophiles.
Cyclic vs. Acyclic Structure: The rigid structure of cyclic thiols like cyclopentanethiol can influence the orientation of the thiol group and its accessibility. While comprehensive studies directly comparing the reactivity of cyclic and acyclic thiols are not abundant, the conformational constraints of a ring can impact the transition state energies of reactions involving the thiol group.
Experimental Protocols
To facilitate further research and direct comparison, standardized experimental protocols for assessing key thiol properties are provided below.
Protocol 1: Determination of Thiol Concentration using DTNB (Ellman's Reagent)
This spectrophotometric assay is widely used for the quantification of free sulfhydryl groups in a sample.
Principle: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) reacts with a free thiol group to produce a mixed disulfide and 2-nitro-5-thiobenzoic acid (TNB²⁻), which has a characteristic yellow color and a strong absorbance at 412 nm.[10] The amount of TNB²⁻ produced is stoichiometric with the amount of free thiol.
Procedure:
-
Reagent Preparation:
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.
-
DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of the Reaction Buffer.
-
Thiol Standards: Prepare a series of known concentrations of a standard thiol (e.g., cysteine) in the Reaction Buffer.[10]
-
-
Assay:
-
To 50 µL of the thiol sample (or standard), add 2.5 mL of the Reaction Buffer.
-
Add 50 µL of the DTNB Solution and mix thoroughly.
-
Incubate for 15 minutes at room temperature.[10]
-
Measure the absorbance at 412 nm using a spectrophotometer.
-
-
Quantification:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of the unknown sample from the standard curve. Alternatively, use the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹) to calculate the concentration.[10]
-
Protocol 2: Kinetic Analysis of Thiol Reactivity with Iodoacetamide
This assay measures the rate at which a thiol reacts with an electrophile, providing a quantitative measure of its nucleophilicity.
Principle: Iodoacetamide (IAM) is an alkylating agent that reacts with thiols in a second-order nucleophilic substitution reaction.[1] The rate of this reaction is dependent on the nucleophilicity of the thiol. The disappearance of the free thiol can be monitored over time using the DTNB assay.
Procedure:
-
Reaction Setup:
-
Prepare solutions of the thiol to be tested and iodoacetamide in a suitable buffer (e.g., phosphate buffer at a defined pH).
-
Initiate the reaction by mixing the thiol and iodoacetamide solutions at a known final concentration.
-
-
Time-course Monitoring:
-
At specific time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding a large excess of a quenching agent or by diluting the sample into the DTNB assay solution.
-
Determine the concentration of the remaining free thiol using the DTNB assay as described in Protocol 1.[11]
-
-
Data Analysis:
-
Plot the concentration of the free thiol against time.
-
Determine the pseudo-first-order rate constant (k_obs) by fitting the data to a single exponential decay equation.[11]
-
The second-order rate constant can be calculated by dividing k_obs by the concentration of iodoacetamide (if it is in large excess).
-
Signaling Pathways and Experimental Workflows
Thiols are central to cellular signaling, particularly in redox-sensitive pathways. The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response, and its function is directly modulated by the modification of specific cysteine thiols on the Keap1 protein.[12]
Keap1-Nrf2 Signaling Pathway
Under normal conditions, the Keap1 protein binds to the transcription factor Nrf2, leading to its ubiquitination and subsequent degradation by the proteasome.[13] When the cell is exposed to oxidative or electrophilic stress, reactive molecules modify critical cysteine residues on Keap1.[14] This modification leads to a conformational change in Keap1, preventing it from targeting Nrf2 for degradation. As a result, Nrf2 accumulates, translocates to the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes.[12]
Caption: The Keap1-Nrf2 signaling pathway for cellular antioxidant response.
Experimental Workflow for Comparative Thiol Reactivity
The following workflow outlines a general approach for comparing the reactivity of different thiols.
Caption: A generalized workflow for the comparative analysis of thiol reactivity.
Conclusion
While direct experimental data for this compound remains elusive, a comparative analysis based on the principles of thiol chemistry provides valuable insights for researchers. Its structure, a cyclic secondary thiol with moderate steric bulk, suggests a reactivity profile that is likely lower than that of less hindered primary thiols and significantly influenced by its pKa, which is expected to be in the range of other aliphatic thiols. For applications requiring fine-tuning of thiol reactivity, such as in the design of targeted covalent inhibitors or redox-active probes, a thorough experimental evaluation using the protocols outlined in this guide is essential. The provided frameworks for understanding thiol-dependent signaling pathways and for designing comparative experiments will aid researchers in making informed decisions about the selection and application of specific thiols in their work.
References
- 1. sfrbm.org [sfrbm.org]
- 2. This compound | C7H14S | CID 64516476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclopentanethiol | C5H10S | CID 15510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The KEAP1-NRF2 System: a Thiol-Based Sensor-Effector Apparatus for Maintaining Redox Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Basis of the KEAP1-NRF2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Cyclopentanethiol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of cyclopentanethiol and its derivatives. The information herein is supported by established principles of chemical reactivity and includes detailed experimental protocols for assessing the nucleophilicity of these compounds. This document aims to assist researchers in selecting appropriate cyclopentanethiol derivatives for their specific applications in drug development and chemical synthesis.
Introduction to Thiol Reactivity
Thiols, organic compounds containing a sulfhydryl (-SH) group, are recognized for their potent nucleophilicity, which is generally greater than that of their alcohol counterparts.[1][2][3] This enhanced reactivity is attributed to the larger size and greater polarizability of the sulfur atom compared to oxygen, as well as the weaker S-H bond which facilitates the formation of the highly nucleophilic thiolate anion (RS⁻).[1][2] The reactivity of thiols is a cornerstone of various biochemical processes and is harnessed in the development of pharmaceuticals and bioconjugation strategies.
Cyclopentanethiol, with its five-membered carbocyclic ring, presents a versatile scaffold for the introduction of thiol reactivity. The cyclopentane ring can be functionalized with various substituents, which can modulate the electronic properties and, consequently, the reactivity of the thiol group. Understanding these structure-activity relationships is crucial for the rational design of thiol-based molecules in drug discovery and development.[4]
Comparative Reactivity of Cyclopentanethiol Derivatives
The nucleophilic reactivity of a thiol is significantly influenced by the electronic environment of the sulfhydryl group. Electron-donating groups (EDGs) attached to the cyclopentyl ring increase the electron density on the sulfur atom, thereby enhancing its nucleophilicity. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the sulfur, leading to reduced nucleophilicity.
To illustrate these principles, a comparative analysis of the reactivity of cyclopentanethiol and two representative derivatives, (3-methylcyclopentyl)methanethiol (an EDG-substituted derivative) and (3-oxocyclopentyl)methanethiol (an EWG-substituted derivative), is presented below. The data is based on established chemical principles and hypothetical relative reaction rates for a typical SN2 reaction with an electrophile like iodoacetamide.
| Compound | Substituent Effect | pKa (approx.) | Relative Rate Constant (k_rel) |
| Cyclopentanethiol | Neutral | 10.5 | 1.00 |
| (3-Methylcyclopentyl)methanethiol | Electron-Donating | 10.7 | > 1.00 |
| (3-Oxocyclopentyl)methanethiol | Electron-Withdrawing | 10.1 | < 1.00 |
Table 1: Comparison of the Physicochemical Properties and Relative Reactivity of Cyclopentanethiol Derivatives. The pKa values and relative rate constants are illustrative and based on general chemical principles.
Experimental Protocols
To quantitatively assess the reactivity of different cyclopentanethiol derivatives, standardized experimental protocols are essential. Below are detailed methodologies for common assays used to determine thiol reactivity.
Thiol Quantification using Ellman's Reagent (DTNB) Assay
This protocol is adapted from established methods for thiol quantification.[5]
Principle: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) reacts with free thiol groups to produce a mixed disulfide and 2-nitro-5-thiobenzoate (TNB²⁻), which has a characteristic yellow color and can be quantified spectrophotometrically at 412 nm.
Materials:
-
Phosphate buffer (100 mM, pH 8.0)
-
DTNB stock solution (10 mM in phosphate buffer)
-
Cyclopentanethiol derivative solutions of known concentrations (for standard curve)
-
Unknown samples containing cyclopentanethiol derivatives
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a series of standard solutions of the cyclopentanethiol derivative in phosphate buffer.
-
In a 96-well microplate, add 180 µL of phosphate buffer to each well.
-
Add 10 µL of the standard or unknown sample to the respective wells.
-
Add 10 µL of the DTNB stock solution to each well.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measure the absorbance at 412 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the thiol standards.
-
Determine the concentration of the unknown samples from the standard curve.
Kinetic Analysis of Thiol-Maleimide Reaction
This protocol outlines a method to determine the second-order rate constant for the reaction of a cyclopentanethiol derivative with a maleimide-functionalized probe.[6][7]
Principle: The reaction of a thiol with a maleimide results in the formation of a stable thioether bond. By monitoring the disappearance of the thiol or the formation of the product over time, the reaction kinetics can be determined.
Materials:
-
Phosphate-buffered saline (PBS), pH 7.4
-
N-ethylmaleimide (NEM) stock solution (in DMSO)
-
Cyclopentanethiol derivative stock solution (in DMSO)
-
Fluorescent thiol-reactive probe (e.g., ThioGlo™)
-
Fluorometer
Procedure:
-
Prepare working solutions of the cyclopentanethiol derivative and NEM in PBS at desired concentrations.
-
Equilibrate the solutions to the desired reaction temperature.
-
Initiate the reaction by mixing equal volumes of the cyclopentanethiol derivative and NEM solutions.
-
At specific time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding an excess of a thiol-scavenging agent or by diluting it into a solution containing a fluorescent probe that reacts with the remaining unreacted thiol.
-
Measure the fluorescence of the quenched samples.
-
The concentration of the unreacted thiol at each time point can be calculated from a standard curve of the fluorescent probe.
-
The second-order rate constant can be determined by plotting the reciprocal of the thiol concentration versus time.
Visualizing Reaction Mechanisms and Workflows
Thiol-Iodoacetamide Reaction Pathway
The reaction of a thiolate anion with iodoacetamide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism to form a stable thioether linkage.[8]
Caption: SN2 reaction of a cyclopentanethiolate with iodoacetamide.
Experimental Workflow for Thiol Reactivity Profiling
A typical workflow for comparing the reactivity of different thiol derivatives involves a series of standardized assays.
Caption: Workflow for comparing cyclopentanethiol derivative reactivity.
Conclusion
The reactivity of cyclopentanethiol derivatives can be rationally tuned by the introduction of substituents on the cyclopentane ring. Electron-donating groups enhance nucleophilicity, while electron-withdrawing groups diminish it. The experimental protocols provided in this guide offer robust methods for the quantitative comparison of these derivatives. A thorough understanding of the structure-reactivity relationships of cyclopentanethiol derivatives is paramount for their effective application in drug design and development, enabling the synthesis of molecules with optimized pharmacokinetic and pharmacodynamic profiles.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Is Thiol A Good Nucleophile [jagran.b-cdn.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Assays for Thiols and Modifications - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - GE [thermofisher.com]
- 7. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Thiol Quantification: A Cross-Validation of Analytical Methods
For researchers, scientists, and drug development professionals engaged in the study of redox biology and drug metabolism, the accurate quantification of thiols is paramount. Thiols, particularly glutathione (GSH), cysteine (Cys), and protein-bound sulfhydryl groups, are critical players in maintaining cellular redox homeostasis and are involved in a myriad of physiological and pathological processes. The selection of an appropriate analytical method is a crucial step that can significantly impact experimental outcomes. This guide provides a comprehensive comparison of the most common analytical methods for thiol quantification, supported by experimental data and detailed protocols to aid in the selection and implementation of the most suitable technique for your research needs.
This guide will delve into the principles, advantages, and limitations of four major categories of thiol quantification methods: the classic colorimetric Ellman's assay, the sensitive fluorescent probe-based assays, the robust High-Performance Liquid Chromatography (HPLC) methods, and the highly specific Mass Spectrometry (MS) techniques. By presenting a side-by-side comparison of their performance characteristics, this guide aims to equip researchers with the knowledge to make informed decisions for their specific applications.
Comparative Analysis of Thiol Quantification Methods
The choice of a thiol quantification method depends on several factors, including the nature of the sample, the required sensitivity and specificity, throughput needs, and available instrumentation. The following tables summarize the key performance indicators of the most widely used methods to facilitate a direct comparison.
| Method | Principle | Typical Analytes | Advantages | Limitations |
| Ellman's Assay (DTNB) | Colorimetric detection of the reaction between 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) and thiols, producing a yellow-colored product (TNB²⁻) measured at 412 nm.[1][2] | Total free thiols, protein thiols. | Simple, rapid, cost-effective, and widely accessible.[[“]] | Lower sensitivity compared to other methods, potential interference from other reducing agents and turbidity.[[“]] |
| Fluorescent Probes | Reaction of a thiol-reactive probe (e.g., monobromobimane, ThioGlo™) with thiols to produce a fluorescent adduct. | Specific thiols (e.g., GSH, Cys), total thiols. | High sensitivity, suitable for live-cell imaging and high-throughput screening.[4] | Can be expensive, potential for photobleaching, and some probes may lack specificity.[5] |
| HPLC-based Methods | Chromatographic separation of thiols followed by detection using UV, fluorescence, or electrochemical detectors. | Individual thiols and their oxidized forms (e.g., GSH, GSSG, Cys, cystine). | High specificity, allows for the simultaneous quantification of multiple thiols and their redox states.[1][6] | Requires specialized equipment, can be time-consuming, and may require derivatization steps.[1] |
| Mass Spectrometry (MS) | Ionization and mass-to-charge ratio analysis of thiols, often coupled with liquid chromatography (LC-MS). | Comprehensive thiol profiling, identification and quantification of specific thiol-containing molecules. | Gold standard for specificity and sensitivity, allows for the identification of unknown thiols.[5][7] | High cost of instrumentation and maintenance, requires significant expertise for operation and data analysis.[5] |
Quantitative Performance Data
The following table provides a summary of quantitative performance data for various thiol quantification methods, compiled from multiple studies. These values can vary depending on the specific protocol, instrument, and sample matrix.
| Method | Analyte | Detection Limit | Linearity Range | Recovery (%) | Reference |
| Ellman's Assay | Total Thiols | ~1 µM | 1-100 µM | 95-105 | [[“]] |
| Fluorescent Probe (ThioGlo™3) | GSH | 50 fM | - | - | |
| Fluorescent Probe (Probe 4) | GSH, Hcy, Cys | 0.085-0.13 µM | - | - | [4] |
| HPLC-Fluorescence (SBD-F) | Cys, CysGly, γGC, GSH | 1-50 nM | 1-10,000 nM | 91-124 | |
| HPLC-UV (DTNB) | TNB (from thiols) | 15 pmol | - | 95.6-99.4 | [6] |
| HPLC-UV (DTNB) | GSH-TNB | 7.5 pmol | - | 95.1-99.0 | [6] |
| LC-MS/MS | GSH | 5 nM | 5-25 nM | - | |
| LC-MS/MS | MC-LR-GSH & MC-LR-Cys | 3.3-5.0 ng/g | 1-70 ng/mL | 88.5-107.6 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the key thiol quantification methods.
Ellman's Assay for Total Thiol Quantification
This protocol is a standard method for determining the total concentration of free sulfhydryl groups in a sample.
Materials:
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA.
-
Ellman's Reagent (DTNB) Solution: 4 mg/mL DTNB in Reaction Buffer.
-
Cysteine (or other thiol) standards.
-
Unknown sample.
Procedure:
-
Prepare a series of cysteine standards in Reaction Buffer (e.g., 0, 10, 25, 50, 75, 100 µM).
-
In a 96-well plate, add 20 µL of each standard or unknown sample to triplicate wells.
-
Add 200 µL of Reaction Buffer to each well.
-
Add 10 µL of DTNB solution to each well.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measure the absorbance at 412 nm using a microplate reader.
-
Subtract the absorbance of the blank (0 µM standard) from all readings.
-
Plot the absorbance of the standards versus their concentration to generate a standard curve.
-
Determine the concentration of thiols in the unknown samples from the standard curve.
Thiol Quantification using a Fluorescent Probe (Monobromobimane)
This protocol describes the use of monobromobimane (mBBr) for the sensitive detection of thiols, often coupled with HPLC.
Materials:
-
Derivatization Buffer: 50 mM HEPES, pH 8.0, containing 5 mM EDTA.
-
Monobromobimane (mBBr) solution: 10 mM in acetonitrile.
-
Thiol standards (e.g., GSH, Cys).
-
Sample (e.g., cell lysate, plasma).
-
Quenching solution: 50 mM N-ethylmaleimide (NEM) in water.
-
Trichloroacetic acid (TCA) for protein precipitation.
Procedure:
-
Prepare thiol standards in the appropriate buffer.
-
To 100 µL of sample or standard, add 10 µL of 100 mM dithiothreitol (DTT) to reduce disulfides (optional, for total thiol measurement). Incubate for 30 minutes at room temperature.
-
Add 10 µL of 10 mM mBBr solution.
-
Incubate in the dark at room temperature for 15 minutes.
-
Stop the reaction by adding 10 µL of 50 mM NEM.
-
Precipitate proteins by adding an equal volume of 10% TCA.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Analyze the supernatant using reverse-phase HPLC with a fluorescence detector (Excitation: ~380 nm, Emission: ~480 nm).
HPLC Quantification of Thiols with UV Detection
This protocol provides a method for the separation and quantification of different thiols using HPLC with UV detection after derivatization with DTNB.[6]
Materials:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
DTNB Solution: 1 mg/mL in 0.1 M potassium phosphate buffer, pH 7.0.
-
Internal Standard (e.g., N-acetylcysteine).
-
Thiol standards.
-
Sample.
Procedure:
-
To 100 µL of sample or standard, add 10 µL of internal standard.
-
Add 20 µL of DTNB solution and mix well.
-
Incubate for 5 minutes at room temperature.
-
Inject an appropriate volume (e.g., 20 µL) onto a C18 reverse-phase HPLC column.
-
Elute the analytes using a gradient of Mobile Phase B in A.
-
Detect the derivatized thiols (as TNB and thiol-TNB adducts) using a UV detector at 326 nm.[6]
-
Quantify the thiols based on the peak areas relative to the internal standard and a standard curve.
LC-MS/MS Quantification of Glutathione and Cysteine
This protocol outlines a highly sensitive and specific method for the simultaneous quantification of GSH and Cysteine in cell lysates.
Materials:
-
Extraction Solvent: 80% methanol containing 10 mM NEM and an internal standard (e.g., ¹³C,¹⁵N-labeled GSH and Cys).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Cell lysate sample.
-
Glutathione and Cysteine standards.
Procedure:
-
Harvest cells and lyse them in ice-cold Extraction Solvent to immediately derivatize and stabilize the thiols.
-
Vortex and incubate on ice for 15 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to an autosampler vial.
-
Inject the sample onto a C18 or HILIC column coupled to a tandem mass spectrometer.
-
Separate the analytes using a gradient elution with Mobile Phases A and B.
-
Detect and quantify the analytes using multiple reaction monitoring (MRM) based on their specific precursor and product ion transitions.
-
Calculate the concentrations based on the peak area ratios of the analytes to their respective internal standards and a calibration curve.
Visualizing the Concepts
To further clarify the methodologies and their underlying principles, the following diagrams have been generated.
References
- 1. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. consensus.app [consensus.app]
- 4. mdpi.com [mdpi.com]
- 5. Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of 3-Ethylcyclopentane-1-thiol in Scientific Applications
In the dynamic landscape of scientific research and drug development, the selection of appropriate chemical probes and reagents is paramount to achieving reliable and reproducible results. This guide provides a comprehensive performance benchmark of 3-Ethylcyclopentane-1-thiol in several key applications, offering a comparative analysis against structurally similar and commonly used thiol alternatives. The data presented herein is a synthesis of established chemical principles and extrapolated performance metrics, designed to provide researchers, scientists, and drug development professionals with a robust framework for selecting the optimal thiol for their specific needs.
Physical and Chemical Properties
A fundamental understanding of the physicochemical properties of a compound is essential for its effective application. The following table summarizes key properties of this compound and its selected alternatives.
| Property | This compound | Cyclopentanethiol | 1-Butanethiol |
| Molecular Formula | C7H14S[1] | C5H10S[2] | C4H10S[3][4] |
| Molecular Weight ( g/mol ) | 130.25[1] | 102.20 | 90.19 |
| Boiling Point (°C) | Not available | 130-131 | 98 |
| Density (g/mL at 25°C) | Not available | 0.955 | 0.842 |
| Refractive Index (n20/D) | Not available | 1.4902 | 1.443 |
| Solubility in Water | Slightly soluble (predicted) | Slightly soluble | 0.6 g/100 mL[5] |
| pKa | ~11 | ~11 | ~11.5[5] |
Application 1: Antioxidant Activity
Thiols are well-recognized for their antioxidant properties, primarily through their ability to donate a hydrogen atom from the sulfhydryl group to neutralize free radicals. The antioxidant capacity of this compound is compared with other thiols using a representative photochemiluminescence (PCL) assay, which measures the inhibition of light emission from a chemiluminescent probe upon reaction with antioxidants.
Comparative Antioxidant Capacity (Hypothetical Data)
| Compound | IC50 (µM) in PCL Assay | Relative Antioxidant Capacity (%) |
| This compound | 75 | 80 |
| Cyclopentanethiol | 60 | 100 |
| 1-Butanethiol | 90 | 67 |
| N-Acetylcysteine (Reference) | 50 | 120 |
Interpretation: The presence of the ethyl group in the 3-position of the cyclopentyl ring may introduce slight steric hindrance, potentially reducing the accessibility of the thiol proton for radical scavenging compared to the unsubstituted cyclopentanethiol. Linear thiols like 1-butanethiol, while effective, may exhibit different kinetics and accessibility in various assay systems.
Experimental Protocol: Photochemiluminescence (PCL) Assay
This protocol outlines a general procedure for assessing antioxidant capacity using a PCL assay.
-
Reagent Preparation:
-
Prepare a stock solution of the chemiluminescent probe (e.g., luminol) in a suitable buffer (e.g., borate buffer, pH 9.0).
-
Prepare stock solutions of the thiol compounds to be tested in an appropriate solvent (e.g., ethanol or DMSO).
-
Prepare a photosensitizer solution (e.g., riboflavin).
-
-
Assay Procedure:
-
In a 96-well microplate, add the buffer, photosensitizer, and chemiluminescent probe to each well.
-
Add varying concentrations of the thiol compounds to the respective wells.
-
Initiate the reaction by exposing the microplate to a controlled UV light source for a defined period (e.g., 2 minutes) to generate superoxide radicals.
-
Immediately measure the chemiluminescence intensity using a microplate luminometer.
-
-
Data Analysis:
-
Plot the percentage of inhibition of chemiluminescence against the concentration of each thiol.
-
Calculate the IC50 value, which is the concentration of the antioxidant required to inhibit 50% of the chemiluminescence signal.
-
Experimental Workflow for PCL Antioxidant Assay
References
A Comparative Guide to Validating the Purity of Synthesized 3-Ethylcyclopentane-1-thiol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel compounds is a cornerstone of chemical and pharmaceutical research. However, the synthesis is only the first step; rigorous validation of the compound's purity is critical to ensure the reliability and reproducibility of subsequent experiments and to meet regulatory standards. This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized 3-Ethylcyclopentane-1-thiol, presenting a hypothetical performance comparison with a commercially available alternative.
Comparative Purity Analysis
To illustrate the purity validation process, we present a hypothetical data set for a newly synthesized batch of this compound ("Synthesized Batch") and compare it to a commercially available product ("Commercial Standard").
| Analytical Method | Parameter | Synthesized Batch | Commercial Standard |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity (%) | 98.5% | ≥99.0% |
| Major Impurity | 3-Ethylcyclopentene (0.8%) | Unspecified (≤0.5%) | |
| Other Impurities | Diethyl disulfide (0.4%), Solvent (0.3%) | Unspecified (≤0.5%) | |
| High-Performance Liquid Chromatography (HPLC) | Purity (Area %) | 98.2% | 99.1% |
| Retention Time (min) | 12.5 | 12.5 | |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Spectral Conformance | Conforms to structure | Conforms to structure |
| Impurity Signals | Present | Not Detected | |
| Titration (Thiol Assay) | Assay (% w/w) | 98.1% | 99.2% |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in the purity assessment are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly well-suited for the analysis of thiols.[1][2][3]
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.
-
Injection: Inject 1 µL of the sample into the GC inlet.
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Mass Range: 35-350 amu
-
Transfer Line Temperature: 280°C
-
-
Data Analysis: Identify the main peak corresponding to this compound and any impurity peaks by their mass spectra. Calculate the percentage purity by peak area normalization.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of a wide range of compounds.[4][5][6][7] For thiols, which lack a strong UV chromophore, derivatization or specialized detectors are often employed.
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD)
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Procedure:
-
Derivatization (Pre-column): React the thiol with a derivatizing agent such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a colored product that can be detected by UV-Vis.[8]
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the thiol in a suitable solvent (e.g., methanol).
-
Mix the thiol solution with an excess of the DTNB reagent in a phosphate buffer (pH 8.0).
-
Allow the reaction to proceed for 15 minutes at room temperature.
-
-
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 412 nm
-
-
Data Analysis: Determine the purity based on the relative peak area of the derivatized this compound.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and purity of a molecule.[9][10][11][12][13]
Instrumentation:
-
NMR Spectrometer: Bruker Avance III HD 400 MHz or equivalent
Procedure:
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Use a relaxation delay of at least 5 times the longest T1 for quantitative analysis.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to the protons of this compound and any impurity signals.
-
The purity can be estimated by comparing the integrals of the main compound to those of the impurities.
-
Titration (Thiol Assay)
A classic and straightforward method for quantifying the total thiol content.[14]
Procedure:
-
Reagents:
-
Standardized 0.1 M iodine solution
-
Starch indicator solution
-
-
Titration:
-
Accurately weigh about 200 mg of the thiol into a flask.
-
Dissolve the sample in a suitable solvent (e.g., isopropanol).
-
Add a few drops of starch indicator.
-
Titrate with the standardized iodine solution until the first permanent blue color is observed.
-
-
Calculation: Calculate the percentage of thiol based on the volume of titrant used.
Visualizing the Workflow
The following diagram illustrates the general workflow for the validation of synthesized this compound.
Caption: Purity validation workflow.
This comprehensive approach, combining chromatographic, spectroscopic, and titrimetric methods, ensures a thorough and reliable assessment of the purity of synthesized this compound, providing the necessary confidence for its use in further research and development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Volatile thiols using GC-MSD - Chromatography Forum [chromforum.org]
- 4. HPLC simultaneous analysis of thiols and disulfides: on-line reduction and indirect fluorescence detection without derivatization - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 9. Characterization of products from the chemical removal of thiol in hydrocarbon streams using DART-MS and NMR spectroscopy - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Surface characterization of thiol ligands on CdTe quantum dots: analysis by 1H NMR and DOSY - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. digitalcommons.cwu.edu [digitalcommons.cwu.edu]
- 12. research.uniupo.it [research.uniupo.it]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A simple titrimetric method for the assay of thiols - Analyst (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to the Spectroscopic Profile of 3-Ethylcyclopentane-1-thiol: A Comparison of Predicted Data and Theoretical Models
For Immediate Publication
This guide presents a detailed comparison of the predicted spectroscopic data for 3-Ethylcyclopentane-1-thiol with established theoretical models. In the absence of published experimental spectra for this specific molecule, this document serves as a predictive guide for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel organosulfur compounds. The data herein is derived from analogous compounds and established spectroscopic principles, providing a robust baseline for experimental validation.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its constituent functional groups (thiol, ethyl, and cyclopentyl) and comparison with data from similar molecules.
Table 1: Predicted Infrared (IR) Spectroscopy Data
| Predicted Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Intensity |
| ~2550 | S-H stretch | Thiol | Weak |
| 2960-2850 | C-H stretch (sp³) | Alkyl | Strong |
| 1465-1450 | CH₂ bend | Alkyl | Medium |
| 1380-1370 | CH₃ bend | Alkyl | Medium |
| ~650 | C-S stretch | Thiol | Weak |
Table 2: Predicted ¹H NMR Spectroscopy Data
(Predicted for CDCl₃ solvent)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |
| ~0.9 | Triplet | 3H | -CH₂CH₃ |
| ~1.3-1.8 | Multiplet | 9H | Cyclopentyl & -CH₂ CH₃ |
| ~1.6 | Singlet (broad) | 1H | -SH |
| ~3.0 | Multiplet | 1H | -CH -SH |
Table 3: Predicted ¹³C NMR Spectroscopy Data
(Predicted for CDCl₃ solvent)
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |
| ~11 | -CH₂CH₃ |
| ~25-35 | Cyclopentyl CH₂ |
| ~30 | -CH₂ CH₃ |
| ~40-50 | Cyclopentyl CH |
| ~45 | CH -SH |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z Ratio | Predicted Ion Fragment |
| 130 | [M]⁺ (Molecular Ion) |
| 101 | [M - C₂H₅]⁺ (Loss of ethyl group) |
| 97 | [M - SH]⁺ (Loss of thiol group) |
| 69 | [C₅H₉]⁺ (Cyclopentyl cation) |
| 29 | [C₂H₅]⁺ (Ethyl cation) |
Methodologies
Experimental Protocols
The following are standard protocols for obtaining the experimental spectra of a liquid sample like this compound.
-
Infrared (IR) Spectroscopy:
-
A drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
-
The plates are mounted in a sample holder and placed in the beam path of an FTIR spectrometer.
-
The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
A background spectrum of the clean plates is also recorded and subtracted from the sample spectrum.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
The NMR tube is placed in the spectrometer.
-
For ¹H NMR, the spectrum is acquired using a standard pulse sequence.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.
-
-
Mass Spectrometry (MS):
-
A dilute solution of the sample is prepared in a volatile solvent (e.g., methanol or acetonitrile).
-
The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a gas chromatograph (GC-MS).
-
Electron ionization (EI) is a common method for small molecules, which causes fragmentation.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
-
Theoretical Modeling Protocol
Theoretical spectra are commonly calculated using Density Functional Theory (DFT).
-
Structure Optimization: The 3D structure of this compound is first optimized using a DFT method, for instance, with the B3LYP functional and a basis set like 6-31G*.
-
Frequency Calculations: Vibrational frequencies (for IR spectra) are calculated from the optimized geometry. The results are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values.
-
NMR Chemical Shift Calculations: NMR shielding constants are calculated using the Gauge-Including Atomic Orbital (GIAO) method with a functional like B3LYP and a larger basis set such as 6-311++G(d,p).[1][2] The calculated shielding constants are then converted to chemical shifts by referencing them to the calculated shielding of a standard (e.g., TMS).
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for a comprehensive comparison of experimental spectroscopic data with theoretical models.
References
Evaluating the Efficacy of 3-Ethylcyclopentane-1-thiol as a Capping Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of nanotechnology, the selection of an appropriate capping agent is a critical determinant of the stability, functionality, and ultimate application of nanoparticles. This guide provides a framework for evaluating the efficacy of 3-Ethylcyclopentane-1-thiol as a potential capping agent. Due to the absence of direct experimental data on this specific compound in the current scientific literature, this document outlines the experimental protocols and comparative metrics that would be necessary to assess its performance against established alternatives.
Introduction to Capping Agents
Capping agents are molecules that bind to the surface of nanoparticles during their synthesis, preventing aggregation and controlling their growth and morphology. The choice of a capping agent influences the nanoparticle's size, shape, solubility, and biocompatibility. Thiols are a prominent class of capping agents, particularly for noble metal nanoparticles like gold and silver, due to the strong affinity of the sulfur atom for the metal surface. This compound, with its thiol functional group and alkyl chain, presents itself as a candidate for stabilizing nanoparticles. Its efficacy, however, must be empirically determined.
Hypothetical Performance Comparison
To evaluate this compound, its performance would be benchmarked against commonly used capping agents. The selection of alternatives depends on the nanoparticle system and the intended application. For instance, in the context of gold nanoparticles for biomedical applications, relevant comparators would include:
-
Citrate: A widely used electrostatic stabilizing agent, particularly in the synthesis of gold nanoparticles.[1][2]
-
Polyethylene Glycol (PEG)-Thiol: A polymer-based capping agent known to enhance biocompatibility and circulation time in vivo.[3]
-
Dodecanethiol: A long-chain alkanethiol often used for creating stable, organic-soluble nanoparticles.[4]
-
Mercaptoacetic acid (MAA) and Mercaptoethanol (ME): Short-chain thiols with additional functional groups that can influence solubility and further functionalization.[5]
A direct comparison would involve synthesizing nanoparticles under identical conditions, with the only variable being the capping agent. The resulting nanoparticles would then be subjected to a battery of characterization techniques to assess the success of the capping process.
Data Presentation: A Framework for Comparison
Quantitative data from these experiments should be summarized for clear comparison. The following table provides a template for how such data could be presented.
| Parameter | This compound | Citrate | PEG-Thiol | Dodecanethiol | Mercaptoacetic Acid |
| Nanoparticle Core Diameter (nm) | TBD | TBD | TBD | TBD | TBD |
| Hydrodynamic Diameter (nm) | TBD | TBD | TBD | TBD | TBD |
| Zeta Potential (mV) | TBD | TBD | TBD | TBD | TBD |
| Colloidal Stability (Time) | TBD | TBD | TBD | TBD | TBD |
| Surface Plasmon Resonance (nm) | TBD | TBD | TBD | TBD | TBD |
| Biocompatibility (Cell Viability %) | TBD | TBD | TBD | TBD | TBD |
TBD: To Be Determined through experimental analysis.
Experimental Protocols
The following are detailed methodologies for key experiments required to evaluate the efficacy of a novel capping agent like this compound.
1. Synthesis of Gold Nanoparticles with Thiol Capping Agents
This protocol is adapted from the widely used Brust-Schiffrin method for synthesizing thiol-capped gold nanoparticles.[6]
-
Materials: Hydrogen tetrachloroaurate (HAuCl4), this compound (and other capping agents for comparison), tetraoctylammonium bromide (TOAB), toluene, sodium borohydride (NaBH4), ethanol.
-
Procedure:
-
Prepare a two-phase system by dissolving HAuCl4 in water and TOAB in toluene. Mix vigorously until the aqueous phase becomes clear and the organic phase turns orange, indicating the transfer of gold ions.
-
Add the desired capping agent (e.g., this compound) to the organic phase.
-
Prepare a fresh aqueous solution of the reducing agent, NaBH4.
-
Add the NaBH4 solution to the organic phase dropwise under constant, vigorous stirring. A color change to deep red or purple indicates the formation of gold nanoparticles.
-
Continue stirring for several hours to ensure complete reaction and capping.
-
Purify the nanoparticles by precipitating with ethanol and repeated centrifugation and redispersion in a suitable solvent.
-
2. Characterization of Capped Nanoparticles
A suite of characterization techniques is essential to determine the physical and chemical properties of the synthesized nanoparticles.[7]
-
Transmission Electron Microscopy (TEM): To determine the size, shape, and morphology of the nanoparticle core. Samples are prepared by drop-casting a dilute nanoparticle solution onto a carbon-coated copper grid.[7]
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter of the nanoparticles, which includes the capping agent layer. This provides an indication of the thickness of the capping layer and the overall size in a hydrated state.[7]
-
Zeta Potential Measurement: To assess the surface charge of the nanoparticles, which is a key indicator of their colloidal stability. A high absolute zeta potential value (typically > |30| mV) suggests good stability.
-
UV-Visible Spectroscopy: To measure the surface plasmon resonance (SPR) peak of the nanoparticles. The position and shape of the SPR peak are sensitive to the size, shape, and aggregation state of the nanoparticles.[8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the capping agent on the nanoparticle surface by identifying characteristic vibrational bands of the functional groups in the capping agent.[9]
3. Evaluation of Colloidal Stability
The primary function of a capping agent is to provide stability. This can be assessed by monitoring changes in the nanoparticle solution over time and under different conditions.
-
Procedure:
-
Monitor the UV-Vis spectrum of the nanoparticle solution over an extended period (days to weeks). A stable spectrum indicates no aggregation.
-
Challenge the stability by adding salt solutions of varying concentrations and monitoring for changes in the SPR peak, which would indicate aggregation.
-
Observe the solution for any visible precipitation.
-
4. Assessment of Biocompatibility (for biomedical applications)
For applications in drug delivery or bio-imaging, the cytotoxicity of the capped nanoparticles must be evaluated.
-
Procedure (MTT Assay):
-
Culture a relevant cell line (e.g., human epithelial cells) in a 96-well plate.
-
Expose the cells to different concentrations of the capped nanoparticles for a specified period (e.g., 24-48 hours).
-
Add MTT reagent to the wells. Live cells will metabolize the MTT into a colored formazan product.
-
Dissolve the formazan crystals and measure the absorbance using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
-
Visualizing the Workflow and Concepts
To aid in understanding the experimental processes and relationships, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for evaluating a novel capping agent.
Caption: Role of a capping agent in determining nanoparticle properties.
Conclusion
While direct data on the performance of this compound as a capping agent is not currently available, this guide provides a comprehensive framework for its evaluation. By following the outlined experimental protocols and comparing the results to established capping agents, researchers can systematically determine its efficacy. The key metrics of nanoparticle size and uniformity, colloidal stability, and biocompatibility will be crucial in ascertaining its potential for various applications, from catalysis to nanomedicine. The provided workflows and conceptual diagrams serve as a visual guide for this evaluative process.
References
- 1. Superior Single-Entity Electrochemistry Performance of Capping Agent-Free Gold Nanoparticles Compared to Citrate-Capped Gold Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. d-nb.info [d-nb.info]
- 4. Frontiers | Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential [frontiersin.org]
- 5. Exploring the Effects of Various Capping Agents on Zinc Sulfide Quantum Dot Characteristics and In‐vitro Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gold Nanoparticles: Preparation, Properties, and Applications in Bionanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nanocomposix.com [nanocomposix.com]
- 8. foodchemistryjournal.com [foodchemistryjournal.com]
- 9. Analytical Methods for Characterization of Nanomaterial Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Thermal Stability of Substituted Thiols
For Researchers, Scientists, and Drug Development Professionals
The thermal stability of substituted thiols is a critical parameter in numerous scientific and industrial applications, ranging from the development of thermostable biomolecules and pharmaceuticals to the synthesis of robust self-assembled monolayers (SAMs) and functionalized nanoparticles. Understanding how different substituents on a thiol molecule influence its resistance to thermal degradation is paramount for designing materials and processes with desired performance and longevity. This guide provides a comparative analysis of the thermal stability of various substituted thiols, supported by experimental data and detailed methodologies.
Influence of Substituents on Thermal Stability: A Comparative Overview
The thermal stability of a thiol is intrinsically linked to the strength of its chemical bonds, particularly the carbon-sulfur (C-S) and sulfur-hydrogen (S-H) bonds. The nature of the substituent group (R) attached to the sulfhydryl (-SH) group can significantly influence these bond energies through electronic and steric effects. Aromatic thiols, for instance, are generally more thermally stable than their aliphatic counterparts due to the resonance stabilization of the aromatic ring. For example, the pyrolysis of benzenethiol does not commence until temperatures exceed 500°C.
The following table summarizes key findings from various studies on the thermal stability of different classes of substituted thiols. Due to the limited availability of a single, comprehensive study with a systematic variation of substituents, the data presented is a synthesis of qualitative and quantitative information from multiple sources.
| Thiol Class | Substituent Type | Observation on Thermal Stability | Onset Decomposition Temp. (°C) (if available) | Reference / Comments |
| Aromatic Thiols | Unsubstituted (Benzenethiol) | High thermal stability. | > 500 | Pyrolysis studies indicate high resistance to thermal degradation. |
| Chlorinated (e.g., 4-chlorothiophenol) | Complex decomposition pathways forming various organosulfur compounds. Thermal oxidation occurs between 500-700°C. | ~500-700 (Oxidation) | The presence of chlorine substituents can lead to the formation of toxic byproducts like polychlorinated dibenzothiophenes upon thermal decomposition[1]. | |
| para-Substituted Thiophenols | Stability is influenced by the electronic nature of the substituent, affecting the S-H bond dissociation energy. Electron-withdrawing groups can influence the stability of the resulting thiophenoxy radical. | Not broadly reported | Computational studies on bond dissociation energies provide insights into relative stabilities[2]. | |
| Aliphatic Thiols | Short Chain (e.g., Ethanethiol) | Decomposes at lower temperatures compared to aromatic thiols. | Not specified in TGA studies | Decomposition pathways include C-S and C-C bond cleavage, as well as intramolecular elimination to form ethene and hydrogen sulfide. |
| Long Chain Alkanethiols | In the context of self-assembled monolayers on gold, longer alkyl chains lead to increased thermal stability in terms of desorption. | Not specified for bulk compound | This increased stability in SAMs is largely attributed to stronger van der Waals interactions between the longer chains[3]. |
Experimental Protocols for Thermal Stability Analysis
The thermal stability of substituted thiols is primarily investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which a thiol undergoes decomposition by measuring the change in mass as a function of temperature.
Methodology:
-
Sample Preparation: A small, precisely weighed sample of the substituted thiol (typically 5-10 mg) is placed in a tared TGA pan, commonly made of alumina or platinum.
-
Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: The sample is heated at a constant rate, for example, 10°C/min, over a specified temperature range (e.g., from room temperature to 600°C).
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. The onset decomposition temperature is typically determined as the temperature at which a significant weight loss begins. The temperature of maximum decomposition rate is identified from the peak of the derivative of the TGA curve (DTG curve).
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and to observe any endothermic or exothermic events associated with decomposition.
Methodology:
-
Sample Preparation: A small amount of the thiol sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas.
-
Temperature Program: The sample and reference pans are heated at a constant rate (e.g., 10°C/min) over a desired temperature range.
-
Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. A sharp endothermic peak typically represents the melting point of the compound. Broader endothermic or exothermic peaks at higher temperatures can indicate decomposition processes. For substances where melting and decomposition overlap, techniques using high heating rates can sometimes be employed to separate these events[4][5].
Thermal Decomposition Pathways of Thiols
The thermal decomposition of thiols can proceed through various pathways, depending on the structure of the thiol and the reaction conditions. The following diagram illustrates a simplified, generalized workflow for analyzing thiol thermal stability and some potential decomposition pathways for a simple alkanethiol like ethanethiol.
Caption: Workflow for thermal stability analysis and example decomposition pathways.
Logical Relationships in Substituent Effects
The electronic properties of substituents on an aromatic ring significantly impact the stability of the thiophenoxy radical formed upon homolytic cleavage of the S-H bond. This, in turn, influences the overall thermal stability.
Caption: Relationship between substituent type and thermal stability of thiophenols.
References
A Guide to Inter-Laboratory Comparison of 3-Ethylcyclopentane-1-thiol Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison for the analysis of 3-Ethylcyclopentane-1-thiol. Due to the absence of publicly available, specific inter-laboratory studies for this compound, this document outlines a standardized protocol derived from established methods for the analysis of similar volatile sulfur compounds. Adherence to a common protocol is paramount for ensuring the comparability and reliability of results across different facilities.
Introduction to the Analytical Challenge
This compound is a sulfur-containing organic compound. The accurate and precise quantification of such thiols is critical in various fields, including environmental monitoring, petroleum product analysis, and pharmaceutical development, as they can act as potent odorants, catalyst poisons, or indicators of specific chemical processes.[1] Inter-laboratory comparisons are essential for validating analytical methods, assessing laboratory performance, and ensuring data consistency across the scientific community.
The primary challenges in thiol analysis stem from their volatility, reactivity, and potential for adsorption onto surfaces, which can lead to sample loss and variability in results. Therefore, a well-designed inter-laboratory study must incorporate robust sample preparation, standardized analytical instrumentation and parameters, and clear data reporting guidelines.
Recommended Analytical Approach: Gas Chromatography with Sulfur Selective Detection
For the analysis of volatile sulfur compounds like this compound, Gas Chromatography (GC) coupled with a Sulfur Chemiluminescence Detector (SCD) is a highly effective and widely used technique.[1][2] This method offers high sensitivity and selectivity for sulfur-containing compounds, minimizing interference from non-sulfur matrix components.[2] An alternative, though potentially less selective for complex matrices, is Gas Chromatography-Mass Spectrometry (GC-MS).[3]
Hypothetical Inter-Laboratory Study Design
This section outlines a detailed protocol for a hypothetical inter-laboratory study.
3.1. Study Coordinator and Participating Laboratories
A central coordinator would be responsible for preparing and distributing the test samples and for collecting and statistically analyzing the data from all participating laboratories.
3.2. Test Material
A stock solution of this compound in a suitable, inert solvent (e.g., methanol or hexane) would be prepared by the coordinating laboratory. Aliquots of this stock solution would be diluted to create test samples at three different concentration levels (low, medium, and high) spanning a realistic analytical range. Samples would be shipped to participating laboratories in sealed vials under controlled temperature conditions.
3.3. Experimental Protocol
Participating laboratories should adhere to the following protocol to the greatest extent possible. Any deviations must be documented and reported with the results.
3.3.1. Sample Preparation
-
Objective: To prepare a calibration curve and quantify the concentration of this compound in the provided test samples.
-
Materials:
-
Certified reference standard of this compound.
-
High-purity solvent (matching the solvent in the test samples).
-
Volumetric flasks and calibrated micropipettes.
-
-
Procedure:
-
Prepare a series of calibration standards by serial dilution of the certified reference standard. The concentration range of the standards should bracket the expected concentrations of the test samples.
-
The provided test samples should be brought to room temperature before analysis.
-
No further dilution of the test samples is required unless the concentration is found to be outside the linear range of the instrument.
-
3.3.2. GC-SCD Instrumentation and Parameters
-
Gas Chromatograph: Agilent 7890A GC (or equivalent)
-
Detector: Agilent 355 SCD (or equivalent)
-
Column: Agilent J&W DB-Sulfur SCD or similar inert column designed for sulfur analysis.[2]
-
Inlet: Split/splitless inlet.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Inlet Temperature: 250°C.
-
Detector Temperature: 800°C.
-
Injection Volume: 1 µL.
3.4. Data Analysis and Reporting
-
Generate a calibration curve by plotting the peak area of the calibration standards against their known concentrations. A linear regression with a correlation coefficient (R²) > 0.995 is required.
-
Determine the concentration of this compound in each test sample by interpolating its peak area from the calibration curve.
-
Each sample should be analyzed in triplicate, and the mean and standard deviation of the results should be reported.
-
Submit the following to the study coordinator:
-
Raw data (peak areas).
-
Calibration curve.
-
Calculated concentrations for each replicate.
-
Mean concentration and standard deviation for each sample level.
-
A description of the instrumentation used and any deviations from the specified protocol.
-
Data Presentation: Hypothetical Results
The following tables summarize hypothetical data from a five-laboratory comparison study.
Table 1: Reported Concentrations of this compound (in mg/L)
| Laboratory | Sample A (Low) | Sample B (Medium) | Sample C (High) |
| Lab 1 | 4.85 | 24.5 | 98.2 |
| Lab 2 | 5.10 | 25.1 | 101.5 |
| Lab 3 | 4.92 | 26.0 | 99.8 |
| Lab 4 | 5.05 | 24.8 | 102.1 |
| Lab 5 | 4.78 | 25.5 | 97.5 |
| Assigned Value | 4.94 | 25.2 | 99.8 |
| Std. Dev. | 0.13 | 0.56 | 1.89 |
Table 2: Performance Statistics (z-scores)
The z-score is calculated as: (Reported Value - Assigned Value) / Standard Deviation. A z-score between -2 and 2 is generally considered satisfactory.
| Laboratory | z-score (Sample A) | z-score (Sample B) | z-score (Sample C) |
| Lab 1 | -0.69 | -1.25 | -0.85 |
| Lab 2 | 1.23 | -0.18 | 0.90 |
| Lab 3 | -0.15 | 1.43 | 0.00 |
| Lab 4 | 0.85 | -0.71 | 1.22 |
| Lab 5 | -1.23 | 0.54 | -1.22 |
Visualizations
Diagram 1: Experimental Workflow
Caption: A generalized workflow for the inter-laboratory analysis of this compound.
Diagram 2: Logical Relationship of Study Components
Caption: The logical flow of responsibilities and materials in the proposed inter-laboratory study.
References
Predicting Thiol Properties: A Comparative Guide to Computational Models
For researchers, scientists, and drug development professionals, accurately predicting the properties of thiols—particularly the amino acid cysteine—is crucial for understanding protein function, designing novel therapeutics, and elucidating disease mechanisms. This guide provides an objective comparison of computational models used to predict key thiol properties, supported by experimental data and detailed methodologies.
The reactivity and function of thiol groups are governed by several key properties, including their acid dissociation constant (pKa), redox potential, and nucleophilicity. Computational models offer a powerful and efficient means to predict these properties, complementing and guiding experimental studies. This guide evaluates the performance of various computational approaches, from quantum mechanics to machine learning, in predicting these essential thiol characteristics.
Predicting Thiol pKa: A Foundation for Reactivity
The pKa of a thiol group determines its ionization state at a given pH, which is a primary determinant of its nucleophilicity. A lower pKa indicates a greater tendency to exist as the more reactive thiolate anion. Computational methods for predicting pKa range from empirical and semi-empirical methods to more rigorous physics-based approaches.
Performance of pKa Prediction Models
| Computational Model/Method | Key Features | Mean Absolute Error (MAE) / Root Mean Square Deviation (RMSD) vs. Experiment | Reference |
| Implicit Solvent Models (e.g., H++, MCCE, PROPKA) | Rely on continuum electrostatic models to approximate the solvent environment. They are computationally efficient. | Generally unreliable for cysteine residues, with RMSDs ranging from 3.41 to 4.72 pKa units.[1] | [1] |
| Density Functional Theory (DFT) with Implicit and Explicit Solvent | A quantum mechanical method that models electron density. Accuracy is dependent on the chosen functional and basis set. The inclusion of explicit water molecules in the calculation can improve accuracy. | For a test set of 45 substituted thiols, the ωB97XD functional with the 6-311++G(d,p) basis set and three explicit water molecules achieved an average error of +0.15 ± 0.58 pKa units.[2][3] The M06-2X method with the SMDsSAS solvation model resulted in a Root Mean Square Error (RMSE) of 0.77 pKa units for a set of 58 thiols.[4][5] | [2][3][4][5] |
| Free Energy Calculations (e.g., Nonequilibrium Free Energy) | Simulates the physical process of protonation/deprotonation to calculate the free energy change. Can be more accurate but is computationally expensive. | Using a modified CHARMM36m force field, the prediction error was reduced from 2.12 to 1.28 pKa units, with the correlation with experimental values increasing from 0.25 to 0.58.[6] | [6] |
| Atomic Charge-Based Linear Regression | Establishes a linear relationship between computed atomic charges of the thiolate and experimental pKa values. | The M062X/6-311G level of theory for computing NPA atomic charges with a CPCM solvent model showed a high correlation (R² = 0.986) with experimental pKa values for a set of thiols.[7] | [7] |
Predicting Thiol-Disulfide Exchange and Redox Potentials
Thiol-disulfide exchange is a fundamental reaction in biology, crucial for protein folding, stability, and redox signaling. Computational models can predict the thermodynamics (redox potentials) and kinetics (activation barriers) of these reactions.
Performance of Models for Thiol-Disulfide Exchange
| Computational Model/Method | Property Predicted | Key Features | Deviation from Experiment/Reference Calculation | Reference |
| Density Functional Theory (DFT) | Activation Barrier & Reaction Energy | A benchmark of 92 density functionals was performed. | The BMK and M06-2X functionals best reproduced the barrier height and energy of reaction, with deviations of 0.17 and 0.07 kcal·mol⁻¹, respectively, from high-level CCSD(T) calculations.[8][9] | [8][9] |
| Free-Energy Calculations (Crooks Gaussian Intersection) | Redox Potential | Calculates the free-energy difference between the reduced and oxidized states. | For 12 proteins in the thioredoxin superfamily, a satisfying correlation with experimental redox potentials was obtained, with a residual error of approximately 40 mV.[10][11][12] | [10][11][12] |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Free Energy Barrier | Combines the accuracy of quantum mechanics for the reacting species with the efficiency of molecular mechanics for the protein environment. | Calculations on model peptides yielded a symmetric trisulfide transition state with S–S distances of 2.7 Å and an S–S–S angle of 165°, providing insights into the reaction mechanism.[13] | [13] |
Predicting Thiol Reactivity with Machine Learning
Machine learning models are emerging as powerful tools for predicting the reactivity of thiols, particularly in complex biological systems. These models learn from large datasets of experimental reactivity data to identify patterns and make predictions.
Performance of Machine Learning Models
| Model Name | Property Predicted | Key Features | Performance Metrics | Reference |
| sbPCR (sequence-based prediction of cysteine reactivity) | Cysteine Reactivity | A sequence-based computational algorithm that uses a knowledge database of reactive cysteines from chemoproteomic profiling data. | The model can identify reactive cysteines from any sequenced genome and is complementary to experimental approaches.[14] | [14] |
| Electron Affinity-Based Model | Thiol Reactivity of N-heteroaryl α-methylene-γ-lactams | A single-parameter predictive model based on the computed electron affinity of the reacting molecule. | Demonstrated a robust correlation with experimental reactivity, with a Mean Unsigned Error (MUE) of 0.4 kcal/mol for a test set of N-heteroaryl lactams.[15][16][17][18] | [15][16][17][18] |
Experimental Protocols
The validation of computational models relies on accurate and reproducible experimental data. Below are summaries of key experimental protocols for measuring thiol properties.
Protocol 1: Determination of Thiol pKa via pH-dependent Alkylation
This method determines the pKa of a cysteine residue by measuring the rate of its reaction with a thiol-reactive probe at different pH values. The observed rate constant follows a sigmoidal curve when plotted against pH, and the inflection point of this curve corresponds to the pKa.
-
Sample Preparation: Prepare solutions of the thiol-containing protein or small molecule in a series of buffers with varying pH values (e.g., from pH 4 to 10).
-
Reaction Initiation: Initiate the alkylation reaction by adding a thiol-reactive probe, such as iodoacetamide or N-ethylmaleimide, to each solution.
-
Monitoring the Reaction: Monitor the progress of the reaction over time. This can be done spectrophotometrically by observing the change in absorbance at a specific wavelength, or by quenching the reaction at different time points and quantifying the amount of unreacted thiol using Ellman's reagent (DTNB).[19]
-
Data Analysis: Determine the initial rate of the reaction at each pH. Plot the logarithm of the initial rate versus pH. The data is then fit to the Henderson-Hasselbalch equation to determine the pKa.
Protocol 2: Measurement of Redox Potential using Maleimide-Biotin Labeling
This method allows for the determination of the redox potential of a disulfide bond in a protein.
-
Protein Equilibration: Equilibrate the protein with a series of redox buffers with known redox potentials.
-
Labeling of Free Thiols: After equilibration, label the free cysteine thiols with a maleimide-biotin probe. This probe covalently attaches biotin to the reduced cysteines.
-
Separation and Detection: Separate the labeled and unlabeled protein using SDS-PAGE.
-
Quantification: Transfer the proteins to a membrane and detect the biotin-labeled protein using a streptavidin-conjugated enzyme (e.g., horseradish peroxidase) and a chemiluminescent substrate. The intensity of the signal is quantified by densitometry.[12]
-
Data Analysis: Plot the fraction of reduced protein against the redox potential of the buffer and fit the data to the Nernst equation to determine the standard redox potential.
Protocol 3: Kinetic Analysis of Thiol Reactivity by ¹H NMR Spectroscopy
This technique is used to measure the rate of reaction between a thiol and an electrophile.
-
Sample Preparation: Prepare a solution of the thiol (e.g., glutathione) and the electrophilic compound in an appropriate deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire a series of ¹H NMR spectra over time.
-
Data Analysis: Monitor the disappearance of the reactant peaks and the appearance of the product peaks. The rate of the reaction can be determined by fitting the change in peak integrals over time to the appropriate rate law. From the rate constants measured at different temperatures, the activation free energy (ΔG‡) can be calculated.[17][18]
Visualizing Computational Workflows
The following diagrams illustrate common workflows in the computational prediction of thiol properties.
Caption: Automated workflow for computational screening of thiol reactivity.[20]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 4. researchgate.net [researchgate.net]
- 5. Theoretical modeling of pKa's of thiol compounds in aqueous solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Improving pKa Predictions with Reparameterized Force Fields and Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Benchmarking of Density Functionals for the Accurate Description of Thiol-Disulfide Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. On the mechanism of spontaneous thiol–disulfide exchange in proteins - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. A Predictive Model for Thiol Reactivity of N-Heteroaryl α-Methylene-γ-Lactams─A Medicinally Relevant Covalent Reactive Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Automated computational screening of the thiol reactivity of substituted alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guidance for 3-Ethylcyclopentane-1-thiol
Disclaimer: No specific Safety Data Sheet (SDS) for 3-Ethylcyclopentane-1-thiol was located. The following information is synthesized from data on structurally similar compounds, including cyclopentanethiol and ethylcyclopentane, and general safety protocols for handling thiols. Researchers should handle this chemical with caution and perform a risk assessment prior to use.
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development.
Hazard Summary and Personal Protective Equipment (PPE)
This compound is anticipated to be a flammable liquid with a strong, unpleasant odor characteristic of thiols. Based on data for similar compounds, it is likely to cause skin, eye, and respiratory irritation.
Recommended Personal Protective Equipment:
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash hazards. |
| Skin Protection | Chemically resistant gloves (e.g., nitrile rubber). A flame-resistant lab coat or coveralls should be worn. |
| Respiratory Protection | All handling should be conducted in a well-ventilated laboratory fume hood. If a fume hood is not available or ventilation is insufficient, a respirator with an appropriate organic vapor cartridge is recommended. |
Operational and Handling Plan
Engineering Controls:
-
Work exclusively in a certified chemical fume hood to minimize inhalation exposure to the volatile and malodorous compound.
-
Ensure an eyewash station and safety shower are readily accessible in the immediate work area.
-
Use spark-proof tools and equipment to prevent ignition of flammable vapors.
Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare a quench solution of aqueous sodium hypochlorite (bleach) to neutralize any potential spills and decontaminate equipment.
-
Dispensing: Transfer the chemical from its storage container to the reaction vessel inside the fume hood. Use a syringe or cannula for liquid transfers to minimize exposure.
-
Reaction: Keep the reaction vessel closed to the extent possible. If heating is required, use a controlled heating mantle and monitor the reaction closely.
-
Post-Reaction: Upon completion, any residual this compound should be quenched with the bleach solution.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Treatment and Disposal Protocol:
-
Neutralization: Small quantities of residual thiol can be neutralized by reacting with an excess of sodium hypochlorite solution (household bleach) in the fume hood. This oxidation process helps to mitigate the strong odor and reactivity of the thiol.
-
Collection: Collect all neutralized waste and any contaminated disposable materials (e.g., gloves, paper towels) in a designated, properly labeled hazardous waste container.
-
Storage: Store the waste container in a cool, well-ventilated area, away from incompatible materials.
-
Disposal: Arrange for pick-up and disposal by a certified hazardous waste management company in accordance with local, state, and federal regulations.
Quantitative Data
The following table summarizes the computed physical properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄S | PubChem[1] |
| Molecular Weight | 130.25 g/mol | PubChem[1] |
| XLogP3 | 2.8 | PubChem[1] |
| Exact Mass | 130.08162162 Da | PubChem[1] |
| Topological Polar Surface Area | 1 Ų | PubChem[1] |
Experimental Workflow
Caption: Workflow for Handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
